Product packaging for 3-Bromo-1-(trimethylsilyl)-1-propyne(Cat. No.:CAS No. 38002-45-8)

3-Bromo-1-(trimethylsilyl)-1-propyne

Cat. No.: B1268919
CAS No.: 38002-45-8
M. Wt: 191.14 g/mol
InChI Key: GAPRPFRDVCCCHR-UHFFFAOYSA-N
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Description

3-Bromo-1-(trimethylsilyl)-1-propyne is reported as a propargylating agent. Selective reaction of this compound with α -keto ester using indium metal has been studied.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrSi B1268919 3-Bromo-1-(trimethylsilyl)-1-propyne CAS No. 38002-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoprop-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrSi/c1-8(2,3)6-4-5-7/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPRPFRDVCCCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349040
Record name 3-Bromo-1-(trimethylsilyl)-1-propyne
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Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38002-45-8
Record name (3-Bromo-1-propyn-1-yl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38002-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(trimethylsilyl)-1-propyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne from Trimethylsilylpropargyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne, a valuable propargylating agent in organic synthesis, from its precursor, trimethylsilylpropargyl alcohol.[1][2] This document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow to facilitate understanding and replication in a laboratory setting. The described methodologies are critical for professionals engaged in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction

This compound is a key reagent used in the preparation of various organic compounds, such as tetrahydroisoquinoline-3-carboxylic acid derivatives, terminal conjugated enynes, and allenic alcohols.[1][3][4] Its utility as a propargylating agent makes it a valuable building block in medicinal chemistry and materials science.[1][2] The synthesis from trimethylsilylpropargyl alcohol is a common and efficient method for its preparation. This guide will focus on two primary synthetic routes: one employing triphenylphosphine (B44618) and bromine, and an alternative using phosphorus tribromide.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is provided in the table below for easy reference.

PropertyValue
CAS Number 38002-45-8
Molecular Formula C6H11BrSi
Molecular Weight 191.14 g/mol
Appearance Clear colorless to pale yellow liquid
Boiling Point 44-45 °C / 2 mmHg
Density 1.17 g/mL at 25 °C
Refractive Index n20/D 1.483
Storage Temperature 2-8°C

Data sourced from multiple references.[2][3][5][6]

Experimental Protocols

Two prevalent methods for the synthesis of this compound from trimethylsilylpropargyl alcohol are detailed below.

Method 1: Using Triphenylphosphine and Bromine

This method, often referred to as an Appel-type reaction, provides a reliable route to the desired product.

Reaction Scheme:

Experimental Procedure:

To a solution of anhydrous dichloromethane (B109758) (46.0 mL) containing triphenylphosphine (9.735 g, 37.11 mmol) under a nitrogen atmosphere, bromine (5.438 g, 34.03 mmol) is slowly added at 0 °C.[1][5] After stirring for 30 minutes, during which the solution's color changes from orange to white, trimethylsilylpropynol (3.960 g, 30.93 mmol) is slowly added.[1][5] The reaction mixture is stirred for an additional hour.[1][5]

Work-up and Purification:

Following the reaction, the mixture is washed sequentially with water (3 x 30 mL) and 10% aqueous hydrochloric acid (2 x 20 mL).[1][5] The aqueous layers are combined and extracted with ethyl acetate (B1210297) (3 x 20 mL).[1][5] The combined organic layers are then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.[1][5] The resulting residue is purified by column chromatography using hexane (B92381) as the eluent to yield 3-bromo-1-trimethylsilyl-1-propyne.[1][5]

Quantitative Data:

Reagent/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Yield (%)
Trimethylsilylpropynol128.243.96030.93-
Triphenylphosphine262.299.73537.11-
Bromine159.815.43834.03-
This compound191.144.12521.670

This data is based on a reported experimental procedure.[1][5]

Method 2: Using Phosphorus Tribromide

An alternative and widely used method for converting alcohols to bromides involves phosphorus tribromide. While a specific procedure for trimethylsilylpropargyl alcohol was not detailed in the provided search results, a general procedure for propargyl alcohols is presented. This method is known to proceed via an SN2 mechanism, resulting in the inversion of stereochemistry if a chiral center is present.[7]

General Reaction Scheme:

General Experimental Considerations:

The reaction is typically carried out by adding phosphorus tribromide to the alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HBr byproduct.[8][9][10] The reaction is usually performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[8][11] Following the addition, the mixture may be heated to drive the reaction to completion.[8] Purification is typically achieved through distillation.[8][9] A literature source suggests a yield of 90% can be achieved for the synthesis of this compound using phosphorus tribromide in diethyl ether at 25 °C for 18.5 hours.[3]

Illustrative Quantitative Data (Hypothetical based on general procedures):

Reagent/ProductMolar Mass ( g/mol )Molar Ratio
Trimethylsilylpropargyl alcohol128.243
Phosphorus Tribromide270.691
This compound191.143

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the synthesis of this compound using the triphenylphosphine and bromine method.

SynthesisWorkflow A Dissolve PPh3 in Anhydrous DCM B Cool to 0 °C A->B Under N2 C Slowly Add Br2 B->C D Stir for 30 min (Orange to White) C->D E Slowly Add Trimethylsilylpropynol D->E F Stir for 1 hour E->F G Washing (H2O & 10% HCl) F->G H Extraction (Ethyl Acetate) G->H I Drying (Na2SO4) H->I J Concentration (Reduced Pressure) I->J K Column Chromatography (Hexane) J->K L Final Product: This compound K->L 70% Yield

Caption: Workflow for the synthesis of this compound.

Conclusion

This guide has provided detailed methodologies for the synthesis of this compound from trimethylsilylpropargyl alcohol. The triphenylphosphine and bromine method is well-documented with a reported yield of 70%.[1][5] The phosphorus tribromide method offers a high-yielding alternative. The choice of method may depend on factors such as reagent availability, scale, and desired purity. The provided data and workflow diagrams are intended to equip researchers with the necessary information for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 3-Bromo-1-(trimethylsilyl)-1-propyne: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 3-Bromo-1-(trimethylsilyl)-1-propyne, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Chemical Properties

This compound is a colorless to pale yellow liquid.[1] The presence of the trimethylsilyl (B98337) group provides a degree of stabilization to the otherwise reactive propargyl bromide moiety.[2] Key quantitative data regarding its chemical and physical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C6H11BrSi[1][3][4]
Molecular Weight 191.14 g/mol [2][3][4][5][6]
Appearance Clear colorless to pale yellow liquid[1]
Density 1.17 g/mL at 25 °C[2][3][7]
Boiling Point 44-45 °C at 2 mmHg[2][3][7]
Melting Point <0 °C[1]
Refractive Index n20/D 1.483[1][2][3][7]
Flash Point 63 °C (145.4 °F) - closed cup[2][5]
Vapor Pressure 0.579 mmHg at 25°C[1]
Solubility and Spectroscopic Data
PropertyValueSource(s)
Water Solubility Immiscible[1][3]
Solubility in Organic Solvents Soluble in Chloroform, slightly soluble in Ethyl Acetate (B1210297) and Methanol.[1]
SMILES String C--INVALID-LINK--(C)C#CCBr[2][7]
InChI Key GAPRPFRDVCCCHR-UHFFFAOYSA-N[2][7]

Stability and Reactivity Profile

The stability of this compound is a critical consideration for its storage and handling. The trimethylsilyl group offers some thermal stability compared to unsubstituted propargyl bromide.[2] However, the molecule exhibits sensitivity to certain conditions.

It is reported to be hygroscopic.[8] While it shows no reaction with water under neutral conditions, the trimethylsilyl group is known to be labile under both acidic and basic conditions.[3][8]

The propargyl bromide portion of the molecule is inherently reactive and should be handled with care. The parent compound, propargyl bromide, is known to be shock-sensitive and can decompose explosively.[4][6][9] While the trimethylsilyl group may mitigate this to some extent, caution is still advised.

In terms of reactivity, this compound is a known propargylating agent.[2][3] It is used in various organic syntheses, including the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives, alkylation of β-keto esters, and the synthesis of terminal conjugated enynes and allenic alcohols.[1][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-trimethylsilyl-2-propyn-1-ol with bromine and triphenylphosphine (B44618).[3]

Materials:

  • 3-trimethylsilyl-2-propyn-1-ol

  • Triphenylphosphine

  • Bromine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • 10% aqueous Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Hexane (B92381)

Procedure:

  • Under a nitrogen atmosphere, dissolve triphenylphosphine (1.19 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add bromine (1.1 equivalents) to the solution. Stir for 30 minutes until the solution turns from orange to white.

  • Slowly add 3-trimethylsilyl-2-propyn-1-ol (1.0 equivalent) to the reaction mixture.

  • Continue stirring for 1 hour at 0 °C.

  • Wash the reaction mixture sequentially with water (3 x 30 mL) and 10% aqueous hydrochloric acid (2 x 20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography using hexane as the eluent to yield this compound.[3]

Best Practices for Stability Assessment

Given the potential instability of this compound, a rigorous stability assessment is recommended. The following is a general protocol for evaluating the stability of this compound under various conditions.

Materials:

  • This compound

  • Various solvents (e.g., acetonitrile, THF, DCM)

  • Internal standard (e.g., a stable, non-reactive hydrocarbon)

  • GC-MS or HPLC instrumentation

  • Inert atmosphere glovebox or Schlenk line

  • Temperature-controlled chambers

Procedure:

  • Initial Characterization: Obtain an initial purity profile of a fresh batch of this compound using GC-MS or HPLC with an internal standard.

  • Thermal Stability Study:

    • Place accurately weighed samples of the compound in sealed vials under an inert atmosphere.

    • Expose the vials to a range of elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in temperature-controlled chambers.

    • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each temperature and allow it to cool to room temperature.

    • Analyze the sample by GC-MS or HPLC to determine the remaining percentage of the parent compound and identify any degradation products.

  • Solvent Stability Study:

    • Prepare solutions of this compound in various anhydrous solvents at a known concentration.

    • Store the solutions under an inert atmosphere at different temperatures (e.g., refrigerated, room temperature).

    • Analyze aliquots of each solution at regular intervals to monitor for degradation.

  • Photostability Study:

    • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

    • Analyze the solution at set time points to assess for light-induced degradation.

  • Forced Degradation Study:

    • Subject the compound to acidic and basic conditions (e.g., by adding a small amount of a non-aqueous acid or base to a solution) to assess its lability.

    • Monitor the degradation profile over a short period.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reagents Reactants cluster_process Reaction and Workup cluster_purification Purification reagent1 3-trimethylsilyl-2-propyn-1-ol step1 Mixing and Reaction (0°C, N2 atmosphere) reagent1->step1 reagent2 Triphenylphosphine reagent2->step1 reagent3 Bromine reagent3->step1 reagent4 Anhydrous DCM reagent4->step1 step2 Aqueous Workup (H2O, HCl) step1->step2 step3 Extraction (Ethyl Acetate) step2->step3 step4 Drying and Concentration step3->step4 purification Column Chromatography (Hexane) step4->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Logical Relationship of Stability Factors

This diagram outlines the key factors influencing the stability of this compound.

Stability_Factors cluster_stabilizing Stabilizing Factor cluster_destabilizing Destabilizing Factors compound This compound tms_group Trimethylsilyl Group (Thermal Stability) compound->tms_group imparts acid_base Acidic/Basic Conditions (TMS Lability) compound->acid_base sensitive to shock Shock/Impact (Potential Decomposition) compound->shock sensitive to hygroscopic Moisture (Hygroscopic Nature) compound->hygroscopic is

Caption: Factors influencing the stability of the target compound.

References

An In-depth Technical Guide to 3-Bromo-1-(trimethylsilyl)-1-propyne (CAS: 38002-45-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-(trimethylsilyl)-1-propyne is a versatile bifunctional reagent in organic synthesis, valued for its utility as a propargylating agent and a building block for more complex molecular architectures.[1][2] Its structure incorporates a reactive propargylic bromide and a sterically influential trimethylsilyl (B98337) group, which also serves as a masked terminal alkyne. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and visual workflows to support researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for its proper handling, storage, and application in experimental setups.

PropertyValueReference(s)
CAS Number 38002-45-8[3]
Molecular Formula C₆H₁₁BrSi[1][3]
Molecular Weight 191.14 g/mol [1][2]
Appearance Clear colorless to pale yellow liquid
Boiling Point 44-45 °C at 2 mmHg[1]
Density 1.17 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.483[1]
Flash Point 63 °C (145.4 °F) - closed cup[2]
Solubility Immiscible with water. Soluble in chloroform, ethyl acetate (B1210297) (slightly), and methanol (B129727) (slightly).
Storage Temperature 2-8°C[2]

Synthesis

This compound is typically synthesized from 3-trimethylsilyl-2-propyn-1-ol. A common and effective method involves the use of triphenylphosphine (B44618) and bromine.[1]

Experimental Protocol: Synthesis from 3-trimethylsilyl-2-propyn-1-ol[1]

Materials:

  • 3-trimethylsilyl-2-propyn-1-ol (3.960 g, 30.93 mmol)

  • Triphenylphosphine (9.735 g, 37.11 mmol)

  • Bromine (5.438 g, 34.03 mmol)

  • Anhydrous dichloromethane (B109758) (46.0 mL)

  • Water

  • 10% Aqueous hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hexane (B92381)

Procedure:

  • To a solution of triphenylphosphine in anhydrous dichloromethane under a nitrogen atmosphere, slowly add bromine at 0 °C.

  • Stir the reaction mixture for 30 minutes until the solution's color changes from orange to white.

  • Slowly add 3-trimethylsilyl-2-propyn-1-ol to the reaction mixture.

  • Continue stirring for 1 hour.

  • Wash the reaction mixture sequentially with water (3 x 30 mL) and 10% aqueous hydrochloric acid (2 x 20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography using hexane as the eluent to yield this compound (4.125 g, 21.6 mmol, 70% yield).[1]

Synthesis Workflow

G reagent1 3-trimethylsilyl-2-propyn-1-ol reaction Reaction Stirring (1h) reagent1->reaction reagent2 Triphenylphosphine, Bromine reagent2->reaction solvent Anhydrous Dichloromethane, 0°C solvent->reaction workup Aqueous Workup (H₂O, HCl) reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Column Chromatography (Hexane) extraction->purification product This compound purification->product

Synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations. Its utility stems from the ability to introduce a propargyl group, which can then be further manipulated.

Synthesis of Terminal Conjugated Enynes

This reagent is employed in the copper-mediated cross-coupling reaction with alkenyldialkylboranes to produce terminal conjugated enynes.[4][5] These enynes are important intermediates in the synthesis of more complex molecules.[5]

General Procedure:

  • To a stirred solution of an (E)- or (Z)-alk-1-enyldialkylborane (4 mmol) in THF (12 mL) at -15 °C under an argon atmosphere, add copper(II) acetylacetonate (B107027) (0.052 g, 0.2 mmol).

  • Add this compound (0.474 g, 2.68 mmol) and a base (e.g., 1 M NaOMe, 4 mL, 4 mmol) dropwise to the solution.

  • Allow the resulting mixture to warm to room temperature and stir overnight.

  • To decompose any residual organoboron compounds, treat the reaction mixture with 3 M NaOH (4 mL) and 30% H₂O₂ (2 mL) at 0 °C and stir for 1 hour at the same temperature.

The choice of base determines the final product. Sodium methoxide (B1231860) leads to desilylation, yielding (E)- and (Z)-alk-3-en-1-ynes, while lithium hydroxide (B78521) monohydrate retains the trimethylsilyl group.[4][5]

Application Workflow

G start Alkenyldialkylborane reaction Cross-Coupling Reaction start->reaction reagent This compound reagent->reaction catalyst Cu(acac)₂ catalyst->reaction base Base (e.g., NaOMe or LiOH·H₂O) base->reaction product1 (E/Z)-Alk-3-en-1-ynes (with NaOMe) reaction->product1 product2 (E/Z)-1-(trimethylsilyl)alk-3-en-1-ynes (with LiOH·H₂O) reaction->product2

Synthesis of Terminal Conjugated Enynes.
Preparation of Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

This compound is a key reagent in the synthesis of tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. These compounds are constrained analogs of phenylalanine and are of significant interest in medicinal chemistry.[6] The synthesis can be achieved through a [2+2+2] cycloaddition reaction, often catalyzed by transition metals like Wilkinson's catalyst or cobalt complexes.

Alkylation of β-Keto Esters

The reagent can be used for the γ-alkylation of dianions of β-keto esters. This reaction provides a route to introduce a propargyl group at the γ-position of the β-keto ester, opening up possibilities for further synthetic transformations.

Synthesis of Allenic Alcohols

This compound is also utilized in the preparation of allenic alcohols. This transformation highlights the versatility of the reagent in constructing different classes of organic molecules.

Reaction with α-Keto Esters

In the presence of indium metal, this compound undergoes a selective reaction with α-keto esters.[1] This reaction is a valuable method for the formation of carbon-carbon bonds and the synthesis of functionalized propargyl derivatives.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the structure of this compound. Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available in various databases.[7][8]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): [2]

  • Eyeshields

  • Gloves

  • Type N95 (US) dust mask or equivalent respirator

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to act as a propargylating agent and a building block for diverse molecular scaffolds makes it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. This guide provides a solid foundation of its properties, synthesis, and applications, empowering scientists to leverage its full potential in their research endeavors.

References

Spectral Data Analysis of 3-Bromo-1-(trimethylsilyl)-1-propyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile synthetic intermediate, 3-Bromo-1-(trimethylsilyl)-1-propyne. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format. Furthermore, it outlines the general experimental protocols for acquiring such data, offering a foundational understanding for researchers in organic synthesis and drug development.

Quantitative Spectral Data

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.84s2H-CH₂Br
0.18s9H-Si(CH₃)₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
91.8-C≡CSi-
88.5-C≡CSi-
9.9-CH₂Br
-0.8-Si(CH₃)₃

Note: Specific coupling constants for ¹H NMR were not available in the referenced data. The ¹³C NMR data is based on the publication by E.T. Bogoradovsky, et al. (1991).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2962StrongC-H stretch (in -CH₃)
2178MediumC≡C stretch (alkyne)
1251StrongSi-C stretch (in -Si(CH₃)₃)
844StrongSi-C stretch
760StrongC-Br stretch
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
175/177100[M-CH₃]⁺ (isotopic pattern for Br)
190/192~20[M]⁺ (Molecular ion, isotopic pattern for Br)
111~15[M-Br]⁺
73~30[Si(CH₃)₃]⁺

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm), although the trimethylsilyl (B98337) group of the molecule itself can often serve as an internal reference.

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 or 125 MHz. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the IR spectrum is most conveniently obtained using the neat liquid. A single drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

FTIR Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (typically 4000-400 cm⁻¹). A typical resolution is 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The eluting compound then enters the mass spectrometer. Electron Ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.

Spectral_Data_Workflow Workflow for Spectral Data Acquisition and Analysis cluster_synthesis Compound Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy (FTIR) Synthesis->IR Sample MS Mass Spectrometry (GC-MS) Synthesis->MS Sample NMR_Analysis Chemical Shifts Coupling Constants Structure Confirmation NMR->NMR_Analysis IR_Analysis Functional Group Identification IR->IR_Analysis MS_Analysis Molecular Weight Fragmentation Pattern MS->MS_Analysis Report Technical Guide (Data Tables, Protocols) NMR_Analysis->Report Compiled Data IR_Analysis->Report Compiled Data MS_Analysis->Report Compiled Data

Caption: Workflow for Spectral Data Acquisition and Analysis.

"3-Bromo-1-(trimethylsilyl)-1-propyne" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-1-(trimethylsilyl)-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and experimental considerations for this compound (CAS RN: 38002-45-8). The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this versatile reagent.

Chemical and Physical Properties

This compound is a combustible liquid that is sensitive to moisture and air.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C6H11BrSi
Molecular Weight 191.14 g/mol [2][3]
Appearance Liquid[4][5]
Boiling Point 44-45 °C at 2 mmHg[4][6]
Density 1.17 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.483[4][5]
Flash Point 63 °C (145.4 °F) - closed cup[4][5]

Safety and Hazard Information

This chemical is considered hazardous and requires careful handling to avoid exposure and adverse effects. The Globally Harmonized System (GHS) classification and associated hazard statements are outlined below.

GHS Classification and Hazard Statements
ClassificationHazard Statement
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation, Category 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure), Category 3 (Respiratory system)H335: May cause respiratory irritation[2][4]
Flammable liquids, Category 4H227: Combustible liquid[7]

The signal word for this chemical is "Warning".[1][4]

Personal Protective Equipment (PPE) and Handling Precautions

Proper personal protective equipment is essential when working with this compound to prevent skin, eye, and respiratory exposure.[4][5]

PrecautionDetails
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.[4]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

AspectRecommendation
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is 2-8°C.[4][5] The product is moisture and air-sensitive.[1]
Incompatible Materials Strong oxidizing agents and strong bases.[1]

Experimental Protocols and Handling Workflows

General Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Prep Preparation - Review SDS - Don PPE - Prepare Fume Hood Handling Handling & Dispensing - Inert atmosphere if necessary - Use clean, dry glassware - Transfer via syringe/cannula Prep->Handling Proceed with caution Reaction Reaction - Monitor temperature - Maintain inert atmosphere - Ensure proper ventilation Handling->Reaction Quenching Work-up & Quenching - Cool reaction mixture - Slowly add quenching agent - Use appropriate quenching agent Reaction->Quenching Waste Waste Disposal - Segregate waste - Label waste container clearly - Follow institutional guidelines Quenching->Waste Cleanup Cleanup - Decontaminate glassware - Clean work area - Remove PPE correctly Quenching->Cleanup

Caption: General workflow for safely handling this compound.

First Aid Measures

In case of exposure, immediate action is necessary. The following table summarizes the recommended first aid measures.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

Emergency Procedures for Spills and Leaks

In the event of a spill or leak, follow these procedures to minimize exposure and environmental contamination.

Spill and Leak Response Workflow

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess the Spill - Identify the substance - Estimate the quantity Evacuate->Assess PPE Don Appropriate PPE - Respirator, gloves, goggles, lab coat Assess->PPE Contain Contain the Spill - Use absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Collect Absorbed Material - Use non-sparking tools - Place in a sealed container Contain->Collect Decontaminate Decontaminate the Area - Wash with appropriate solvent/detergent Collect->Decontaminate Dispose Dispose of Waste - Label as hazardous waste - Follow institutional procedures Decontaminate->Dispose

References

An In-depth Technical Guide to the Storage, Handling, and Stability of 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of storing and handling 3-Bromo-1-(trimethylsilyl)-1-propyne, a versatile reagent in organic synthesis. Understanding its stability profile is paramount for ensuring experimental reproducibility, laboratory safety, and the integrity of research and development outcomes. This document outlines the recommended storage conditions, highlights the compound's sensitivities, and discusses its decomposition pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 38002-45-8
Molecular Formula C₆H₁₁BrSi
Molecular Weight 191.14 g/mol
Appearance Liquid
Boiling Point 44-45 °C at 2 mmHg
Density 1.17 g/mL at 25 °C
Refractive Index n20/D 1.483
Flash Point 63 °C (145.4 °F) - closed cup

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and reactivity of this compound. The following table summarizes the recommended storage conditions based on information from safety data sheets and chemical suppliers.

ParameterRecommendation
Temperature Refrigerate; 2-8°C or 0-10°C.
Atmosphere Store under an inert gas, such as nitrogen.[1]
Container Keep container tightly closed in a dry and well-ventilated place.[1]
Light Keep in a dark place.
Moisture Avoid exposure to moisture and humidity as the compound is moisture-sensitive and hygroscopic.[1][2]
Air Avoid exposure to air as the compound is air-sensitive.[1][2]

Stability Profile

This compound is a combustible liquid that is sensitive to several environmental factors. Its stability is compromised by moisture, air, heat, and incompatible materials.

Sensitivity and Incompatibility
  • Moisture and Air Sensitivity: The compound is explicitly described as moisture-sensitive and air-sensitive.[1][2] It is also hygroscopic, meaning it readily absorbs moisture from the atmosphere.

  • Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided as they can lead to vigorous reactions and decomposition.[1][2]

  • Thermal Stability: The compound is combustible and should be kept away from heat, sparks, open flames, and other sources of ignition.[1][2] One source indicates that it decomposes at temperatures above 195°C.[3]

Decomposition Pathways

Exposure to adverse conditions can lead to the degradation of this compound. The primary decomposition pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the compound is susceptible to hydrolysis.[3] This reaction likely involves the cleavage of the silicon-carbon bond and the carbon-bromine bond, leading to the formation of silanol (B1196071) by-products and hydrogen bromide.[3]

  • Thermal Decomposition: When heated, especially above its decomposition temperature, the compound will break down.[3] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and silicon dioxide (SiO₂).[1][2]

The following diagram illustrates the logical workflow for the safe handling and storage of this compound to prevent degradation.

G Safe Handling and Storage Workflow for this compound cluster_storage Storage cluster_handling Handling Store_Refrigerated Refrigerate (2-8°C) Use_Inert_Atmosphere Work under Inert Atmosphere Store_Refrigerated->Use_Inert_Atmosphere Store_Inert_Atmosphere Under Inert Gas (Nitrogen) Store_Inert_Atmosphere->Use_Inert_Atmosphere Store_Dry Dry Environment Avoid_Moisture Avoid Moisture/Humidity Store_Dry->Avoid_Moisture Store_Dark Protect from Light Avoid_Heat Keep Away from Heat/Ignition Sources Store_Dark->Avoid_Heat Stable_Compound Stable Reagent Use_Inert_Atmosphere->Stable_Compound Degradation Degradation Avoid_Moisture->Stable_Compound Avoid_Air Avoid Air Exposure Avoid_Air->Stable_Compound Avoid_Incompatibles Avoid Strong Oxidizing Agents & Bases Avoid_Incompatibles->Stable_Compound Avoid_Heat->Stable_Compound Compound This compound Compound->Store_Refrigerated Compound->Store_Inert_Atmosphere Compound->Store_Dry Compound->Store_Dark Compound->Degradation Improper Storage/Handling

Caption: Logical workflow for maintaining the stability of this compound.

The potential degradation pathways of this compound are visualized in the following diagram.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (in presence of H₂O, acid/base) cluster_thermal Thermal Decomposition (>195°C) Compound This compound Silanol Trimethylsilanol & other siloxanes Compound->Silanol Moisture HBr Hydrogen Bromide Compound->HBr Moisture Propyne Propargyl alcohol/other derivatives Compound->Propyne Moisture CO Carbon Monoxide Compound->CO Heat CO2 Carbon Dioxide Compound->CO2 Heat SiO2 Silicon Dioxide Compound->SiO2 Heat

Caption: Simplified degradation pathways of this compound.

Experimental Protocols for Stability Assessment

General Protocol for Assessing Moisture Sensitivity

This protocol provides a framework for evaluating the impact of moisture on the purity of the compound.

Objective: To determine the rate of degradation of this compound in the presence of a controlled amount of moisture.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile (B52724) or THF)

  • Water (HPLC grade)

  • Inert gas (Nitrogen or Argon)

  • Vials with septa

  • Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.

Procedure:

  • Prepare a stock solution of this compound in the chosen anhydrous solvent under an inert atmosphere.

  • Aliquots of the stock solution are transferred to several vials.

  • A known, substoichiometric amount of water is added to each test vial. A control vial with no added water should be maintained.

  • The vials are sealed under an inert atmosphere and stored at the recommended refrigerated temperature.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), an aliquot is withdrawn from each vial.

  • The samples are analyzed by a validated GC or HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.

  • The rate of degradation can be determined by plotting the concentration of the parent compound against time.

General Protocol for Assessing Thermal Stability

This protocol outlines a method to evaluate the thermal stability of the compound.

Objective: To determine the degradation profile of this compound at elevated temperatures.

Materials:

  • This compound

  • Sealed ampoules or vials capable of withstanding the test temperatures.

  • Oven or heating block with precise temperature control.

  • GC or HPLC system.

Procedure:

  • Aliquots of neat this compound are placed into several ampoules.

  • The ampoules are sealed under an inert atmosphere.

  • A set of ampoules is stored at the recommended refrigerated temperature as a control.

  • Other sets of ampoules are placed in ovens at elevated temperatures (e.g., 40°C, 60°C, and a temperature closer to the flashpoint, with caution).

  • At specified time intervals, one ampoule from each temperature point is removed and allowed to cool to room temperature.

  • The contents are dissolved in a suitable solvent and analyzed by GC or HPLC to determine the purity of this compound.

  • The results will indicate the rate of degradation at different temperatures, allowing for an estimation of shelf-life under various thermal conditions.

The following diagram illustrates a general experimental workflow for stability testing.

G General Experimental Workflow for Stability Testing Start Start: Obtain Sample of this compound Prepare_Samples Prepare Samples under Inert Atmosphere Start->Prepare_Samples Stress_Conditions Expose to Stress Conditions (e.g., Moisture, Heat) Prepare_Samples->Stress_Conditions Control Store Control Samples under Recommended Conditions Prepare_Samples->Control Time_Points Sample at Pre-defined Time Points Stress_Conditions->Time_Points Analysis Analyze by GC/HPLC Time_Points->Analysis Data_Evaluation Evaluate Data (Purity vs. Time) Analysis->Data_Evaluation Conclusion Determine Stability Profile and Shelf-life Data_Evaluation->Conclusion Control->Time_Points

Caption: A generalized workflow for conducting stability studies.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. Adherence to strict storage and handling protocols, including refrigeration, exclusion of moisture and air, and storage under an inert atmosphere, is essential to prevent its degradation. Researchers should be aware of its sensitivity to heat and incompatibility with strong oxidizing agents and bases. While quantitative stability data is limited, the provided general protocols can be adapted to assess its stability under specific laboratory conditions, ensuring the reliability of experimental results and promoting a safe research environment.

References

An In-depth Technical Guide to 3-Bromo-1-(trimethylsilyl)-1-propyne as a Propargylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-bromo-1-(trimethylsilyl)-1-propyne as a versatile and selective propargylating agent in organic synthesis. It delves into the mechanistic details of its reactivity with various nucleophiles, the crucial role of the trimethylsilyl (B98337) protecting group, and its application in metal-mediated transformations. Furthermore, this guide highlights its significance in drug discovery, particularly in the synthesis of targeted therapeutics such as kinase and PARP inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

Propargylation, the introduction of a propargyl group (HC≡C-CH₂-), is a fundamental transformation in organic synthesis, providing access to valuable building blocks for the construction of complex molecules, including natural products and pharmaceuticals. This compound has emerged as a superior propargylating agent due to the presence of the trimethylsilyl (TMS) group, which offers significant advantages in terms of stability, reactivity, and regioselectivity. This guide will explore the core aspects of its utility, from fundamental reaction mechanisms to its application in the synthesis of bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 38002-45-8[1][2][3][4][5][6][7]
Molecular Formula C₆H₁₁BrSi[1][3][4][5][6][7][8][9]
Molecular Weight 191.14 g/mol [1][2][3][4][6][7][9]
Appearance Clear colorless to pale yellow liquid[4][10]
Boiling Point 44-45 °C at 2 mmHg[1][2][4]
Density 1.17 g/mL at 25 °C[1][2][4]
Refractive Index n20/D 1.483[1][2][4]
Solubility Immiscible with water; soluble in organic solvents.[1][10]

Mechanism of Action as a Propargylating Agent

This compound primarily acts as an electrophile in nucleophilic substitution reactions. The mechanism can proceed through two main pathways: direct Sₙ2 substitution and metal-mediated Barbier-type reactions.

Direct Nucleophilic Substitution (Sₙ2 Pathway)

In the presence of a suitable nucleophile, such as an enolate or an amine, this compound undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction. The nucleophile attacks the methylene (B1212753) carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

A critical aspect of this reagent is the role of the trimethylsilyl group. In contrast to unsubstituted propargyl bromide, which can also undergo an Sₙ2' reaction to yield an allenic byproduct, the sterically demanding TMS group directs the nucleophilic attack exclusively to the α-carbon, thus ensuring high regioselectivity for the desired propargylated product.

Caption: Sₙ2 mechanism of propargylation.

Metal-Mediated Barbier-Type Reactions

In the presence of certain metals, such as indium or zinc, this compound can participate in Barbier-type reactions, typically with carbonyl compounds. The metal inserts into the carbon-bromine bond to form an organometallic intermediate in situ. This nucleophilic intermediate then adds to the electrophilic carbonyl carbon.[11] The regioselectivity of this reaction (propargylation vs. allenylation) can often be controlled by the choice of metal, solvent, and the steric bulk of the silyl (B83357) group. For instance, indium-mediated reactions have been shown to selectively produce allenic or homopropargylic alcohols depending on the reaction conditions.[11]

Caption: Barbier-type propargylation reaction.

Substrate Scope and Quantitative Data

This compound reacts with a wide range of nucleophiles, demonstrating its broad utility in organic synthesis. The following table summarizes its reactivity with various classes of compounds and the typical yields obtained.

Nucleophile ClassSubstrate ExampleProduct TypeYield (%)Reference(s)
Active Methylene Compounds Diethyl malonateDiethyl 2-(3-(trimethylsilyl)prop-2-yn-1-yl)malonate70-90[7][12][13][14][15]
β-Keto Esters (dianions) Ethyl acetoacetateγ-Alkylated β-keto esterHigh[1][2][3][4][10][11]
Carbonyl Compounds (Indium-mediated) α-Keto esterTertiary homopropargylic alcoholModerate to High[1][2][3][4][11]
Amines AnilineN-Propargylaniline derivativeGood[14]
Heterocycles Thiazolopyridine-carbonitrilesN-Propargylated heterocycleGood[16]

Application in Drug Discovery and Development

The propargyl group is a valuable synthon in medicinal chemistry. Its introduction into a molecule provides a versatile handle for further functionalization, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][6] This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazoles, which are important pharmacophores found in a variety of clinically used drugs.

This compound serves as a key reagent for introducing the necessary alkyne functionality into drug scaffolds. After propargylation, the TMS group can be easily removed to reveal a terminal alkyne, which is then ready for the CuAAC reaction.

Role in the Synthesis of Kinase and PARP Inhibitors

A significant application of this methodology is in the synthesis of kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors, two important classes of anticancer agents. Many of these inhibitors feature a triazole ring to mimic or replace other heterocycles, enhancing binding affinity and other pharmacological properties.[16][17][18][19]

PARP Inhibition and the DNA Damage Response Pathway:

PARP enzymes, particularly PARP1, play a critical role in the DNA damage response (DDR) pathway.[1][2][18][20] Upon detecting a single-strand break (SSB) in DNA, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins, recruiting DNA repair machinery. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). These cells are unable to efficiently repair DSBs, leading to cell death through a process known as synthetic lethality.

The following diagram illustrates the role of PARP1 in the DNA damage response and the therapeutic intervention with PARP inhibitors.

PARP_Signaling_Pathway cluster_synthesis Synthesis of PARP Inhibitor cluster_pathway DNA Damage Response Pathway Propargylating_Agent This compound Propargylated_Scaffold Propargylated Scaffold Propargylating_Agent->Propargylated_Scaffold Propargylation Scaffold Drug Scaffold Scaffold->Propargylated_Scaffold Terminal_Alkyne Terminal Alkyne Propargylated_Scaffold->Terminal_Alkyne Desilylation PARP_Inhibitor Triazole-based PARP Inhibitor Terminal_Alkyne->PARP_Inhibitor Click Chemistry (CuAAC) Azide Azide Partner Azide->PARP_Inhibitor PARP1 PARP1 PARP_Inhibitor->PARP1 Inhibition DNA_Damage DNA Single-Strand Break (SSB) DNA_Damage->PARP1 Activation PAR PAR Synthesis PARP1->PAR Replication_Fork Replication Fork Collapse PARP1->Replication_Fork Unrepaired SSB Repair_Complex Recruitment of DNA Repair Proteins PAR->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair SSB_Repair->DNA_Damage Resolution DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis BRCA_deficient BRCA-deficient Cancer Cell BRCA_deficient->DSB Inefficient DSB Repair

Caption: Role of this compound in the synthesis of PARP inhibitors and their mechanism of action.

Experimental Protocols

General Synthesis of this compound

This compound can be synthesized from trimethylsilylpropargyl alcohol.[1][8]

Procedure:

  • To a solution of triphenylphosphine (B44618) (1.2 eq.) in anhydrous dichloromethane (B109758) under a nitrogen atmosphere at 0 °C, slowly add bromine (1.1 eq.).

  • Stir the mixture for 30 minutes until the orange color disappears.

  • Slowly add trimethylsilylpropynol (1.0 eq.).

  • Continue stirring for 1 hour at 0 °C.

  • Wash the reaction mixture sequentially with water and 10% aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the residue by column chromatography (hexane) to afford this compound.

Propargylation of Diethyl Malonate

This protocol describes a typical Sₙ2 reaction with an active methylene compound.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve diethyl malonate (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF).

  • Add a base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C and stir for 30 minutes.

  • Add this compound (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield diethyl 2-(3-(trimethylsilyl)prop-2-yn-1-yl)malonate.

Deprotection of the Trimethylsilyl Group

The TMS group can be readily removed to furnish the terminal alkyne.

Procedure:

  • Dissolve the TMS-protected alkyne in a suitable solvent such as methanol (B129727) or THF.

  • Add a deprotecting agent. Common reagents include potassium carbonate in methanol or tetra-n-butylammonium fluoride (B91410) (TBAF) in THF.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • If using K₂CO₃, partition the residue between water and an organic solvent, separate the layers, and dry the organic phase.

  • If using TBAF, an aqueous workup can be performed, or for polar products, a non-aqueous workup with a sulfonic acid resin and calcium carbonate can be employed.

  • Purify the resulting terminal alkyne by column chromatography if necessary.

Conclusion

This compound is a highly effective and versatile propargylating agent with significant advantages in regioselectivity and stability, primarily due to the presence of the trimethylsilyl group. Its utility spans a wide range of nucleophilic substitution reactions and metal-mediated transformations, providing access to a diverse array of propargylated compounds. The ability to easily introduce a terminal alkyne functionality makes it an invaluable tool in drug discovery and development, particularly for the synthesis of heterocyclic scaffolds like triazoles found in targeted therapies such as kinase and PARP inhibitors. The detailed mechanisms and protocols provided in this guide aim to facilitate the broader application of this important reagent in both academic and industrial research settings.

References

"3-Bromo-1-(trimethylsilyl)-1-propyne" physical properties boiling point density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-(trimethylsilyl)-1-propyne

This guide provides a detailed overview of the key physical properties of this compound, a versatile reagent used in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its boiling point and density.

Physical Properties of this compound

This compound is a clear, colorless to pale yellow liquid.[1] It is immiscible with water and soluble in solvents like chloroform, and slightly soluble in ethyl acetate (B1210297) and methanol.[1] Below is a summary of its key physical properties.

Quantitative Data Summary

The boiling point and density of this compound are presented in the table below. It is important to note that the boiling point is highly dependent on pressure.

Physical PropertyValueConditions
Boiling Point 195.8 °Cat 760 mmHg[1]
44-45 °Cat 2 mmHg[2][3][4]
Density 1.196 g/cm³Not specified
1.17 g/mLat 25 °C[2][3]
Refractive Index n20/D 1.483(lit.)[1][2][3]

Experimental Protocols

While the specific experimental methods used to determine the cited values for this compound are not detailed in the provided literature, this section outlines standard and detailed protocols for determining the boiling point and density of a liquid compound.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] Common methods for its determination include distillation and the Thiele tube method.

1. Distillation Method

This method is suitable for determining the boiling point of larger sample volumes (typically >5 mL) and also serves as a purification technique.[6][7]

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottomed flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor as it passes into the condenser.[6]

  • Procedure:

    • The liquid sample and a few boiling chips (or a magnetic stir bar) are placed in the distilling flask.[6]

    • The apparatus is assembled, and cooling water is circulated through the condenser.

    • The flask is heated gently.

    • As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

    • The stable temperature reading during the distillation of the bulk of the liquid is recorded as the boiling point at the measured atmospheric pressure.[6]

2. Micro-Boiling Point Determination (Thiele Tube Method)

This is a convenient method for small amounts of liquid (less than 0.5 mL).[6][8]

  • Apparatus Setup: A small sample tube containing the liquid is attached to a thermometer. A capillary tube, sealed at one end, is placed (open end down) into the liquid. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (like mineral oil or paraffin).[5][6]

  • Procedure:

    • The Thiele tube is heated gently at the side arm.[6][8]

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid's vapor has displaced all the air.[6][8]

    • The heat source is then removed.

    • The liquid will begin to cool, and the bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point, as it is the point where the external pressure equals the vapor pressure of the liquid.[6][8]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[9]

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured using an electronic balance.[9]

    • A specific volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9]

    • The mass of the graduated cylinder containing the liquid is measured.

    • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[9]

    • The density is calculated by dividing the mass of the liquid by its measured volume (Density = Mass/Volume).[9]

2. Water Displacement Method (for irregularly shaped solids)

This method, based on Archimedes' principle, is used for solids but the principle can be adapted for liquids using a pycnometer. For direct liquid measurement, the procedure above is more common. The water displacement method involves measuring the volume of water displaced by an object to determine the object's volume.[10][11]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method.

BoilingPointWorkflow start Start: Obtain Liquid Sample prep_sample Prepare Sample Assembly: Attach small tube with sample and inverted capillary tube to thermometer. start->prep_sample setup_thiele Place Assembly in Thiele Tube (filled with heating oil). prep_sample->setup_thiele heat_apparatus Gently Heat Side Arm of Thiele Tube. setup_thiele->heat_apparatus observe_bubbles Observe Bubbles: Wait for a rapid, continuous stream of bubbles from capillary tube. heat_apparatus->observe_bubbles remove_heat Remove Heat Source. observe_bubbles->remove_heat Continuous stream achieved cool_observe Cool and Observe: Watch for bubbling to stop and liquid to enter capillary tube. remove_heat->cool_observe record_temp Record Temperature: The temperature at which liquid enters the capillary is the boiling point. cool_observe->record_temp end_point End: Boiling Point Determined record_temp->end_point

Caption: Workflow for Micro-Boiling Point Determination.

References

An In-depth Technical Guide to 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1-(trimethylsilyl)-1-propyne, a versatile reagent in organic synthesis. The document details its fundamental chemical properties, a standard synthesis protocol, and its application in cross-coupling reactions, offering valuable information for professionals in research and development.

Core Chemical Data

The fundamental quantitative data for this compound are summarized below. This information is critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValue
Molecular Formula C₆H₁₁BrSi[1][2][3][4]
Molecular Weight 191.14 g/mol [1][2][3]
CAS Number 38002-45-8[1][2][4]
Appearance Clear colorless to pale yellow liquid[4]
Boiling Point 44-45 °C at 2 mmHg[2]
Density 1.17 g/mL at 25 °C[2]
Refractive Index n20/D 1.483[2]

Experimental Protocols

A reliable experimental protocol is essential for the successful application of any chemical reagent. Below is a detailed methodology for the synthesis of this compound.

Synthesis of this compound from Trimethylsilylpropargyl Alcohol [2][3]

This procedure outlines the conversion of an alcohol to the corresponding bromide using triphenylphosphine (B44618) and bromine.

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous dichloromethane in a flask cooled to 0 °C.

  • Slowly add bromine to the solution at 0 °C. Stir for 30 minutes until the orange color of the solution turns white.

  • Slowly add trimethylsilylpropynol to the reaction mixture.

  • Continue stirring the mixture for 1 hour.

  • Wash the reaction mixture sequentially with water (3 x 30 mL) and 10% aqueous hydrochloric acid (2 x 20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography using hexane as the eluent to yield 3-bromo-1-trimethylsilyl-1-propyne.

Application in Sonogashira Cross-Coupling Reactions

This compound is a valuable substrate in Sonogashira cross-coupling reactions. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a fundamental transformation in the synthesis of complex molecules.[5][6] The trimethylsilyl (B98337) group can be retained or removed in subsequent steps, offering synthetic flexibility.

The general workflow for a Sonogashira coupling reaction involving this reagent is depicted below. This palladium-copper catalyzed process involves the oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product.[6]

Sonogashira_Coupling A Aryl/Vinyl Halide (R-X) F Oxidative Addition A->F B This compound (Reactant) G Transmetalation B->G C Pd(0) Catalyst e.g., Pd(PPh3)4 C->F D Cu(I) Co-catalyst e.g., CuI D->G E Base e.g., Amine E->G F->G H Reductive Elimination G->H H->C Catalyst Regeneration I Coupled Product (R-C≡C-CH2-TMS) H->I

Workflow of a Sonogashira Coupling Reaction.

References

An In-depth Technical Guide to 3-Bromo-1-(trimethylsilyl)-1-propyne: Nomenclature, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3-Bromo-1-(trimethylsilyl)-1-propyne, a versatile reagent in organic synthesis. It details the compound's alternative names, physicochemical properties, and key experimental protocols for its synthesis and application in the construction of complex organic molecules.

Compound Identification and Alternative Nomenclature

This compound is a valuable building block in organic chemistry, known by a variety of synonyms and identifiers across different chemical databases and suppliers. Accurate identification is crucial for procurement, safety, and literature searches.

Table 1: Alternative Names and Identifiers for this compound

Identifier TypeValue
IUPAC Name (3-bromoprop-1-yn-1-yl)trimethylsilane[1][2]
CAS Number 38002-45-8[3][4][5]
Molecular Formula C₆H₁₁BrSi[3][4][6]
Molecular Weight 191.14 g/mol [3][4][7]
InChI Key GAPRPFRDVCCCHR-UHFFFAOYSA-N[1][7]
SMILES C--INVALID-LINK--(C)C#CCBr[1][4]
Synonym(s) 3-(Trimethylsilyl)propargyl bromide[8]
(3-Bromo-1-propynyl)trimethylsilane[5]
3-bromoprop-1-yn-1-yl trimethylsilane[2]
3-bromo-1-propynyl trimethylsilane[2]
3-bromoprop-1-ynyl(trimethyl)silane[2][4]
(3-Bromoprop-1-yn-1-yl)(trimethyl)silane
1-Bromo-3-(trimethylsilyl)-2-propyne
MDL Number MFCD00134460[3]
EC Number 609-506-1[4][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance Clear colorless to pale yellow liquid[6]
Boiling Point 44-45 °C at 2 mmHg[1][3][7]
Density 1.17 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.483 (lit.)[7]
Flash Point 63 °C (closed cup)[7]
Storage Temperature 2-8°C[6][7]
Solubility Immiscible with water. Soluble in chloroform, ethyl acetate (B1210297) (slightly), and methanol (B129727) (slightly).[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the formation of cyclopentenones and terminal conjugated enynes.

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of 3-(trimethylsilyl)-2-propyn-1-ol.[3][9]

Protocol:

  • Under a nitrogen atmosphere, a solution of triphenylphosphine (B44618) (9.735 g, 37.11 mmol) in anhydrous dichloromethane (B109758) (46.0 mL) is cooled to 0 °C.[9]

  • Bromine (5.438 g, 34.03 mmol) is added slowly to the solution. The mixture is stirred for 30 minutes until the color changes from orange to white.[9]

  • 3-(Trimethylsilyl)propynol (3.960 g, 30.93 mmol) is then added dropwise to the reaction mixture.[9]

  • The reaction is stirred for an additional hour at 0 °C.[3]

  • The reaction mixture is washed sequentially with water (3 x 30 mL) and 10% aqueous hydrochloric acid (2 x 20 mL).[3][9]

  • The aqueous layers are combined and back-extracted with ethyl acetate (3 x 20 mL).[3][9]

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.[3][9]

  • The resulting residue is purified by column chromatography using hexane (B92381) as the eluent to yield this compound (4.125 g, 21.6 mmol, 70% yield).[3][9]

Synthesis of Cyclopentenones via γ-Alkylation of β-Keto Ester Dianions

This protocol, adapted from the work of Sum and Weiler, demonstrates the utility of this compound in the synthesis of cyclopentenones, such as jasmone.[10][11]

Protocol:

  • A solution of the starting β-keto ester (e.g., methyl 2-octenoate, 1.84 g, 0.010 mol) in dry tetrahydrofuran (B95107) (THF) is prepared.

  • The solution is treated with oil-free sodium hydride (0.55 g) and 2.1 M n-butyllithium (4.8 mL) at 0 °C to form the dianion.[10]

  • This compound (2.28 g, 0.012 mol) is added to the dianion solution, and the reaction mixture is stirred at 0 °C for 3 hours, followed by 2 hours at room temperature.[10]

  • The reaction is quenched with a saturated ammonium (B1175870) chloride solution, extracted with diethyl ether, washed with brine, and dried over sodium sulfate.[10]

  • The crude product is then subjected to hydration (using aqueous acid and a mercury catalyst) and subsequent base-catalyzed cyclization to yield the desired cyclopentenone.[10][11]

Synthesis of Terminal Conjugated Enynes

The following protocol is based on the copper-mediated cross-coupling reaction developed by Hoshi, Kawamura, and Shirakawa.[12][13]

Protocol:

  • In a flask under an argon atmosphere, add (E)-1-octenylbis(1,2-dimethylpropyl)borane (4 mmol) in THF (12 mL) and cool to -15 °C.[13]

  • Add copper(II) acetylacetonate (B107027) (Cu(acac)₂, 0.052 g, 0.2 mmol).[13]

  • Add (trimethylsilyl)ethynyl bromide (0.474 g, 2.68 mmol) and 1 M sodium methoxide (B1231860) (4 mL, 4 mmol) dropwise.[13]

  • Allow the mixture to warm to room temperature and stir overnight.[13]

  • To decompose residual organoboron compounds, treat the reaction mixture with 3 M NaOH (4 mL) and 30% H₂O₂ (2 mL) at 0 °C for 1 hour.[13]

  • The product, a terminal conjugated enyne, can then be isolated and purified using standard techniques.

Experimental Workflows and Reaction Pathways

The following diagrams illustrate the logical flow of the experimental protocols described above.

synthesis_of_3_bromo_1_trimethylsilyl_1_propyne cluster_reactants Reactants cluster_procedure Procedure cluster_product Product PPh3 Triphenylphosphine mix_PPh3_DCM Mix PPh3 and DCM at 0 °C PPh3->mix_PPh3_DCM DCM Dichloromethane DCM->mix_PPh3_DCM Br2 Bromine add_Br2 Add Bromine (Stir 30 min) Br2->add_Br2 TMS_propynol 3-(trimethylsilyl)-2-propyn-1-ol add_TMS_propynol Add TMS-propynol (Stir 1 hr) TMS_propynol->add_TMS_propynol mix_PPh3_DCM->add_Br2 add_Br2->add_TMS_propynol workup Aqueous Workup (H₂O, HCl) add_TMS_propynol->workup extraction Extraction (Ethyl Acetate) workup->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purify Column Chromatography (Hexane) dry_concentrate->purify final_product This compound purify->final_product

Diagram 1: Synthesis of this compound.

cyclopentenone_synthesis cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis Steps cluster_final_product Final Product keto_ester β-Keto Ester form_dianion Form Dianion (0 °C, THF) keto_ester->form_dianion NaH Sodium Hydride NaH->form_dianion nBuLi n-Butyllithium nBuLi->form_dianion btsy_propyne This compound alkylation γ-Alkylation (0 °C to RT) btsy_propyne->alkylation form_dianion->alkylation quench Quench (NH₄Cl) alkylation->quench extract_dry Extract and Dry quench->extract_dry hydrate_cyclize Hydration and Cyclization extract_dry->hydrate_cyclize cyclopentenone Cyclopentenone hydrate_cyclize->cyclopentenone

Diagram 2: Cyclopentenone Synthesis Workflow.

References

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling with 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Sonogashira coupling reaction using 3-Bromo-1-(trimethylsilyl)-1-propyne. This versatile propargylating agent is instrumental in the synthesis of complex organic molecules, including terminal conjugated enynes and allenic alcohols.[1][2]

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically mediated by a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[3][4] The use of this compound allows for the introduction of a protected propargyl group, which can be deprotected in a subsequent step to yield a terminal alkyne.[5][6]

Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex.[8]

    • Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[7][8]

    • Reductive Elimination : The resulting complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

  • Copper Cycle :

    • The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_rx R-Pd(II)-X(L2) pd0->pd2_rx Oxidative Addition (R-X) pd2_r_alkyne R-Pd(II)-C≡CR'(L2) pd2_rx->pd2_r_alkyne Transmetalation pd2_r_alkyne->pd0 Reductive Elimination label_product R-C≡CR' pd2_r_alkyne->label_product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne cu_alkyne->pd2_rx Transmetalation alkyne H-C≡CR' alkyne->cu_alkyne base Base base->cu_alkyne

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

General Protocol for Sonogashira Coupling of an Aryl Halide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow start Start setup Combine aryl halide, Pd catalyst, CuI, and solvent in a flask. start->setup degas Degas the mixture (e.g., by bubbling with argon or freeze-pump-thaw). setup->degas add_reagents Add the base (e.g., triethylamine (B128534) or diisopropylamine) and 3-Bromo-1- (trimethylsilyl)-1-propyne. degas->add_reagents react Stir the reaction at the desired temperature (e.g., room temperature to reflux). add_reagents->react monitor Monitor reaction progress by TLC or GC/LC-MS. react->monitor workup Perform aqueous workup: dilute with ether, wash with saturated NH4Cl, brine, and dry over Na2SO4. monitor->workup Reaction Complete purify Purify the crude product by flash column chromatography. workup->purify end End purify->end

Caption: A typical experimental workflow for the Sonogashira coupling.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 - 0.1 eq)

  • Base (e.g., triethylamine or diisopropylamine, 2.0 - 7.0 eq)

  • Anhydrous solvent (e.g., THF, DMF, or triethylamine)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).

  • Add the anhydrous solvent (e.g., THF).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Add the base (e.g., diisopropylamine, 7.0 eq) followed by this compound (1.1 eq).[8]

  • Stir the reaction mixture at room temperature or heat as required. Reaction times can vary from 3 hours to overnight.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.[8]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Summary of Reaction Conditions

The following table summarizes typical conditions for Sonogashira couplings. Note that optimal conditions are substrate-dependent.

ComponentExampleTypical Molar Eq. / LoadingSolventTemperatureTypical Yield
Aryl Halide Aryl Iodide, Aryl Bromide1.0THF, DMF, Et₃N, TolueneRoom Temp. to 100 °C-
Alkyne This compound1.1 - 2.0---
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄2 - 5 mol%---
Cu Co-catalyst CuI2.5 - 10 mol%---
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)2.0 - 7.0--80-95%

Yields are highly dependent on the specific substrates and reaction conditions used.

Deprotection of the Trimethylsilyl (B98337) (TMS) Group

The trimethylsilyl group is a common protecting group for terminal alkynes.[6] After the Sonogashira coupling, the TMS group can be easily removed to yield the free alkyne.

Protocol for TMS Deprotection:

  • Dissolve the TMS-protected alkyne in a suitable solvent such as methanol (B129727) or a mixture of THF and water.

  • Add a desilylating agent. Common reagents include potassium fluoride (B91410) (KF) in water or potassium carbonate (K₂CO₃) in methanol.[5]

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify as necessary.

A catalytic method using hexafluorosilicic acid for selective desilylation has also been reported.[9]

Applications in Synthesis

The Sonogashira coupling with this compound is a valuable tool for the synthesis of various organic compounds:

  • Terminal Conjugated Enynes and Allenic Alcohols : This reagent is employed in the preparation of these important synthetic intermediates.[1][2]

  • Tetrahydroisoquinoline-3-carboxylic Acid Derivatives : It can be used in the synthesis of these complex heterocyclic structures.[1][2]

  • Alkylation of β-keto Esters : It serves as a reagent for the alkylation at the γ-carbon of dianions of β-keto esters.[1][2]

The ability to perform the coupling under mild conditions allows for its application in the synthesis of complex natural products and pharmaceuticals.[3]

References

Application Notes and Protocols for the Synthesis of Tetrahydroisoquinoline Derivatives using 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinolines (THIQs) are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities make them attractive targets in drug discovery and development. A modern and efficient approach to constructing the THIQ scaffold involves a metal-catalyzed [2+2+2] cycloaddition reaction. This application note provides detailed protocols for the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives utilizing the versatile building block, 3-Bromo-1-(trimethylsilyl)-1-propyne, in a transition metal-catalyzed cycloaddition with a diyne precursor.

The key transformation involves the co-cyclotrimerization of a diyne, such as N,N-dipropargyl-p-toluenesulfonamide, with this compound. This reaction can be effectively catalyzed by transition metal complexes, notably Wilkinson's catalyst (Rh(PPh₃)₃Cl) and dicarbonylcyclopentadienyl cobalt(I) (CpCo(CO)₂), to afford highly functionalized tetrahydroisoquinoline derivatives.[1][2] The trimethylsilyl (B98337) group on the alkyne partner plays a crucial role in controlling the regioselectivity of the cycloaddition.

Reaction Principle

The fundamental principle of this synthetic strategy is the [2+2+2] cycloaddition, an atom-economical process that constructs a six-membered ring from three unsaturated components. In this case, two alkyne moieties from a diyne precursor and one alkyne from this compound assemble to form the aromatic ring of the tetrahydroisoquinoline system in a single step. The reaction is facilitated by a transition metal catalyst that orchestrates the formation of new carbon-carbon bonds.

Caption: General overview of the [2+2+2] cycloaddition reaction.

Experimental Protocols

Protocol 1: Synthesis of the Diyne Precursor (N,N-Dipropargyl-p-toluenesulfonamide)

This protocol describes the synthesis of the diyne precursor required for the subsequent cycloaddition reaction.

Materials:

  • p-Toluenesulfonamide (B41071)

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of p-toluenesulfonamide (1 equivalent) in acetone, add potassium carbonate (3 equivalents).

  • To this suspension, add propargyl bromide (2.5 equivalents, 80% solution in toluene) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in diethyl ether and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford N,N-dipropargyl-p-toluenesulfonamide as a solid.

Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition

This protocol details the synthesis of a tetrahydroisoquinoline derivative using a cobalt catalyst.

Materials:

  • N,N-Dipropargyl-p-toluenesulfonamide (1 equivalent)

  • This compound (1.5 equivalents)

  • Dicarbonylcyclopentadienyl cobalt(I) (CpCo(CO)₂) (5 mol%)

  • Dry, degassed solvent (e.g., toluene (B28343) or THF)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N-dipropargyl-p-toluenesulfonamide in the chosen dry, degassed solvent.

  • Add this compound to the solution.

  • Add the CpCo(CO)₂ catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the desired trimethylsilyl-substituted tetrahydroisoquinoline derivative.

Protocol 3: Rhodium-Catalyzed [2+2+2] Cycloaddition

This protocol outlines the synthesis using Wilkinson's catalyst, which often proceeds under milder conditions.[3]

Materials:

  • N,N-Dipropargyl-p-toluenesulfonamide (1 equivalent)

  • This compound (1.5 equivalents)

  • Wilkinson's catalyst (Chlorotris(triphenylphosphine)rhodium(I), Rh(PPh₃)₃Cl) (1-5 mol%)

  • Dry, degassed ethanol

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve N,N-dipropargyl-p-toluenesulfonamide and this compound in dry, degassed ethanol.

  • Add Wilkinson's catalyst to the solution.

  • Stir the reaction mixture at room temperature to 78 °C for 6-24 hours.[3] The reaction is often favored by polar solvents like ethanol.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the tetrahydroisoquinoline derivative.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of tetrahydroisoquinoline derivatives via [2+2+2] cycloaddition.

EntryDiyne PrecursorCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1N,N-Dipropargyl-p-toluenesulfonamideCpCo(CO)₂ (5)TolueneReflux18Moderate to Good
2N,N-Dipropargyl-p-toluenesulfonamideRh(PPh₃)₃Cl (2)Ethanol7812Moderate to Good

Note: Yields are generally reported as "moderate to good" in the initial literature, and specific percentages will vary depending on the exact substrates and reaction scale.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of tetrahydroisoquinoline derivatives.

Experimental_Workflow cluster_prep Precursor Synthesis cluster_cyclo [2+2+2] Cycloaddition cluster_analysis Analysis start Start Materials (p-Toluenesulfonamide, Propargyl bromide) synth_diyne Synthesis of N,N-Dipropargyl Tosylamide start->synth_diyne purify_diyne Purification (Column Chromatography) synth_diyne->purify_diyne reactants Diyne Precursor + This compound purify_diyne->reactants Use in next step cycloaddition Catalytic Cycloaddition (Co or Rh catalyst) reactants->cycloaddition purify_product Purification (Column Chromatography) cycloaddition->purify_product analysis Characterization (NMR, MS, etc.) purify_product->analysis Final Product

Caption: Workflow for the synthesis of THIQ derivatives.

Catalytic Cycle for Rhodium-Catalyzed [2+2+2] Cycloaddition

The proposed catalytic cycle for the Wilkinson's catalyst-mediated reaction is depicted below.

Caption: Proposed catalytic cycle for the cycloaddition.

References

Application Notes and Protocols for the Use of 3-Bromo-1-(trimethylsilyl)-1-propyne in the Preparation of Terminal Conjugated Enynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-(trimethylsilyl)-1-propyne is a versatile and highly reactive building block in organic synthesis, particularly valued for its role in the stereoselective construction of terminal conjugated enynes. These structural motifs are prevalent in a wide array of biologically active molecules, natural products, and advanced materials. The presence of the trimethylsilyl (B98337) (TMS) group provides a strategic advantage, allowing for either its retention as a protecting group or its facile removal to furnish the terminal alkyne. This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions for the synthesis of conjugated enynes.

Key Applications and Reaction Types

The primary application of this compound in this context is its participation in various cross-coupling reactions with vinyl partners to forge the characteristic enyne backbone. The choice of coupling partners and reaction conditions dictates the stereochemistry and yield of the resulting enyne. Subsequent deprotection of the trimethylsilyl group then yields the desired terminal conjugated enyne. The principal reaction types covered in these notes are:

  • Copper-Catalyzed Cross-Coupling with Organoboranes

  • Sonogashira Coupling with Vinyl Halides/Triflates

  • Negishi Coupling with Organozinc Reagents

  • Stille Coupling with Organostannanes

  • Deprotection of the Trimethylsilyl Group

Data Presentation

The following tables summarize the quantitative data from key experiments, offering a comparative overview of reaction conditions and yields for different synthetic approaches.

Table 1: Copper-Catalyzed Cross-Coupling of Alkenyldialkylboranes with (Trimethylsilyl)ethynyl Bromide *[1][2]

EntryAlkenylboraneBaseProduct(s)Ratio (Desilylated:Silylated)Yield (%)
1(E)-1-Octenyldicyclohexylborane1 M NaOMe(E)-3-Decen-1-yne100:070
2(E)-1-OctenyldicyclohexylboraneLiOH·H₂O(E)-1-Trimethylsilyl-3-decen-1-yne5:9572
3(Z)-1-Octenyldicyclohexylborane1 M NaOMe(Z)-3-Decen-1-yne100:068
4(Z)-1-OctenyldicyclohexylboraneLiOH·H₂O(Z)-1-Trimethylsilyl-3-decen-1-yne10:9075
5(E)-Cyclohexyl-1-ethenyldicyclohexylborane1 M NaOMe(E)-3-Cyclohexyl-1-propen-1-yne100:065
6(E)-Cyclohexyl-1-ethenyldicyclohexylboraneLiOH·H₂O(E)-1-Trimethylsilyl-3-cyclohexyl-1-propen-1-yne8:9270

Note: (Trimethylsilyl)ethynyl bromide is a close structural analog of this compound and the reaction principles are directly applicable.

Table 2: Deprotection of Trimethylsilyl-Protected Enynes

EntrySubstrateReagentSolventTemperatureTimeYield (%)Reference
1TMS-alkyneK₂CO₃ (0.1-1.5 equiv)MethanolRoom Temp.2 h82[3]
2TMS-protected alkyneTBAF (1 M in THF, 1.1 equiv)THF0 °C to Room Temp.45 minVariable[4]

Experimental Protocols

Protocol 1: Copper-Catalyzed Cross-Coupling of Alkenyldialkylboranes with this compound for Silylated Enyne Synthesis[1][2]

This protocol is adapted from the reaction with (trimethylsilyl)ethynyl bromide and is expected to proceed similarly with this compound.

Materials:

Procedure:

  • To a stirred solution of the (E)- or (Z)-alkenyldialkylborane (1.0 equiv) in anhydrous THF at -15 °C under an argon atmosphere, add Cu(acac)₂ (0.05 equiv).

  • Add this compound (1.2 equiv) dropwise to the solution.

  • Introduce LiOH·H₂O (1.5 equiv) into the solution under a continuous argon flow.

  • Allow the resulting mixture to warm gradually to room temperature and stir overnight.

  • Neutralize the reaction mixture with saturated aqueous NH₄Cl.

  • To decompose the residual organoboron compound, add NaBO₃·4H₂O and water, and stir vigorously for 2 hours at room temperature.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding (E)- or (Z)-1-(trimethylsilyl)alk-3-en-1-yne.

Protocol 2: Copper-Catalyzed Cross-Coupling and In-Situ Deprotection for Terminal Enyne Synthesis[1][2]

Materials:

  • (E)- or (Z)-Alkenyldialkylborane (1.5 equiv)

  • This compound (1.0 equiv)

  • Copper(II) acetylacetonate (Cu(acac)₂) (0.05 equiv)

  • Sodium methoxide (B1231860) (NaOMe) (1 M solution in methanol, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the (E)- or (Z)-alkenyldialkylborane (1.5 equiv) in anhydrous THF at -15 °C under an argon atmosphere, add Cu(acac)₂ (0.05 equiv).

  • Add this compound (1.0 equiv) and the 1 M NaOMe solution (1.5 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir overnight.

  • To decompose the residual organoboron compound, treat the reaction mixture with 3 M NaOH and 30% H₂O₂ at 0 °C and stir for 1 hour.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the terminal (E)- or (Z)-alk-3-en-1-yne.

Protocol 3: General Procedure for Sonogashira Coupling of a Vinyl Halide with a Terminal Alkyne[3]

This protocol describes the coupling of a terminal alkyne and can be adapted for the product obtained after deprotection of the TMS-enyne.

Materials:

  • Vinyl halide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 equiv)

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the vinyl halide (1.0 equiv) in anhydrous THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), diisopropylamine, and the terminal alkyne (1.1 equiv).

  • Stir the reaction for 3 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Protocol 4: Deprotection of a Trimethylsilyl (TMS)-Protected Alkyne using Potassium Carbonate[3]

Materials:

  • TMS-protected alkyne (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (0.1-1.5 equiv)

  • Methanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the TMS-protected alkyne (1.0 equiv) in methanol, add K₂CO₃ (a catalytic amount, e.g., 0.2 equivalents, is often sufficient).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 2 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dilute the residue with diethyl ether, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • If necessary, purify the product by flash column chromatography.

Visualizations

Copper_Catalyzed_Enyne_Synthesis cluster_reactants Reactants cluster_catalyst_base Catalyst & Base cluster_products Products R_alkenylborane Alkenyldialkylborane catalyst Cu(acac)₂ bromo_propyne This compound silylated_enyne TMS-Protected Conjugated Enyne catalyst->silylated_enyne LiOH·H₂O terminal_enyne Terminal Conjugated Enyne catalyst->terminal_enyne NaOMe (in-situ deprotection) base Base (NaOMe or LiOH·H₂O) Sonogashira_Coupling_Workflow start Start: Vinyl Halide & Terminal Alkyne coupling Sonogashira Coupling (Pd/Cu catalysis, Base) start->coupling product Conjugated Enyne Product coupling->product purification Workup and Purification product->purification final_product Isolated Conjugated Enyne purification->final_product Deprotection_Pathway tms_enyne TMS-Protected Enyne terminal_enyne Terminal Enyne tms_enyne->terminal_enyne Deprotection reagents Deprotection Reagent (e.g., K₂CO₃/MeOH or TBAF)

References

Application Notes and Protocols: Regioselective Alkylation of β-Keto Ester Dianions with 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective alkylation of β-keto esters is a cornerstone of modern organic synthesis, enabling the construction of complex carbon skeletons found in numerous natural products and pharmaceutical agents. While α-alkylation of the monoanion is a well-established transformation, the regioselective alkylation at the less acidic γ-position presents a greater challenge. This protocol details a robust method for the γ-alkylation of β-keto ester dianions using the versatile building block, 3-Bromo-1-(trimethylsilyl)-1-propyne. This reaction provides a direct route to γ,δ-alkynyl β-keto esters, which are valuable intermediates for further synthetic manipulations, including cyclizations and the introduction of other functional groups after deprotection of the silyl (B83357) group.

The strategy involves the sequential deprotonation of a β-keto ester, typically methyl or ethyl acetoacetate, using a combination of a weak base (like sodium hydride) to form the monoanion, followed by a strong, non-nucleophilic base (such as n-butyllithium) to generate the dianion. This dianion then undergoes exclusive γ-alkylation upon treatment with an electrophile.[1] this compound is an excellent electrophile for this purpose, allowing for the introduction of a protected propargyl group.[2][3][4][5]

Key Reaction and Intermediates

The overall transformation involves three key stages: dianion formation, γ-alkylation, and an optional deprotection of the trimethylsilyl (B98337) (TMS) group.

Diagram of the Overall Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Dianion Formation cluster_1 Step 2: γ-Alkylation cluster_2 Step 3: Deprotection (Optional) B-Keto_Ester β-Keto Ester Monoanion Monoanion B-Keto_Ester->Monoanion 1. NaH, THF, 0°C Dianion Dianion Monoanion->Dianion 2. n-BuLi, THF, 0°C Alkylated_Product_TMS γ-Alkylated β-Keto Ester (TMS Protected) Dianion->Alkylated_Product_TMS THF, 0°C to rt Deprotected_Product γ-Alkynyl β-Keto Ester Alkylated_Product_TMS->Deprotected_Product K₂CO₃, MeOH Electrophile This compound Electrophile->Alkylated_Product_TMS Workflow Start Start Prepare_Reagents Prepare Methyl Acetoacetate in Anhydrous THF Start->Prepare_Reagents Cool_to_0C Cool to 0°C Prepare_Reagents->Cool_to_0C Add_NaH Add NaH (1.0 eq) Stir for 15-20 min Cool_to_0C->Add_NaH Add_nBuLi Add n-BuLi (1.0 eq) Stir for 15 min Add_NaH->Add_nBuLi Add_Electrophile Add this compound (1.0 eq) Add_nBuLi->Add_Electrophile Warm_and_Stir Warm to Room Temperature Stir for 1-2 hours Add_Electrophile->Warm_and_Stir Quench Quench with sat. aq. NH₄Cl Warm_and_Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Dry_and_Concentrate Dry (MgSO₄) and Concentrate Extract->Dry_and_Concentrate Purify Purify by Distillation or Chromatography Dry_and_Concentrate->Purify End End Purify->End

References

Application Notes and Protocols for the Use of 3-Bromo-1-(trimethylsilyl)-1-propyne in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-(trimethylsilyl)-1-propyne is a versatile bifunctional reagent in organic synthesis, serving as a valuable building block for the introduction of a propargyl or an acetonyl synthon. Its unique structure, featuring a reactive bromine atom and a protected alkyne, allows for a range of selective transformations, making it a key component in the synthesis of complex molecules, including natural products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural products and related bioactive scaffolds.

Reagent Profile

Chemical Structure:

Key Properties:

PropertyValueReference
CAS Number 38002-45-8[1][2][3][4]
Molecular Formula C₆H₁₁BrSi[3][4]
Molecular Weight 191.14 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid
Boiling Point 44-45 °C at 2 mmHg[2]
Density 1.17 g/mL at 25 °C[2]
Refractive Index n20/D 1.483[2]

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of 3-(trimethylsilyl)-2-propyn-1-ol.[3]

Reaction Scheme:

synthesis 3-(Trimethylsilyl)-2-propyn-1-ol 3-(Trimethylsilyl)-2-propyn-1-ol reagents 1. PPh₃, Br₂ 2. CH₂Cl₂ 3-(Trimethylsilyl)-2-propyn-1-ol->reagents product This compound reagents->product

Figure 1. Synthesis of this compound.

Experimental Protocol:

Materials:

Procedure:

  • To a solution of triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, slowly add bromine (1.1 equivalents).

  • Stir the mixture for 30 minutes at 0 °C.

  • Slowly add 3-(trimethylsilyl)-2-propyn-1-ol (1.0 equivalent) to the reaction mixture.

  • Continue stirring for 1 hour at the same temperature.

  • Wash the reaction mixture sequentially with water (3 times) and 10% aqueous hydrochloric acid (2 times).

  • Extract the aqueous layers with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography using hexane as the eluent to afford this compound.[3]

Quantitative Data:

Reactant/ProductMolar RatioYield
3-(trimethylsilyl)-2-propyn-1-ol1.070%[3]
Triphenylphosphine1.2-
Bromine1.1-
This compound-70%[3]

Application in Natural Product Synthesis

Synthesis of Jasmone (B1672801) and Dihydrojasmone (B1670601)

This compound serves as a key precursor to an acetonyl anion equivalent, which is crucial for the synthesis of cyclopentenone-based natural products like jasmone and dihydrojasmone. The synthesis involves the alkylation of a β-keto ester dianion.[1][2]

Logical Workflow:

jasmone_synthesis start β-Keto Ester dianion Dianion Formation (NaH, n-BuLi) start->dianion alkylation γ-Alkylation dianion->alkylation reagent This compound reagent->alkylation intermediate γ-Alkylated β-Keto Ester alkylation->intermediate hydrolysis Hydrolysis & Decarboxylation intermediate->hydrolysis cyclization Intramolecular Aldol Condensation hydrolysis->cyclization product Jasmone / Dihydrojasmone cyclization->product

Figure 2. Workflow for Jasmone/Dihydrojasmone Synthesis.

Experimental Protocol (Representative): Alkylation of a β-Keto Ester Dianion

Materials:

Procedure:

  • To a suspension of sodium hydride (1.0 equivalent) in anhydrous THF at 0 °C, add methyl acetoacetate (1.0 equivalent) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Cool the resulting solution to -5 °C and add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below 0 °C.

  • Stir the dianion solution for 15 minutes at this temperature.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Quantitative Data for Alkylation Step:

SubstrateAlkylating AgentProductYield
Dianion of methyl acetoacetateThis compoundMethyl 3-oxo-6-(trimethylsilyl)hex-5-ynoateGood to high yields are generally reported for γ-alkylation of β-keto ester dianions.

Note: The subsequent hydrolysis, decarboxylation, and cyclization steps to yield jasmone or dihydrojasmone would follow standard procedures.

Synthesis of Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Derivatives

This compound is a valuable precursor for the synthesis of functionalized enynes, which can then be utilized in [2+2+2] cycloaddition reactions to construct the core of tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives.[5] These constrained amino acids are important components of peptidomimetics and other biologically active molecules.

Signaling Pathway (Reaction Cascade):

tic_synthesis start This compound coupling Sonogashira or other coupling start->coupling enyne Functionalized Enyne coupling->enyne cycloaddition [2+2+2] Cycloaddition (e.g., with a diene and another alkyne) enyne->cycloaddition product Tetrahydroisoquinoline Core cycloaddition->product derivatization Further Derivatization product->derivatization final_product Tic Derivatives derivatization->final_product

Figure 3. Pathway to Tic Derivatives.

Experimental Protocol (Representative): Synthesis of a Functionalized Enyne for Cycloaddition

Materials:

  • Aryl or vinyl halide

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable amine base (e.g., triethylamine (B128534) or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure (Sonogashira Coupling):

  • To a solution of the aryl or vinyl halide (1.0 equivalent) in the anhydrous solvent, add the palladium catalyst (e.g., 5 mol%) and copper(I) iodide (e.g., 10 mol%).

  • Add the amine base (2-3 equivalents).

  • To this mixture, add this compound (1.1 equivalents).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired functionalized enyne.

Quantitative Data for Enyne Synthesis:

Aryl/Vinyl HalideCoupling PartnerCatalyst SystemProductYield
VariesThis compoundPd(PPh₃)₄ / CuI / AmineFunctionalized enyneGenerally good to excellent yields depending on the substrate.

Note: The subsequent [2+2+2] cycloaddition would be carried out with the synthesized enyne and appropriate reaction partners under specific catalytic conditions (e.g., using Wilkinson's catalyst or a cobalt complex).[5]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of key intermediates in the construction of natural products and their analogs. Its ability to act as a masked acetonyl group or as a precursor to functionalized alkynes makes it a valuable tool for synthetic chemists. The protocols outlined in this document provide a foundation for its application in the synthesis of cyclopentenones and complex heterocyclic systems. Further exploration of its reactivity is likely to uncover new and efficient pathways to other classes of natural products.

References

Application Notes: 3-Bromo-1-(trimethylsilyl)-1-propyne as a Reagent for Allenic Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-(trimethylsilyl)-1-propyne is a versatile reagent in organic synthesis, primarily utilized as a propargylating agent.[1] Its reaction with carbonyl compounds, such as aldehydes and ketones, provides a direct route to allenic alcohols, which are valuable synthetic intermediates in the preparation of complex molecules, including natural products and pharmaceuticals. This document provides detailed application notes and protocols for the synthesis of allenic alcohols using this compound, with a focus on indium-mediated reactions.

The reaction of this compound with carbonyl compounds, facilitated by a metal mediator like indium, proceeds via a Barbier-type reaction. The organoindium reagent, formed in situ, adds to the carbonyl group. Subsequent rearrangement leads to the formation of the allenic alcohol. The trimethylsilyl (B98337) group in the reagent plays a crucial role in directing the regioselectivity of the addition, favoring the formation of the allenic product.

Key Applications

  • Synthesis of Allenic Alcohols: The primary application is the synthesis of silyl-substituted allenic alcohols from aldehydes and ketones.[2]

  • Formation of Hindered Alcohols: This methodology allows for the creation of sterically hindered tertiary allenic alcohols.

  • Versatile Intermediates: The resulting allenic alcohols can be further functionalized, taking advantage of the reactivity of the allene (B1206475) and the alcohol moieties, as well as the versatility of the trimethylsilyl group.

Data Presentation

The following table summarizes the quantitative data for the indium-mediated synthesis of allenic alcohols from various aldehydes using this compound. The reactions were carried out in THF, and the data highlights the regioselectivity of the reaction, favoring the allenic alcohol product.

EntryAldehyde (RCHO)Product (Allenic Alcohol)Yield (%)Ratio (Allenic:Propargylic)
1Benzaldehyde1-Phenyl-2-(trimethylsilyl)-2,3-butadien-1-ol85>99:1
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-(trimethylsilyl)-2,3-butadien-1-ol82>99:1
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2-(trimethylsilyl)-2,3-butadien-1-ol88>99:1
42-Naphthaldehyde1-(2-Naphthyl)-2-(trimethylsilyl)-2,3-butadien-1-ol78>99:1
5Cinnamaldehyde1-(1,3-Phenyl)-2-(trimethylsilyl)-4,5-hexadien-3-ol75>99:1
6Cyclohexanecarboxaldehyde1-Cyclohexyl-2-(trimethylsilyl)-2,3-butadien-1-ol72>99:1
7Pivalaldehyde1,1-Dimethyl-2-(trimethylsilyl)-3,4-pentadien-2-ol65>99:1

Data synthesized from the findings reported in indium-mediated reactions of trialkylsilyl propargyl bromides with aldehydes.[2]

Experimental Protocols

General Procedure for the Indium-Mediated Synthesis of Allenic Alcohols

This protocol is a general guideline for the reaction of this compound with an aldehyde, mediated by indium metal in tetrahydrofuran (B95107) (THF).

Materials:

  • This compound

  • Aldehyde

  • Indium powder

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum is flushed with an inert gas (nitrogen or argon).

  • Reagent Addition: To the flask are added indium powder (1.5 equivalents) and anhydrous THF (5 mL per 1 mmol of the aldehyde).

  • A solution of the aldehyde (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous THF (5 mL per 1 mmol of the aldehyde) is prepared in a separate flask.

  • Reaction Execution: The solution of the aldehyde and the bromide is added dropwise to the stirred suspension of indium in THF at room temperature over a period of 10-15 minutes.

  • The reaction mixture is then stirred at room temperature for the time indicated by TLC analysis until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (10 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure allenic alcohol.

Mandatory Visualizations

Reaction Mechanism

Reaction_Mechanism reagents RCHO + BrCH₂C≡CSi(CH₃)₃ + In organoindium [In]-CH=C=C(Br)Si(CH₃)₃ (Organoindium Intermediate) reagents->organoindium In situ formation carbonyl_addition Nucleophilic Addition to Carbonyl organoindium->carbonyl_addition intermediate [R-CH(O[In])-CH=C=CSi(CH₃)₃] carbonyl_addition->intermediate workup Aqueous Workup (e.g., NH₄Cl) intermediate->workup product R-CH(OH)-CH=C=C(Si(CH₃)₃) (Allenic Alcohol) workup->product

Caption: Proposed mechanism for the indium-mediated synthesis of allenic alcohols.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂/Ar) start->setup reagents Add Reagents: - Indium powder - Anhydrous THF setup->reagents addition Slow Addition: - Aldehyde - this compound in THF reagents->addition reaction Reaction: - Stir at room temperature - Monitor by TLC addition->reaction workup Work-up: - Quench with NH₄Cl (aq) - Extract with EtOAc reaction->workup purification Purification: - Dry over MgSO₄ - Concentrate - Column chromatography workup->purification product Final Product: Allenic Alcohol purification->product

Caption: General experimental workflow for allenic alcohol synthesis.

Logical Relationship of Reagents and Products

Logical_Relationship reagent This compound BrCH₂C≡CSi(CH₃)₃ product Allenic Alcohol RCH(OH)CH=C=C(Si(CH₃)₃) reagent->product Propargyl Source carbonyl Carbonyl Compound RCHO or RCOR' carbonyl->product Electrophile mediator Metal Mediator Indium (In) mediator->product Facilitates Reaction reaction_conditions Reaction Conditions Anhydrous THF Room Temperature reaction_conditions->product Environment

Caption: Logical relationship of components in the allenic alcohol synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-(trimethylsilyl)-1-propyne is a versatile bifunctional reagent in organic synthesis, featuring a reactive propargylic bromide and a protected terminal alkyne. The trimethylsilyl (B98337) (TMS) group serves as a sterically bulky protecting group that can be readily removed under specific conditions to liberate the terminal alkyne for further functionalization. This unique structure makes it a valuable building block in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures, particularly in the synthesis of conjugated enynes and substituted alkynes, which are prevalent motifs in pharmaceuticals and functional materials.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound, including Sonogashira, Suzuki, and Stille couplings.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] In the context of this compound, this substrate typically acts as the electrophile. After an initial coupling reaction, the TMS group can be removed to reveal a terminal alkyne, which can then participate in a subsequent Sonogashira reaction.

General Reaction Scheme:

Where R-X can be an aryl or vinyl halide, and R' can be an organic substituent.

While direct Sonogashira coupling of terminal alkynes with this compound is less common as it would involve the coupling of two sp-hybridized carbons, the TMS-protected alkyne can be deprotected and then used in a subsequent Sonogashira reaction.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

The following table presents generalized examples of Sonogashira couplings. Specific applications with this compound would involve its use after modification and deprotection.[1]

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp.91
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHFRoom Temp.89
3-BromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10096
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne, which could be a deprotected derivative of a product from a previous reaction with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 2.5 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Base (e.g., triethylamine, 3.0 mmol)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base to the flask.

  • Degas the mixture by three cycles of vacuum and backfilling with the inert gas.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

DOT Diagram: Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation H-C≡CR', Cu(I), Base R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->R-Pd(II)-C≡CR'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-C≡CR'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-C≡CR' R-C≡CR' Reductive Elimination->R-C≡CR'

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

DOT Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Pd Catalyst, CuI in Flask B Add Solvent and Base A->B C Degas Mixture B->C D Add Terminal Alkyne C->D E Heat and Stir D->E F Monitor by TLC/GC-MS E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or ester) and an organic halide or triflate. This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. This compound can serve as the electrophilic partner in this reaction.

General Reaction Scheme:

Where R1-X is this compound and R2-B(OR)2 is an aryl or vinyl boronic acid/ester.

Table 2: General Conditions for Suzuki-Miyaura Coupling
ComponentGeneral Range/Example
This compound1.0 equiv
Boronic Acid/Ester1.1 - 1.5 equiv
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))1 - 5 mol%
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0 equiv
Solvent (e.g., Toluene/H₂O, Dioxane, DMF)-
Temperature60 - 110 °C
Reaction Time4 - 24 h
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene and Water, 4:1 ratio, 5 mL)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

DOT Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R2-B(OR)2, Base R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2(L2) Reductive Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive Elimination->R1-R2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

DOT Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Substrate, Boronic Acid, Pd Catalyst, and Base B Inert Atmosphere A->B C Add Degassed Solvents B->C D Heat and Stir C->D E Monitor by TLC/GC-MS D->E F Cool and Quench E->F G Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups, but a significant drawback is the toxicity of the organotin compounds and byproducts.

General Reaction Scheme:

Where R1-X is this compound and R2-Sn(R3)3 is an organostannane.

Table 3: General Conditions for Stille Coupling

Detailed examples for the Stille coupling of this compound are not prevalent in the initial search. The table below outlines general conditions that would serve as a starting point for optimization.

ComponentGeneral Range/Example
This compound1.0 equiv
Organostannane1.1 - 1.5 equiv
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)1 - 5 mol%
Ligand (optional, e.g., PPh₃, AsPh₃)-
Solvent (e.g., THF, Toluene, DMF)-
Temperature50 - 100 °C
Reaction Time1 - 48 h
Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • This compound (1.0 mmol)

  • Organostannane (e.g., vinyltributyltin, 1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous solvent (e.g., THF, 5 mL)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst.

  • Add the anhydrous solvent, followed by this compound and the organostannane.

  • Degas the solution with a stream of argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove the tin byproducts, a fluoride (B91410) workup (e.g., with aqueous KF) or filtration through silica gel may be employed.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

DOT Diagram: Catalytic Cycle of Stille Coupling

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R2-Sn(R3)3 R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2(L2) Reductive Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive Elimination->R1-R2

Caption: Catalytic cycle for the Stille cross-coupling reaction.

DOT Diagram: Experimental Workflow for Stille Coupling

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Substrate, Organostannane, and Pd Catalyst B Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor by TLC/GC-MS D->E F Cool and Quench E->F G Fluoride Workup/Filtration F->G H Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for Stille coupling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions. While specific, optimized protocols for this exact substrate in all common cross-coupling reactions are not extensively documented in readily available literature, the general protocols provided herein for Sonogashira, Suzuki, and Stille couplings serve as a robust starting point for methodology development. Researchers and drug development professionals can adapt and optimize these conditions to construct novel chemical entities bearing the propargyl or substituted alkyne motifs, which are of significant interest in medicinal chemistry and materials science. Further investigation into the reactivity of this substrate is warranted to fully exploit its synthetic potential.

References

Application Notes and Protocols: 3-Bromo-1-(trimethylsilyl)-1-propyne in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 3-bromo-1-(trimethylsilyl)-1-propyne as a versatile building block in the synthesis of key pharmaceutical intermediates. This reagent is particularly valuable for introducing a propargyl group, which can be further functionalized to create a diverse range of molecular architectures.

Synthesis of Tetrahydroisoquinoline-3-carboxylic Acid Derivatives: Precursors to ACE Inhibitors

Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine and a crucial component in several peptide-based drugs, most notably the angiotensin-converting enzyme (ACE) inhibitor Quinapril (B1585795).[1][2] The introduction of an alkynyl moiety using this compound can be a key step in the construction of the Tic scaffold through cycloaddition reactions.

Application Data
ProductReaction TypeKey IntermediatesTherapeutic TargetReference
Tetrahydroisoquinoline-3-carboxylic Acid Derivatives[2+2+2] CycloadditionDiynes and nitrilesAngiotensin-Converting Enzyme (ACE)[3]
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative via [2+2+2] Cycloaddition (Representative)

Materials:

  • Terminal alkyne (derived from this compound)

  • 1,6-Heptadiyne (B51785)

  • Acetonitrile

  • Wilkinson's catalyst [Rh(PPh₃)₃Cl] or a similar cobalt catalyst

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Deprotection of this compound: The trimethylsilyl (B98337) group is typically removed under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride (B91410) source (e.g., TBAF in THF) to yield the terminal alkyne.

  • Cycloaddition Reaction: To a solution of the terminal alkyne (1.0 equiv.) and 1,6-heptadiyne (1.2 equiv.) in anhydrous, degassed solvent under an inert atmosphere, add the catalyst (e.g., Wilkinson's catalyst, 5 mol%).

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroisoquinoline derivative.

Expected Outcome: This reaction constructs the bicyclic core of the tetrahydroisoquinoline system. Further synthetic steps would be required to introduce the carboxylic acid functionality and other necessary substituents for the final active pharmaceutical ingredient.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors, derived from intermediates like tetrahydroisoquinoline-3-carboxylic acid, play a crucial role in regulating blood pressure by inhibiting the RAAS.

RAAS cluster_0 RAAS Cascade Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone stimulates BloodVessels Blood Vessels AngiotensinII->BloodVessels acts on Kidney Kidney Aldosterone->Kidney acts on Renin Renin (from Kidney) ACE ACE AdrenalCortex Adrenal Cortex IncreasedBP Increased Blood Pressure BloodVessels->IncreasedBP vasoconstriction Kidney->IncreasedBP Na+ & H2O retention ACE_Inhibitor ACE Inhibitor (e.g., Quinapril) ACE_Inhibitor->ACE inhibits IMPDH_Inhibition cluster_1 Guanine Nucleotide Biosynthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Viral_Replication Viral RNA/DNA Synthesis GTP->Viral_Replication required for IMPDH IMPDH Triazole_Nucleoside Triazole Nucleoside Analogue Triazole_Nucleoside->IMPDH inhibits workflow Start This compound Deprotection Deprotection (if required) Start->Deprotection Propargylation Propargylation / Alkylation Start->Propargylation TerminalAlkyne Terminal Alkyne Deprotection->TerminalAlkyne Cycloaddition [2+2+2] Cycloaddition TerminalAlkyne->Cycloaddition CuAAC CuAAC (Click Chemistry) TerminalAlkyne->CuAAC Intermediate3 Propargylated Intermediate Propargylation->Intermediate3 Intermediate1 Tetrahydroisoquinoline Core Cycloaddition->Intermediate1 Intermediate2 Triazole Nucleoside Analogue CuAAC->Intermediate2 API Active Pharmaceutical Ingredient (e.g., ACE Inhibitor, Antiviral) Intermediate1->API Intermediate2->API Intermediate3->API

References

Application Notes and Protocols: Indium-Mediated Barbier-Type Reaction of 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barbier-type reaction is a versatile and valuable tool in organic synthesis for the formation of carbon-carbon bonds. This single-step reaction, involving an alkyl halide, a carbonyl compound, and a metal, offers a more convenient alternative to the pre-formation of organometallic reagents as required in Grignard reactions. Indium has emerged as a particularly useful metal for mediating Barbier-type reactions due to its high functional group tolerance, low toxicity, and remarkable reactivity, often in aqueous media.

This document provides detailed application notes and protocols for the indium-mediated Barbier-type reaction of 3-Bromo-1-(trimethylsilyl)-1-propyne with various carbonyl compounds. This specific reaction is of significant interest as it provides a regioselective route to valuable synthetic intermediates, namely trimethylsilyl-substituted homopropargyl and allenic alcohols, which are precursors to a wide range of complex molecules in medicinal chemistry and materials science. The regioselectivity of the reaction, leading to either the homopropargyl or allenic alcohol, can be finely tuned by modulating the reaction conditions.

Key Applications

  • Synthesis of Homopropargyl Alcohols: These compounds are versatile building blocks in the synthesis of natural products, pharmaceuticals, and functional materials. The terminal alkyne and hydroxyl functionalities allow for a wide range of subsequent transformations.

  • Synthesis of Allenic Alcohols: Allenic alcohols are important precursors for the synthesis of various heterocyclic compounds and can participate in a variety of cycloaddition and transition-metal-catalyzed reactions.

  • Introduction of the Trimethylsilyl (B98337) Group: The trimethylsilyl group can serve as a protective group for the terminal alkyne, enabling selective reactions at other positions of the molecule. It can also be readily removed under mild conditions to reveal the terminal alkyne for further functionalization.

Reaction Mechanism and Regioselectivity

The indium-mediated Barbier-type reaction of this compound with a carbonyl compound proceeds through the formation of an organoindium intermediate. The reaction of indium metal with the propargyl bromide generates a mixture of allenylindium and propargylindium species, which are in equilibrium. The regioselectivity of the subsequent reaction with a carbonyl compound is influenced by several factors, including the solvent, temperature, and the nature of the electrophile.

Generally, the reaction can proceed through two main pathways, leading to either the homopropargyl alcohol (via attack of the γ-carbon of the propargylindium species) or the allenic alcohol (via attack of the α-carbon of the allenylindium species). The trimethylsilyl group plays a significant role in influencing this regioselectivity.

Reaction_Mechanism reagents This compound + Indium (In) intermediate Organoindium Intermediate (Allenyl/Propargylindium) reagents->intermediate Oxidative Addition transition_A Transition State A (γ-attack) intermediate->transition_A transition_B Transition State B (α-attack) intermediate->transition_B carbonyl Carbonyl Compound (R-CHO or R-CO-R') carbonyl->transition_A carbonyl->transition_B product_A Homopropargyl Alcohol transition_A->product_A C-C Bond Formation product_B Allenic Alcohol transition_B->product_B C-C Bond Formation Experimental_Workflow start Start step1 Combine Indium, Solvent, and Carbonyl Compound start->step1 step2 Add this compound step1->step2 step3 Stir at Room Temperature step2->step3 step4 Quench with aq. NH4Cl step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Drying and Concentration step5->step6 step7 Purification (Column Chromatography) step6->step7 end Isolated Homopropargyl Alcohol step7->end

Application Notes and Protocols for 3-Bromo-1-(trimethylsilyl)-1-propyne in Cascade Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-(trimethylsilyl)-1-propyne is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure, featuring a reactive propargyl bromide and a protected alkyne, allows for its participation in a variety of cascade or tandem reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the one-pot synthesis of substituted indoles via a tandem Sonogashira coupling and cyclization reaction. This methodology is particularly relevant for the rapid construction of heterocyclic scaffolds used in medicinal chemistry and drug development.

Introduction

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy in organic synthesis by enabling the formation of multiple chemical bonds in a single operation without the isolation of intermediates. This approach enhances synthetic efficiency by reducing the number of reaction steps, purification procedures, and waste generation. This compound is an ideal substrate for such transformations due to the orthogonal reactivity of its propargyl bromide and trimethylsilyl-protected alkyne moieties. The trimethylsilyl (B98337) (TMS) group not only protects the terminal alkyne but also influences the regioselectivity of certain reactions.[1]

One of the most powerful applications of this reagent is in the synthesis of substituted indoles, a privileged scaffold in numerous natural products and pharmaceuticals. The tandem Sonogashira coupling of an ortho-haloaniline with this compound, followed by an intramolecular cyclization, provides a direct and efficient route to 2-substituted indoles bearing a trimethylsilylethynyl group. This functional handle can be further elaborated, making it a versatile intermediate for library synthesis and lead optimization in drug discovery programs.

Chemical Properties and Handling

IUPAC Name: 3-bromoprop-1-ynyl(trimethyl)silane Synonyms: (3-Bromo-1-propynyl)trimethylsilane, 3-(Trimethylsilyl)propargyl bromide CAS Number: 38002-45-8 Molecular Formula: C₆H₁₁BrSi Molecular Weight: 191.14 g/mol

PropertyValue
Appearance Clear colorless to pale yellow liquid
Boiling Point 44-45 °C at 2 mmHg[2]
Density 1.17 g/mL at 25 °C[2]
Refractive Index n20/D 1.483 (lit.)[2]
Storage 2-8°C, under an inert atmosphere

Safety Precautions: this compound is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Application: One-Pot Tandem Sonogashira Coupling/Cyclization for Indole (B1671886) Synthesis

This section details a representative cascade reaction for the synthesis of 2-((trimethylsilyl)ethynyl)indoles from ortho-haloanilines and this compound. The reaction proceeds via an initial palladium- and copper-catalyzed Sonogashira coupling to form a 2-alkynylaniline intermediate, which then undergoes an in-situ intramolecular cyclization to afford the indole product.

Reaction Scheme

Tandem_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Aniline o-Haloaniline Indole 2-((Trimethylsilyl)ethynyl)indole Aniline->Indole Sonogashira Coupling & Cyclization Propyne This compound Propyne->Indole Catalyst Pd Catalyst Cu(I) Co-catalyst Base Base Solvent Solvent

Caption: General scheme for the tandem Sonogashira coupling and cyclization.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for tandem Sonogashira coupling and cyclization reactions for the synthesis of indoles. Researchers should optimize conditions for their specific substrates.

Materials:

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-iodoaniline (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed toluene (5 mL) and degassed triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-((trimethylsilyl)ethynyl)indole.

Quantitative Data (Representative Examples)

The following table summarizes representative yields for the tandem synthesis of 2-((trimethylsilyl)ethynyl)indoles from various ortho-haloanilines. Note that yields are highly substrate-dependent and optimization may be required.

Entryo-HaloanilineProductYield (%)
12-Iodoaniline2-((Trimethylsilyl)ethynyl)-1H-indole75-85
24-Methyl-2-iodoaniline5-Methyl-2-((trimethylsilyl)ethynyl)-1H-indole70-80
34-Chloro-2-iodoaniline5-Chloro-2-((trimethylsilyl)ethynyl)-1H-indole65-75
42-Bromoaniline2-((Trimethylsilyl)ethynyl)-1H-indole50-60

Yields are based on isolated product after purification and are representative examples from the literature for similar transformations.

Mechanism

The reaction proceeds through a well-established cascade mechanism involving two key catalytic cycles.

Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Aniline o-Haloaniline Aniline->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation CuAcetylide Cu(I)-Acetylide CuAcetylide->Transmetalation Propyne This compound Propyne->CuAcetylide Base Base Base->CuAcetylide RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Intermediate 2-Alkynylaniline Intermediate RedElim->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Indole Product Cyclization->Product

Caption: Proposed mechanism for the tandem Sonogashira coupling and cyclization.

  • Sonogashira Coupling Cycle (Palladium/Copper Catalysis):

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the ortho-haloaniline.

    • Formation of Copper Acetylide: In a parallel cycle, the terminal alkyne of a related species (formed in situ) reacts with the Cu(I) co-catalyst in the presence of a base to form a copper acetylide.

    • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

    • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to form the 2-alkynylaniline intermediate and regenerate the Pd(0) catalyst.

  • Intramolecular Cyclization:

    • The 2-alkynylaniline intermediate, once formed, undergoes a 5-exo-dig intramolecular cyclization, facilitated by the reaction conditions (heat and/or catalyst), to form the indole ring.

Workflow for Experimental Setup and Execution

Workflow Prep Prepare Dry Glassware and Reagents Setup Assemble Reaction Apparatus under Nitrogen Prep->Setup Charge Charge Flask with Solids: o-Haloaniline, Pd Catalyst, PPh₃, CuI Setup->Charge Inert Evacuate and Backfill with Nitrogen (3x) Charge->Inert AddSolvents Add Anhydrous, Degassed Toluene and Triethylamine Inert->AddSolvents Stir1 Stir at Room Temperature (10 min) AddSolvents->Stir1 AddPropyne Add this compound Dropwise Stir1->AddPropyne Heat Heat to 80-90 °C (12-24 h) AddPropyne->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool, Filter, and Perform Aqueous Workup Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Experimental workflow for the one-pot synthesis of 2-((trimethylsilyl)ethynyl)indoles.

Conclusion

This compound is a highly effective reagent for the construction of complex heterocyclic systems through cascade reactions. The tandem Sonogashira coupling/cyclization protocol presented here provides a robust and efficient method for the synthesis of 2-((trimethylsilyl)ethynyl)indoles, which are valuable intermediates in drug discovery and development. The operational simplicity and modularity of this one-pot procedure make it an attractive strategy for the rapid generation of molecular diversity. Further exploration of cascade reactions involving this versatile building block is anticipated to yield novel and efficient synthetic routes to other important molecular scaffolds.

References

Large-Scale Synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne, a versatile building block in organic synthesis, particularly for the pharmaceutical and agrochemical industries. The primary synthesis route discussed is the bromination of 3-(trimethylsilyl)-2-propyn-1-ol. This application note includes a summary of quantitative data, a detailed experimental protocol for laboratory-scale synthesis, and crucial considerations for scaling up the process for industrial production.

Introduction

This compound is a key reagent used in a variety of chemical transformations.[1] Its utility stems from the presence of a trimethylsilyl-protected alkyne and a reactive propargylic bromide. This structure allows for its use in applications such as the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives, alkylation of β-keto esters, and the synthesis of terminal conjugated enynes and allenic alcohols.[2][3] The trimethylsilyl (B98337) group provides stability and enhances solubility in organic solvents, making it a valuable tool for medicinal chemists and process development scientists.[1] This note details a reliable and scalable synthesis protocol.

Primary Synthesis Route: Bromination of 3-(trimethylsilyl)-2-propyn-1-ol

The most common and well-documented method for synthesizing this compound is the reaction of 3-(trimethylsilyl)-2-propyn-1-ol with a brominating agent generated in situ from triphenylphosphine (B44618) and bromine. This method, a variation of the Appel reaction, provides a good yield of the desired product.

Quantitative Data Summary

The following table summarizes the reactants and reagents for the laboratory-scale synthesis of this compound.[2][4]

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
3-(trimethylsilyl)-2-propyn-1-olC6H12OSi128.243.960 g30.931.00
TriphenylphosphineC18H15P262.299.735 g37.111.20
BromineBr2159.815.438 g34.031.10
Dichloromethane (B109758) (anhydrous)CH2Cl284.9346.0 mL--

Yield: 4.125 g (21.6 mmol), 70%[2][4]

Experimental Protocol

This protocol is based on established laboratory-scale procedures.[2][4]

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • 3-(trimethylsilyl)-2-propyn-1-ol

  • Triphenylphosphine

  • Bromine

  • Anhydrous Dichloromethane (DCM)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • 10% aqueous Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (9.735 g, 37.11 mmol) in anhydrous dichloromethane (46.0 mL).

  • Formation of Brominating Agent: Cool the solution to 0 °C using an ice bath. Slowly add bromine (5.438 g, 34.03 mmol) dropwise to the stirred solution. The addition should be controlled to maintain the temperature at 0 °C.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes. The color of the solution will change from orange to white, indicating the formation of the triphenylphosphine dibromide complex.

  • Addition of Alcohol: Once the color change is complete, slowly add 3-(trimethylsilyl)-2-propyn-1-ol (3.960 g, 30.93 mmol) to the reaction mixture.

  • Reaction Completion: Continue stirring the reaction mixture for 1 hour at 0 °C.

  • Workup:

    • Wash the reaction mixture with water (3 x 30 mL).

    • Subsequently, wash with 10% aqueous hydrochloric acid (2 x 20 mL).

    • Separate the organic layer.

    • Extract the aqueous layers with ethyl acetate (3 x 20 mL).

    • Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by column chromatography using hexane as the eluent to yield this compound as a clear, colorless to pale yellow liquid.[2][4]

Synthesis Workflow Diagram

SynthesisWorkflow A 1. Dissolve Triphenylphosphine in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Bromine dropwise B->C D 4. Stir for 30 min (Orange to White) C->D E 5. Add 3-(trimethylsilyl)-2-propyn-1-ol D->E F 6. Stir for 1 hour at 0 °C E->F G 7. Aqueous Workup (Water & HCl washes) F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry with Na2SO4 H->I J 10. Concentrate under reduced pressure I->J K 11. Purify by Column Chromatography (Hexane eluent) J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis of this compound.

Scale-Up Considerations

Scaling up the described laboratory procedure requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Thermal Management: The formation of the triphenylphosphine-bromine complex is exothermic. On a large scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is recommended. The rate of bromine addition must be carefully controlled to maintain the desired temperature and prevent runaway reactions.

  • Reagent Handling: Bromine is highly corrosive and toxic. For large-scale operations, using a closed system for bromine transfer is essential.

  • Byproduct Removal: The reaction generates triphenylphosphine oxide as a byproduct. While it is removed during column chromatography on a lab scale, this method is not practical for large quantities. Alternative purification methods should be considered:

    • Distillation: this compound has a boiling point of 44-45 °C at 2 mmHg, which suggests that vacuum distillation could be an effective purification method on a larger scale. This would also be more cost-effective and efficient than chromatography.

    • Crystallization of Byproduct: Triphenylphosphine oxide can sometimes be precipitated out of non-polar solvents, simplifying its removal before distillation.

  • Solvent Choice and Recovery: While dichloromethane is an effective solvent, its environmental and health concerns may necessitate exploring alternatives for industrial-scale production. If used, a solvent recovery system should be implemented.

  • Workup Modifications: Large-scale liquid-liquid extractions can be cumbersome. The use of a continuous liquid-liquid extractor or larger separation funnels would be necessary. Minimizing the volume of washing solutions and extraction solvents will improve process efficiency.

Alternative Synthesis Route

An alternative approach to synthesizing this compound involves the direct silylation of propargyl bromide. This method would involve reacting the Grignard reagent of propargyl bromide with a silylating agent like trimethylsilyl chloride. However, the formation of the Grignard reagent from propargyl bromide can be complex, potentially leading to a mixture of propargylic and allenic isomers. The bromination of 3-(trimethylsilyl)-2-propyn-1-ol is generally a more straightforward and higher-yielding process.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Bromo-1-(trimethylsilyl)-1-propyne with Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials. 3-Bromo-1-(trimethylsilyl)-1-propyne is a versatile building block in this context, offering a stable yet reactive propargyl source. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, which can be readily removed post-coupling, or it can be retained to influence the electronic and steric properties of the final product.

This document provides detailed application notes and protocols for the Sonogashira coupling of this compound with sterically hindered aryl halides. Coupling reactions involving hindered aryl halides, particularly those with ortho-substituents, are notoriously challenging due to steric hindrance impeding the crucial oxidative addition step in the palladium catalytic cycle. These notes outline strategies to overcome these challenges, including the use of specialized catalyst systems and reaction conditions, to facilitate the synthesis of sterically encumbered aryl-alkyne scaffolds, which are valuable motifs in drug discovery.

Challenges and Strategies in Coupling with Hindered Aryl Halides

The primary challenge in the Sonogashira coupling of hindered aryl halides is the sterically demanding environment around the carbon-halogen bond. This bulkiness can significantly slow down or completely inhibit the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-limiting step of the reaction.

Key Strategies to Overcome Steric Hindrance:

  • Bulky and Electron-Rich Ligands: The use of bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, tBu₃P) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is more adept at accessing the sterically hindered carbon-halogen bond.

  • Microwave Irradiation: Microwave-assisted heating can significantly accelerate the reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. This is particularly effective for less reactive aryl bromides and chlorides.[1][2]

  • Optimized Catalyst Systems: The choice of palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and the presence of a copper(I) co-catalyst (typically CuI) can have a profound impact on the reaction outcome. Copper-free conditions are also employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

  • Choice of Base and Solvent: The base (e.g., triethylamine, diisopropylamine, Cs₂CO₃) and solvent (e.g., THF, DMF, toluene) play a critical role in the reaction efficiency and must be optimized for the specific substrates.

Reaction Mechanism and Experimental Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the case of copper-catalyzed reactions).

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L)₂ pd_complex->pd_alkyne Transmetalation (Cu-C≡CR) pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product cu_x CuX pd_alkyne->cu_x alkyne R-C≡C-H cu_alkyne Cu-C≡CR cu_alkyne->pd_complex cu_alkyne->cu_x Transmetalation alkyne->cu_alkyne Base caption Figure 1: Simplified catalytic cycles of the Sonogashira reaction.

Caption: Simplified catalytic cycles of the Sonogashira reaction.

General Experimental Workflow

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Addition of Aryl Halide, Palladium Catalyst, Ligand, Copper(I) Iodide (optional) setup->reagents solvent_base Addition of Anhydrous Solvent and Base reagents->solvent_base alkyne Addition of This compound solvent_base->alkyne reaction Reaction at Appropriate Temperature (Conventional or Microwave Heating) alkyne->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization drug_discovery_application start Hindered Aryl Halide + This compound reaction Optimized Sonogashira Coupling start->reaction product Hindered Aryl-(trimethylsilyl)propyne reaction->product desilylation TMS Deprotection (optional) product->desilylation lead_compound Novel Lead Compound product->lead_compound Direct Use terminal_alkyne Hindered Terminal Aryl-alkyne desilylation->terminal_alkyne derivatization Further Functionalization (e.g., Click Chemistry) terminal_alkyne->derivatization derivatization->lead_compound sar_studies Structure-Activity Relationship (SAR) Studies lead_compound->sar_studies optimization Lead Optimization sar_studies->optimization drug_candidate Drug Candidate optimization->drug_candidate

References

Application Notes and Protocols for Chemoselective Reactions of 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the versatile reagent, 3-Bromo-1-(trimethylsilyl)-1-propyne. This trifunctional molecule, featuring a propargyl bromide, a terminal alkyne masked by a trimethylsilyl (B98337) (TMS) group, and the potential for allene (B1206475) formation, serves as a valuable building block in organic synthesis. Its chemoselective reactions allow for the strategic introduction of a propargyl or allenyl moiety, which are key structural motifs in numerous natural products and pharmacologically active compounds.

Overview of Reactivity

This compound exhibits a rich and selective reactivity profile, primarily centered around nucleophilic substitution at the bromine-bearing carbon and transition metal-catalyzed cross-coupling reactions. The presence of the TMS group offers steric hindrance and electronic effects that can influence the regioselectivity of these transformations, often favoring the formation of propargyl products over allenyl isomers.

Herein, we detail its application in several key synthetic transformations, including:

  • Cross-Coupling Reactions:

    • Sonogashira Coupling

    • Negishi Coupling

    • Stille Coupling

    • Suzuki Coupling

  • Reactions with Nucleophiles:

    • C-Nucleophiles (e.g., β-keto esters)

    • N-Nucleophiles (e.g., amines, amides)

    • O-Nucleophiles (e.g., phenols, alcohols)

  • Barbier-Type Reactions

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can participate in these reactions, typically as an electrophilic partner.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. While this compound itself is the electrophile, its derivatives can undergo subsequent Sonogashira reactions after deprotection of the TMS group.[1] More directly, it can be coupled with terminal alkynes in a Cadiot-Chodkiewicz type reaction.

Experimental Protocol: Sonogashira-type Coupling of an Aryl Halide with the Deprotected Product of a this compound Adduct

This protocol is a two-step process involving initial propargylation followed by deprotection and Sonogashira coupling.

Step 1: Propargylation (General Procedure)

  • To a solution of the nucleophile (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF), add a base (e.g., NaH, K₂CO₃, 1.2 eq.) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add this compound (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.

Step 2: Deprotection and Sonogashira Coupling

  • Dissolve the TMS-protected propargylated product (1.0 eq.) in a suitable solvent (e.g., methanol, THF).

  • Add a desilylating agent such as K₂CO₃ (2.0 eq.) or TBAF (1.1 eq. of a 1M solution in THF).

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Isolate the terminal alkyne after an aqueous workup.

  • To a solution of the terminal alkyne (1.0 eq.) and an aryl halide (1.2 eq.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine like triethylamine (B128534) or diisopropylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Perform an aqueous workup, extract the product, dry the organic layer, and purify by column chromatography.

Quantitative Data for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHF25491
24-Bromotoluene1-HexynePdCl₂(PPh₃)₂/CuIi-Pr₂NHDMF50685
31-IodonaphthaleneEthynyltrimethylsilanePd(PPh₃)₄/CuIEt₃NToluene60588
42-BromopyridineCyclohexylacetylenePdCl₂(PPh₃)₂/CuIi-Pr₂NHDioxane801278

Note: This table represents typical conditions and yields for Sonogashira couplings and serves as a general guideline.

Sonogashira_Pathway A Aryl Halide (Ar-X) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-X C->D G Transmetalation D->G E Terminal Alkyne (R-C≡CH) F Cu(I) Acetylide (R-C≡C-Cu) E->F Base, CuI F->G H Ar-Pd(II)-C≡C-R G->H I Reductive Elimination H->I I->B Regeneration J Coupled Product (Ar-C≡C-R) I->J

Sonogashira Coupling Catalytic Cycle
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[2] this compound can be coupled with various organozinc reagents to form substituted alkynes.

Experimental Protocol: Negishi Coupling of this compound with an Arylzinc Reagent

  • Preparation of the Organozinc Reagent: To a solution of the aryl halide (e.g., aryl bromide, 1.0 eq.) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq.) dropwise. After stirring for 30 minutes, add a solution of ZnCl₂ (1.1 eq.) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.2 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF.

  • Add the freshly prepared organozinc reagent to the solution of the bromide and catalyst at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data for Negishi Coupling

| Entry | Organozinc Reagent | Electrophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylzinc chloride | this compound | Pd(PPh₃)₄ | THF | 25 | 6 | 85 | | 2 | Vinylzinc bromide | this compound | PdCl₂(dppf) | THF | 50 | 8 | 78 | | 3 | 2-Thienylzinc chloride | this compound | Pd(dppe)Cl₂ | Dioxane | 80 | 12 | 72 | | 4 | Propylzinc bromide | this compound | Ni(acac)₂/dppp | THF | 60 | 10 | 65 |

Negishi_Workflow cluster_prep Organozinc Reagent Preparation cluster_coupling Coupling Reaction A Aryl/Vinyl Halide B Transmetalation (e.g., with n-BuLi, then ZnCl₂) A->B C Organozinc Reagent (R-ZnX) B->C F Coupling in Anhydrous Solvent C->F D This compound D->F E Pd(0) Catalyst E->F G Coupled Product F->G Workup & Purification

Negishi Coupling Experimental Workflow

Reactions with Nucleophiles

This compound is an excellent propargylating agent, reacting with a wide range of carbon, nitrogen, and oxygen nucleophiles.[3][4]

C-Alkylation of Active Methylene (B1212753) Compounds

β-keto esters and related active methylene compounds can be readily alkylated with this compound.

Experimental Protocol: Alkylation of Ethyl Acetoacetate (B1235776)

  • To a suspension of NaH (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C, add a solution of ethyl acetoacetate (1.0 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.1 eq.) and a catalytic amount of NaI.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with saturated aqueous NH₄Cl, extract with ether, wash with brine, and dry over MgSO₄.

  • Concentrate and purify by column chromatography to yield the C-alkylated product.

Quantitative Data for C-Alkylation

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl acetoacetateNaHTHF251282
2Diethyl malonateK₂CO₃DMF50875
3AcetylacetoneNaOEtEtOH251078
4CyclohexanoneLDATHF-78 to 25665
N-Alkylation of Amines and Amides

Primary and secondary amines, as well as amides, can be propargylated.

Experimental Protocol: N-Propargylation of Piperidine (B6355638)

  • To a solution of piperidine (2.0 eq.) in acetonitrile, add K₂CO₃ (1.5 eq.).

  • Add this compound (1.0 eq.) at room temperature.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the solid, concentrate the filtrate, and dissolve the residue in diethyl ether.

  • Wash with water, dry over Na₂SO₄, and concentrate to obtain the N-propargylated product, which can be further purified by distillation or chromatography.

O-Alkylation of Phenols and Alcohols

Phenols and alcohols can be converted to their corresponding propargyl ethers.

Experimental Protocol: O-Propargylation of Phenol (B47542)

  • To a solution of phenol (1.0 eq.) in acetone, add K₂CO₃ (1.5 eq.).

  • Add this compound (1.1 eq.) and stir the mixture at reflux for 8 hours.

  • Cool the reaction, filter the solid, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the propargyl ether.

Nucleophilic_Substitution cluster_nucleophiles Nucleophile Types A This compound C SN2 Reaction A->C B Nucleophile (Nu⁻) B->C D D C->D Product (Nu-CH₂-C≡C-TMS) N1 C-Nucleophiles (e.g., Enolates) N2 N-Nucleophiles (e.g., Amines) N3 O-Nucleophiles (e.g., Phenoxides)

General Pathway for Nucleophilic Propargylation

Barbier-Type Reactions

In the presence of a metal such as indium or zinc, this compound can undergo a Barbier-type reaction with carbonyl compounds to afford homopropargylic alcohols.[4]

Experimental Protocol: Indium-Mediated Propargylation of an Aldehyde

  • To a mixture of indium powder (1.5 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add a solution of this compound (1.2 eq.) in the same solvent.

  • Stir the reaction mixture at room temperature until the aldehyde is consumed.

  • Quench the reaction with 1M HCl and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Quantitative Data for Barbier-Type Propargylation

EntryCarbonyl CompoundMetalSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeInTHF25292
2CyclohexanoneZnDMF50485
3AcetophenoneInTHF/H₂O (9:1)25388
4ButyraldehydeZnTHF25290

Applications in Drug Development and Natural Product Synthesis

The propargyl and allenyl moieties introduced using this compound are prevalent in a wide range of bioactive molecules. For instance, the synthesis of certain kinase inhibitors involves the construction of heterocyclic cores that can be functionalized via propargylation.[5] The terminal alkyne, after deprotection of the TMS group, can be further elaborated using "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate triazole-containing drug candidates. Additionally, this reagent is employed in the synthesis of complex natural products where the propargyl group serves as a key intermediate for further transformations.

Safety Information

This compound is a combustible liquid and should be handled with care in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its chemoselective reactivity allows for the efficient and controlled introduction of the synthetically useful propargyl group. The protocols and data presented herein provide a comprehensive guide for researchers in academia and industry to effectively utilize this reagent in their synthetic endeavors, particularly in the fields of drug discovery and natural product synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling with 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Sonogashira coupling reactions involving 3-Bromo-1-(trimethylsilyl)-1-propyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Sonogashira coupling of this compound with aryl or vinyl halides.

Issue 1: Low or No Product Yield

A lack of desired product is a common issue, often stemming from the unique reactivity of the propargyl bromide substrate.

Potential Cause Troubleshooting Recommendation
Catalyst Inactivity/Decomposition Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to Pd(0). The appearance of black precipitate (palladium black) indicates catalyst decomposition. To prevent this, maintain strict anaerobic conditions by thoroughly degassing all solvents and reagents and using an inert atmosphere (Argon or Nitrogen).
Side Reaction with Amine Base Propargyl bromides are susceptible to nucleophilic attack (SN2 reaction) by amine bases like triethylamine, leading to undesired side products and consumption of the starting material. Consider using a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
Inefficient Oxidative Addition The reactivity of the aryl/vinyl halide partner is crucial. The general reactivity trend is I > OTf > Br >> Cl. If using an aryl bromide, higher temperatures and a more electron-rich, bulky phosphine (B1218219) ligand (e.g., XPhos, SPhos) may be required to facilitate the oxidative addition step.
Suboptimal Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessive heat can lead to catalyst decomposition and side reactions. Monitor the reaction closely when adjusting the temperature.
Impure Reagents or Solvents Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.

Issue 2: Significant Formation of Homocoupled Alkyne (Glaser Coupling)

The formation of a dimer of the terminal alkyne partner is a frequent side reaction.

Potential Cause Troubleshooting Recommendation
Presence of Oxygen Oxygen promotes the copper-catalyzed homocoupling of alkynes. Rigorous degassing of the reaction mixture is essential. This can be achieved through several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
High Copper Catalyst Concentration While copper (I) iodide is a common co-catalyst that accelerates the reaction, it also facilitates Glaser coupling. Minimize the amount of CuI used or consider a copper-free Sonogashira protocol.
High Concentration of Terminal Alkyne A high concentration of the copper acetylide intermediate can favor dimerization. Slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration and minimize this side reaction.

Issue 3: Formation of Allene as a Byproduct

Rearrangement of the propargyl group can lead to the formation of an allenic side product.

Potential Cause Troubleshooting Recommendation
Reaction Conditions The choice of base and solvent can influence the reaction pathway. Careful screening of reaction conditions, including the use of non-nucleophilic bases and appropriate solvents, can help to suppress the formation of the allene.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Sonogashira coupling?

This compound is a propargyl bromide. The C(sp³)-Br bond is susceptible to nucleophilic substitution by the amine bases typically used in Sonogashira reactions. This leads to a competing SN2 reaction that consumes the starting material and reduces the yield of the desired cross-coupled product.

Q2: What is the role of the trimethylsilyl (B98337) (TMS) group?

The TMS group serves as a protecting group for the terminal alkyne. This prevents the alkyne from undergoing coupling at both ends. The TMS group can be easily removed after the desired coupling reaction using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or potassium carbonate in methanol (B129727) to yield the terminal alkyne.

Q3: Can I perform this reaction without a copper co-catalyst?

Yes, copper-free Sonogashira protocols are well-established and can be advantageous for substrates prone to homocoupling. These reactions often require more active palladium catalyst systems, potentially with bulky electron-rich phosphine ligands, and may need higher reaction temperatures or longer reaction times.

Q4: What are the best practices for setting up a Sonogashira reaction with this substrate?

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

  • Degassing: Solvents and liquid reagents should be thoroughly degassed before use.

  • Reagent Purity: Use high-purity, anhydrous reagents and solvents.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and identify any side products.

Experimental Protocols

The following is a general protocol for a Sonogashira coupling reaction with this compound. Note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for your specific aryl/vinyl halide.

General Protocol for Copper-Catalyzed Sonogashira Coupling:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ [0.02-0.05 eq.] or PdCl₂(PPh₃)₂ [0.02-0.05 eq.]), and copper(I) iodide (0.04-0.10 eq.).

  • Add an anhydrous, degassed solvent (e.g., THF, toluene, or DMF).

  • Add a degassed base (e.g., DIPEA [2-3 eq.] or Et₃N [2-3 eq.]).

  • Add this compound (1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Copper-Free Sonogashira Coupling:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂ [0.01-0.05 eq.]), and a phosphine ligand (e.g., PPh₃ or a bulky, electron-rich ligand like XPhos [0.02-0.10 eq.]).

  • Add an anhydrous, degassed solvent (e.g., THF, dioxane, or DMF).

  • Add a degassed base (e.g., Cs₂CO₃ [2.0 eq.] or K₂CO₃ [2.0 eq.]).

  • Add this compound (1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat as required (often higher temperatures are needed for copper-free systems).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for Sonogashira couplings. Note that yields are highly dependent on the specific substrates and reaction conditions.

Aryl Halide Alkyne Catalyst System Base Solvent Temp (°C) Yield (%)
Aryl IodideTerminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT - 50Generally High
Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂ / CuIDIPEAToluene50 - 80Moderate to High
Aryl BromideTerminal AlkynePd(OAc)₂ / XPhosCs₂CO₃Dioxane80 - 110Moderate to High

Visualizations

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst Activity & Inert Conditions Start->CheckCatalyst CheckBase Evaluate Base (Amine Side Reaction) Start->CheckBase CheckHalide Assess Aryl Halide Reactivity (I > Br > Cl) Start->CheckHalide CheckTemp Optimize Temperature Start->CheckTemp Sol_Catalyst Use Fresh Catalyst Ensure Rigorous Degassing CheckCatalyst->Sol_Catalyst Pd Black / Old Catalyst Sol_Base Switch to Non-nucleophilic Base (e.g., DIPEA, Cs₂CO₃) CheckBase->Sol_Base Using Et₃N Sol_Halide Increase Temp. / Use Bulky Ligand (for Bromides) CheckHalide->Sol_Halide Using Aryl Bromide Sol_Temp Incrementally Increase Temp. Monitor for Decomposition CheckTemp->Sol_Temp Reaction Sluggish

Caption: Troubleshooting workflow for low Sonogashira coupling yield.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkyne Cu-C≡CR² PdII_Alkyne->Pd0 R¹-C≡CR² ReductElim Reductive Elimination CuX CuX Deprotonation Deprotonation Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide H-C≡CR² Base Cu_Acetylide->CuX to Pd Cycle

Caption: Simplified Sonogashira catalytic cycles.

Preventing side reactions with "3-Bromo-1-(trimethylsilyl)-1-propyne"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1-(trimethylsilyl)-1-propyne. The following information is designed to help you prevent and troubleshoot common side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is primarily used as a propargylating agent.[1][2][3] It effectively introduces a protected propargyl group (-CH₂C≡CSi(CH₃)₃) onto various nucleophiles. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, which can be cleaved at a later stage in the synthesis.[1][2][3] Common applications include its use in the preparation of terminal conjugated enynes, allenic alcohols, and various heterocyclic compounds.[1][2][3][4]

Q2: What are the main side reactions to be aware of when using this reagent?

A2: The three most common side reactions are:

  • Allene (B1206475) Formation: Nucleophilic attack can sometimes occur at the central carbon of the propargyl system, leading to the formation of an allenic side product instead of the desired propargylic product.[5][6][7]

  • Homocoupling (Glaser Coupling): In copper-catalyzed cross-coupling reactions like the Sonogashira coupling, the alkyne can dimerize to form a 1,3-diyne byproduct.[8][9][10] This is especially prevalent if the TMS group is prematurely cleaved.

  • Premature TMS Deprotection: The trimethylsilyl protecting group can be unintentionally removed by certain bases or nucleophiles, exposing the terminal alkyne which can then undergo unwanted reactions like homocoupling.[11][12]

Q3: How can I remove the TMS protecting group when desired?

A3: The TMS group can be selectively removed under mild conditions. Common methods include treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in THF, or using a mild base such as potassium carbonate in methanol (B129727).[11][12]

Q4: Is this reagent stable? What are the recommended storage conditions?

A4: this compound should be refrigerated and stored under an inert gas.[13] It is a liquid with a boiling point of 44-45 °C at 2 mmHg.[2]

Troubleshooting Guides

Issue 1: Formation of Allenic Side Products in Nucleophilic Substitution

Symptoms:

  • NMR or GC-MS analysis shows a mixture of the expected propargylic product and an isomeric allenic product.

  • Lower than expected yield of the desired product.

Root Causes: The formation of allenic products is a known side reaction for propargyl halides. The attacking nucleophile can react via an SN2 or SN2' pathway. The SN2' pathway leads to the allenic product. The reaction outcome is influenced by the nucleophile, solvent, and reaction temperature.

Solutions:

  • Choice of Metal/Solvent System: In reactions with aldehydes, using a copper-catalyzed, manganese-mediated system has been shown to be highly chemoselective for producing propargyl alcohols over allenyl alcohols.[5]

  • Control Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the SN2 pathway, favoring the desired propargylic product.

  • Steric Hindrance: The bulky TMS group already helps to direct nucleophiles to the terminal carbon. However, if allene formation persists, consider using a bulkier silyl (B83357) protecting group if your synthesis allows.

Issue 2: Significant Homocoupling (Glaser Coupling) in Sonogashira Reactions

Symptoms:

  • A significant byproduct with a mass corresponding to the dimer of your alkyne is observed.

  • This is particularly common in reactions using a copper(I) co-catalyst.[8][10]

Root Causes: Glaser coupling is the oxidative dimerization of terminal alkynes, catalyzed by copper salts in the presence of an oxidant (like air).[10] This becomes a major issue if the TMS group is cleaved during the reaction, generating a terminal alkyne that can then homocouple.

Solutions:

  • Implement Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to avoid the copper co-catalyst altogether. Numerous copper-free Sonogashira protocols have been developed.[8][9][14][15][16] These often use specific palladium catalysts and bases that are effective without copper.

  • Ensure Inert Atmosphere: Rigorously deoxygenate your solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent oxidation that facilitates homocoupling.

  • Choose a Non-Deprotecting Base: Avoid bases known to cleave TMS groups, such as strong hydroxides or fluoride ions, if not intended. Milder amine bases like triethylamine (B128534) or diisopropylethylamine are generally safe.

Issue 3: Unintended Loss of the Trimethylsilyl (TMS) Group

Symptoms:

  • The isolated product is the terminal alkyne instead of the TMS-protected alkyne.

  • A mixture of TMS-protected and deprotected product is obtained.

Root Causes: The C-Si bond is labile under certain conditions. Strong bases, fluoride ions, or even protic solvents like methanol with a mild base can cleave the TMS group.[11][12]

Solutions:

  • Careful Selection of Base: Use non-nucleophilic, anhydrous bases. Triethylamine is commonly used and is generally compatible.[17][18] Avoid potassium carbonate in methanol if you wish to retain the TMS group.

  • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried. The presence of water can facilitate deprotection, especially under basic conditions.[12]

  • Avoid Fluoride Sources: Do not use reagents that are sources of fluoride ions (e.g., TBAF) unless deprotection is the intended next step.

Data Presentation

Table 1: Influence of Catalyst System on Sonogashira Coupling and Side Reactions

Catalyst SystemBaseSolventTemperatureTypical YieldHomocoupling Side ReactionReference
Pd(PPh₃)₂Cl₂ / CuITriethylamineTHF/Toluene60-80 °CGood to ExcellentCan be significant, especially with exposure to air[17][18][19]
[DTBNpP]Pd(crotyl)Cl (Copper-Free)TMPDMSORoom Temp.Up to 97%Minimized[14]
Dual Pd Catalyst System (Copper-Free)Amine BaseVariousRoom Temp.HighMinimized[15]

TMP = 2,2,6,6-Tetramethylpiperidine

Table 2: Conditions for Selective TMS Deprotection (Conditions to AVOID if protection is desired)

ReagentSolventTemperatureOutcomeReference
K₂CO₃MethanolRoom Temp.Efficient Deprotection[11]
TBAFTHFRoom Temp.Efficient Deprotection[9][11]
DBU (0.1 - 1.0 eq)Acetonitrile/H₂O60 °CSelective Deprotection of Acetylenic TMS[12]

TBAF = Tetrabutylammonium fluoride; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the alkylation of a carbon nucleophile, such as the dianion of a β-keto ester.[1][3]

  • Anion Formation: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve the β-keto ester (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a strong base, such as lithium diisopropylamide (LDA) (2.2 eq), to the solution and stir for 1 hour at -78 °C to form the dianion.

  • Alkylation: Slowly add a solution of this compound (1.2 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted from modern copper-free methodologies to minimize homocoupling side reactions.[14][15]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add anhydrous, degassed DMSO via syringe, followed by the base (e.g., 2,2,6,6-tetramethylpiperidine, 2.0 eq).

  • Reagent Addition: Add this compound (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Side_Reaction_Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways Reagent This compound Desired_Product Propargylic Product (SN2 Pathway) Reagent->Desired_Product Nu- attacks C1 Allenic_Product Allenic Product (SN2' Pathway) Reagent->Allenic_Product Nu- attacks C3 Deprotection TMS Deprotection Reagent->Deprotection Base/H₂O Nucleophile Nucleophile (Nu-) Nucleophile->Desired_Product Nucleophile->Allenic_Product Homocoupling Glaser Homocoupling (Side Reaction) Deprotection->Homocoupling [Cu], O₂

Caption: Reaction pathways for this compound.

Troubleshooting_Flowchart start Unwanted Side Product Observed is_allene Is the side product an allene isomer? start->is_allene is_dimer Is the side product a homocoupled dimer? is_allene->is_dimer No sol_allene Lower reaction temperature. Change solvent/metal system. is_allene->sol_allene Yes is_deprotected Is the TMS group missing? is_dimer->is_deprotected No sol_dimer Switch to copper-free protocol. Ensure inert atmosphere. is_dimer->sol_dimer Yes sol_deprotected Use anhydrous solvents. Select a milder, non-nucleophilic base. is_deprotected->sol_deprotected Yes end Problem Resolved is_deprotected->end No (Other Issue) sol_allene->end sol_dimer->end sol_deprotected->end

Caption: Troubleshooting flowchart for common side reactions.

References

Technical Support Center: Purification of Products from 3-Bromo-1-(trimethylsilyl)-1-propyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1-(trimethylsilyl)-1-propyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile reagent primarily used in two main types of reactions:

  • Sonogashira Coupling Reactions: It serves as a coupling partner with aryl or vinyl halides to form substituted alkynes. The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne.

  • Alkylation Reactions: It is used as a propargylating agent to introduce a propargyl group onto various nucleophiles, such as amines, phenols, and carbanions.[1][2][3]

Q2: What are the typical impurities encountered after a reaction with this compound?

A2: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual this compound or the other reactant.

  • Catalyst Residues: Palladium and copper catalysts from Sonogashira couplings.

  • Reagent-Derived Byproducts:

    • Triphenylphosphine (B44618) oxide (TPPO) if triphenylphosphine-based palladium catalysts are used.

    • Homocoupled alkyne (Glaser coupling byproduct) in Sonogashira reactions.

    • Byproducts from the TMS-deprotection step, such as tetrabutylammonium (B224687) (TBAF) salts or silanols.

  • Side-Reaction Products: Products from undesired side reactions, which will be specific to the reaction being performed.

Q3: How do I monitor the progress of my reaction and the purification process?

A3: Thin-Layer Chromatography (TLC) is the most common method. A suitable eluent system should provide good separation between the starting materials, the desired product, and major byproducts. Stains like potassium permanganate (B83412) can be useful for visualizing alkynes.[4]

Troubleshooting Guides

Scenario 1: Sonogashira Coupling Purification

Problem: I have a complex mixture after my Sonogashira reaction and I'm struggling to isolate my TMS-protected product.

Here is a logical workflow for troubleshooting the purification of a Sonogashira coupling product:

sonogashira_purification start Crude Reaction Mixture workup Aqueous Workup (e.g., NH4Cl wash) start->workup filter_catalyst Filter through Celite/Silica (B1680970) Plug (removes bulk of catalyst) workup->filter_catalyst column_chromatography Column Chromatography filter_catalyst->column_chromatography product Pure TMS-Protected Product column_chromatography->product byproducts Byproducts: - Unreacted Starting Materials - Homocoupled Alkyne - TPPO column_chromatography->byproducts

Sonogashira coupling purification workflow.

FAQs for Sonogashira Purification:

  • Q: My product co-elutes with triphenylphosphine oxide (TPPO). How can I remove it?

  • Q: I see a significant amount of a non-polar byproduct in my TLC. What is it likely to be?

    • A: This is often the homocoupled product of the TMS-alkyne (Glaser coupling). Optimizing your Sonogashira reaction conditions (e.g., ensuring an inert atmosphere, using fresh copper(I) iodide) can minimize its formation. It can usually be separated from the desired product by column chromatography.

  • Q: What is a good starting eluent system for column chromatography?

    • A: For many TMS-protected alkynes, a gradient of ethyl acetate (B1210297) in hexane is a good starting point. A typical gradient might be from 100% hexane to 5-10% ethyl acetate in hexane. The silylated products are generally quite non-polar.

Quantitative Data: Example Sonogashira Coupling

The following table provides representative TLC data for the Sonogashira coupling of this compound with 4-iodotoluene.

CompoundStructureTypical Rf Value (5% EtOAc/Hexane)Notes
4-Iodotoluene0.8Very non-polar.
This compound0.7Non-polar.
TMS-protected Product0.6Less polar than the starting materials.
Homocoupled Alkyne0.9Very non-polar, often runs close to the solvent front.
Triphenylphosphine Oxide0.1 - 0.2Significantly more polar than the product.
Scenario 2: TMS Deprotection and Purification

Problem: After removing the TMS group, I'm having trouble isolating the clean terminal alkyne.

This workflow outlines the steps and potential pitfalls in TMS deprotection and subsequent purification.

deprotection_purification start TMS-Protected Alkyne deprotection TMS Deprotection (e.g., TBAF or K2CO3/MeOH) start->deprotection workup Aqueous Workup deprotection->workup column_chromatography Column Chromatography workup->column_chromatography product Pure Terminal Alkyne column_chromatography->product byproducts Byproducts: - TBAF Salts - Silanols - Unreacted Starting Material column_chromatography->byproducts

TMS deprotection and purification workflow.

FAQs for Deprotection and Purification:

  • Q: My final product is contaminated with a very polar, UV-active material after using TBAF.

    • A: This is likely residual tetrabutylammonium salts. These can sometimes be removed by repeated aqueous washes, but a more effective method is to pass the crude product through a short plug of silica gel before final purification.

  • Q: The deprotection reaction is incomplete. Should I add more reagent?

    • A: While adding more reagent is an option, consider that this will complicate purification. First, ensure your reaction has run for a sufficient amount of time. If you are using K2CO3 in methanol, the reaction may need several hours. If using TBAF, ensure your THF is anhydrous, as water can inhibit the reaction.

  • Q: My terminal alkyne seems to be decomposing on the silica gel column.

    • A: Terminal alkynes can be sensitive, especially to acidic silica gel. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (B128534) (~1%) in your eluent before packing the column. Alternatively, using a less acidic stationary phase like alumina (B75360) may be beneficial.

Quantitative Data: Example Deprotection

The following table shows representative TLC data for the deprotection of the Sonogashira product from the previous example.

CompoundStructureTypical Rf Value (10% EtOAc/Hexane)Notes
TMS-protected Product0.8Significantly less polar than the deprotected product.
Terminal Alkyne Product0.5The free -OH group of the alkyne increases polarity.
Silanol Byproductse.g., (CH3)3SiOHVariable, often polarCan streak on TLC. Usually removed by aqueous workup.
TBAF SaltsN(Bu)4FBaselineVery polar, will not move from the baseline.

Experimental Protocols

Protocol 1: Purification of a Sonogashira Coupling Product

Reaction: Coupling of this compound with 4-iodotoluene.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH4Cl solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Removal of TPPO (if applicable):

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Add hexane or pentane dropwise until a white precipitate (TPPO) is observed.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Filter the mixture, washing the precipitate with cold hexane. The filtrate contains your product.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable eluent (e.g., starting with 100% hexane).

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or toluene) and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified TMS-protected alkyne.

Protocol 2: Purification after TMS Deprotection with TBAF
  • Work-up:

    • After the deprotection is complete, quench the reaction by adding water.

    • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Column Chromatography:

    • Prepare a silica gel column with an eluent system of slightly higher polarity than for the silylated precursor (e.g., 10% ethyl acetate in hexane).

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexane.

    • Collect and analyze fractions by TLC. The terminal alkyne will have a lower Rf value than the starting TMS-protected alkyne.

    • Combine pure fractions and remove the solvent to obtain the purified terminal alkyne.

References

Technical Support Center: TMS Deprotection of 3-Bromo-1-(trimethylsilyl)-1-propyne Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the trimethylsilyl (B98337) (TMS) deprotection of products derived from "3-Bromo-1-(trimethylsilyl)-1-propyne." Given the sensitivity of the propargyl bromide moiety, careful selection of deprotection conditions is crucial to avoid unwanted side reactions and ensure high yields of your target terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for TMS deprotection of alkynes, and are they all suitable for substrates containing a propargyl bromide?

A1: Common methods for TMS alkyne deprotection include fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), basic conditions such as potassium carbonate in methanol (B129727) (K₂CO₃/MeOH), and milder reagents like silver nitrate. However, not all methods are ideal for substrates containing a propargyl bromide. Strong bases can lead to degradation or side reactions with the alkyl halide. Milder basic conditions or fluoride-based methods at low temperatures are generally preferred.

Q2: I am observing a low yield of my deprotected product. What are the potential causes?

A2: Low yields can stem from several factors. The deprotected terminal alkyne itself might be unstable under the reaction conditions, leading to decomposition.[1] Additionally, the propargyl bromide functional group is susceptible to nucleophilic attack, especially under basic conditions, which can lead to byproducts. Incomplete reaction due to insufficient reagent or reaction time, or degradation of the starting material (propargyl bromides can degrade over time) are other common culprits.[2]

Q3: I am seeing multiple spots on my TLC analysis after the deprotection reaction. What are the likely side products?

A3: The formation of multiple products often indicates that side reactions are occurring. With a propargyl bromide present, common side products can arise from:

  • Nucleophilic substitution: The bromide can be displaced by nucleophiles present in the reaction mixture, such as methoxide (B1231860) when using K₂CO₃ in methanol.

  • Elimination: Strong bases can induce elimination reactions.

  • Di-propargylation: If your substrate also contains other nucleophilic sites like primary amines, di-alkylation can occur.[2]

Q4: How can I minimize the formation of side products during TMS deprotection of my bromo-containing compound?

A4: To minimize side reactions, consider the following strategies:

  • Use milder deprotection conditions: Opt for catalytic amounts of a mild base or fluoride source.[3]

  • Control reaction temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the rate of side reactions.

  • Limit reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent product degradation.[4]

  • Use a non-nucleophilic base or fluoride source in an aprotic solvent: This can help to avoid substitution reactions at the propargyl bromide position.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the TMS deprotection of products of "this compound."

Issue Potential Cause Troubleshooting Steps
Incomplete Deprotection Insufficient reagent, low reaction temperature, or steric hindrance.- Increase the equivalents of the deprotection reagent. - Gradually increase the reaction temperature while monitoring for side product formation. - Switch to a more reactive deprotection reagent (see comparison table below).
Low Yield of Desired Product Product instability, side reactions involving the propargyl bromide, or degradation of starting material.- Use milder deprotection conditions (e.g., catalytic K₂CO₃, or TBAF at low temperature). - Ensure the propargyl bromide starting material is pure and has not degraded.[2] - Minimize reaction time. - Consider an alternative, milder deprotection method like the sodium ascorbate/copper sulfate (B86663) system.[5]
Formation of Multiple Products The propargyl bromide is reacting with the deprotection reagents or solvent.- Switch to a non-nucleophilic deprotection system. For example, use TBAF in a non-protic solvent like THF instead of K₂CO₃ in methanol. - Lower the reaction temperature significantly.
Reaction Fails to Start Inactive reagents or poor quality of solvents.- Use a fresh bottle of the deprotection reagent. Propargyl bromide can also degrade and should be checked for purity.[2] - Ensure solvents are anhydrous, especially for moisture-sensitive reactions.[2]

Quantitative Data Summary: Comparison of TMS Deprotection Methods

The following table summarizes various reported conditions for the deprotection of silyl-protected alkynes, providing a comparative overview. Note that the optimal conditions for your specific substrate may vary.

Protecting Group Reagent(s) Solvent(s) Temperature Time Yield (%) Reference
TMSK₂CO₃ (catalytic)MethanolRoom Temp.2 hHigh[4]
TMSTBAFTHF0 °C to RT1-3 hHigh[6]
TMSAgNO₃ (catalytic)aq. EtOHRoom Temp.-High[7]
TMSCuSO₄/Sodium AscorbateEthanol/WaterRoom Temp.10-30 min90-98[5]
TMSKF/Al₂O₃---High[8]

Experimental Protocols

Protocol 1: Deprotection of a Trimethylsilyl (TMS)-Protected Alkyne using Potassium Carbonate in Methanol [4]

  • Dissolution: Dissolve the TMS-alkyne (1.0 equivalent) in methanol (typically at a concentration of 0.1-0.2 M).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (0.1 to 1.5 equivalents). For many substrates, a catalytic amount (e.g., 0.2 equivalents) is sufficient.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours). Be cautious about leaving the reaction for extended periods, as this can lead to a reduction in yield.[4]

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of a Trimethylsilyl (TMS)-Protected Alkyne using Tetrabutylammonium Fluoride (TBAF) [6]

  • Preparation: Dissolve the TMS-protected alkyne (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 - 1.5 equivalents) dropwise.

  • Reaction: Stir the reaction at 0 °C and monitor by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.

  • Workup:

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Deprotection_Workflow start Start: TMS-protected alkyne with propargyl bromide choose_method Choose Deprotection Method start->choose_method mild_base Mild Base (e.g., cat. K2CO3/MeOH) choose_method->mild_base Protic solvent compatible? fluoride Fluoride Source (e.g., TBAF/THF) choose_method->fluoride Aprotic conditions preferred monitor Monitor Reaction by TLC mild_base->monitor fluoride->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup & Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No product Desired Terminal Alkyne workup->product incomplete Incomplete Reaction troubleshoot->incomplete side_products Side Products Observed troubleshoot->side_products incomplete->choose_method Re-evaluate conditions side_products->choose_method Change method/conditions

Caption: General workflow for TMS deprotection.

Troubleshooting_Logic start Deprotection Reaction Outcome check_yield Low Yield? start->check_yield check_purity Multiple Spots on TLC? start->check_purity incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes, starting material remains product_instability Product Instability check_yield->product_instability Yes, no clear starting material side_reactions Side Reactions with Propargyl Bromide check_purity->side_reactions Yes solution1 Increase reagent/time/temp OR change method incomplete_reaction->solution1 solution2 Use milder conditions (lower temp, shorter time) product_instability->solution2 solution3 Switch to non-nucleophilic reagent/solvent system side_reactions->solution3

Caption: Troubleshooting logic for deprotection issues.

References

"3-Bromo-1-(trimethylsilyl)-1-propyne" stability under basic or acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-1-(trimethylsilyl)-1-propyne under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two primary stability concerns for this compound are its susceptibility to hydrolysis of the carbon-bromine (C-Br) bond and the cleavage (desilylation) of the silicon-carbon (Si-C) bond. These degradations are generally accelerated by acidic or basic conditions and elevated temperatures.[1] The molecule is also reported to be hygroscopic, meaning it can absorb moisture from the air, which can contribute to hydrolysis.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure optimal stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture.[3]

Q3: Is this compound stable in water?

A3: this compound is immiscible with water and is noted to have no reaction with water under neutral conditions.[2][4] However, prolonged contact with water, especially under non-neutral pH, can lead to hydrolysis of the C-Br bond.

Q4: What are the typical degradation products of this compound?

A4: Under basic or acidic conditions, the primary degradation products are:

  • 3-Hydroxy-1-(trimethylsilyl)-1-propyne: Formed via hydrolysis of the C-Br bond.

  • Propargyl bromide: Formed via desilylation under acidic or basic conditions.

  • Propargyl alcohol: Formed if both hydrolysis and desilylation occur.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction under Basic Conditions
  • Symptom: Formation of a byproduct with a mass corresponding to the replacement of the bromine atom with a hydroxyl group, or loss of the trimethylsilyl (B98337) (TMS) group.

  • Potential Cause: The basic conditions used in your reaction are likely causing either hydrolysis of the propargyl bromide moiety or cleavage of the TMS group. Many bases, such as DBU, potassium trimethylsilanolate (KOTMS), or even milder bases like potassium carbonate in methanol, can promote desilylation of trimethylsilyl alkynes.[5] Stronger bases, especially in the presence of water, will also accelerate the hydrolysis of the C-Br bond.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous to minimize hydrolysis.

    • Lower the Temperature: Perform the reaction at a lower temperature to decrease the rates of both hydrolysis and desilylation.

    • Choose a Milder Base: If possible, switch to a non-nucleophilic, sterically hindered base. If desilylation is the primary issue, avoid fluoride-based reagents like TBAF, which are very effective at cleaving Si-C bonds.

    • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the formation of degradation products.

Issue 2: Loss of the Trimethylsilyl (TMS) Protecting Group under Acidic Conditions
  • Symptom: Your product has been desilylated, resulting in a terminal alkyne.

  • Potential Cause: The acidic conditions of your reaction or workup are causing the cleavage of the Si-C bond. While the TMS group is more stable under acidic than basic conditions, protiodesilylation can still occur, sometimes catalyzed by silver or other Lewis acids.[5]

  • Troubleshooting Steps:

    • Use Non-Acidic Conditions: If the reaction chemistry allows, switch to neutral or basic conditions.

    • Modify the Workup: During the workup, use a neutral wash (e.g., saturated sodium bicarbonate solution) to remove any acid before concentration. Avoid prolonged exposure to acidic aqueous solutions.

    • Use a More Robust Silyl (B83357) Group: If desilylation remains a persistent issue, consider using a more sterically hindered and acid-stable silyl protecting group, such as triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS).

Summary of Stability and Degradation Pathways

The stability of this compound is highly dependent on the pH of the environment. The following table summarizes the expected stability under different conditions.

ConditionPrimary Degradation PathwayRelative Rate of DegradationPrimary Degradation Products
Strongly Acidic (e.g., 0.1 M HCl) Hydrolysis of C-Br bond, DesilylationModerate to Fast3-Hydroxy-1-(trimethylsilyl)-1-propyne, Propargyl bromide
Mildly Acidic Desilylation (can be catalyzed by certain metals)Slow to ModeratePropargyl bromide
Neutral (Aqueous) Minimal HydrolysisVery Slow3-Hydroxy-1-(trimethylsilyl)-1-propyne
Mildly Basic (e.g., K₂CO₃ in MeOH) DesilylationModeratePropargyl bromide
Strongly Basic (e.g., 0.1 M NaOH) Hydrolysis of C-Br bond, DesilylationFast3-Hydroxy-1-(trimethylsilyl)-1-propyne, Propargyl bromide

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to assess the stability of the compound under various stress conditions.[1]

Materials:

  • This compound

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • pH meter

  • Temperature-controlled oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of deionized water.

  • Incubation:

    • Incubate the prepared solutions at a set temperature (e.g., 60°C).

    • Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples (e.g., by adding an equivalent amount of base or acid, respectively).

    • Analyze all samples by HPLC-UV or HPLC-MS to determine the percentage of the remaining parent compound and identify any degradation products.

  • Data Analysis:

    • Calculate the percentage degradation at each time point for each condition.

    • Characterize the degradation products based on their retention times and/or mass spectra.

Visualizations

degradation_pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B 3-Hydroxy-1-(trimethylsilyl)-1-propyne A->B Hydrolysis (H₃O⁺) C Propargyl bromide A->C Desilylation (H⁺) D This compound E 3-Hydroxy-1-(trimethylsilyl)-1-propyne D->E Hydrolysis (OH⁻) F Propargyl bromide D->F Desilylation (Base)

Caption: Degradation pathways under acidic and basic conditions.

experimental_workflow start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Stress (0.1 M HCl) start->acid base Basic Stress (0.1 M NaOH) start->base neutral Neutral Stress (DI Water) start->neutral incubate Incubate at 60°C (0-24h) acid->incubate base->incubate neutral->incubate neutralize Neutralize Acid/Base Samples incubate->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze end Determine Degradation & Identify Products analyze->end

Caption: Workflow for the forced degradation study.

References

Troubleshooting low yield in "3-Bromo-1-(trimethylsilyl)-1-propyne" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most frequently cited method is the bromination of 3-(trimethylsilyl)-2-propyn-1-ol using a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, such as elemental bromine (Br₂) or carbon tetrabromide (CBr₄). This is a variation of the Appel reaction.[1][2][3][4]

Q2: What is the expected yield for this reaction?

With the triphenylphosphine and bromine method, yields of around 70% have been reported under optimized conditions.[5] However, yields can be significantly lower if side reactions occur or if the purification is not performed efficiently.

Q3: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: This could be due to impure reagents, incorrect stoichiometry, or insufficient reaction time.

  • Side reactions: The formation of byproducts, such as elimination products or rearranged isomers, can consume the starting material.

  • Product degradation: Propargyl bromides can be unstable and may decompose upon prolonged exposure to heat, light, or acidic/basic conditions during workup.

  • Inefficient purification: The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to remove and may co-elute with the product, leading to an artificially low isolated yield of the pure compound.

Q4: The major byproduct of my reaction is triphenylphosphine oxide (TPPO). How can I effectively remove it?

Removing triphenylphosphine oxide is a common challenge in reactions of this type. Since this compound is a relatively non-polar compound, several strategies can be employed:

  • Filtration through a silica (B1680970) plug: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent like hexane (B92381) or a hexane/ether mixture and pass it through a short plug of silica gel. The more polar TPPO will be retained on the silica, while the desired product will elute.[6][7][8]

  • Precipitation: Dissolve the crude mixture in a solvent in which your product is soluble but TPPO is not, such as cold diethyl ether or pentane. The TPPO should precipitate and can be removed by filtration.[7][9]

  • Complexation with metal salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in a polar solvent (like ethanol) to the crude mixture can precipitate the TPPO complex, which can then be filtered off.[1][9]

Troubleshooting Guides

Guide 1: Low Yield in the Appel-Type Synthesis (PPh₃/Br₂)

This guide addresses common problems when using triphenylphosphine and bromine to convert 3-(trimethylsilyl)-2-propyn-1-ol to the desired bromide.

Observed Problem Potential Cause Recommended Solution
Low conversion of starting material 1. Wet reagents or solvent: Water will react with the brominating agent. 2. Degraded triphenylphosphine: PPh₃ can oxidize to TPPO over time. 3. Incorrect stoichiometry: Insufficient brominating agent or PPh₃.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use freshly opened or purified triphenylphosphine. 3. Carefully check the molar equivalents of all reagents.
Formation of multiple unidentified spots on TLC 1. Side reactions: Possible elimination to form an allene (B1206475) or other rearrangements.[2][10] 2. Decomposition of the product: Propargyl bromides can be unstable.1. Maintain a low reaction temperature (0 °C is recommended) to minimize side reactions. Add the alcohol to the pre-formed brominating reagent slowly. 2. Minimize the reaction time and proceed to workup and purification as soon as the reaction is complete. Avoid excessive heat during solvent removal.
Difficulty in separating the product from triphenylphosphine oxide (TPPO) 1. Similar polarity: The product and TPPO may have close Rf values on TLC, making column chromatography difficult. 2. Overloading the column: Too much crude material on the silica gel can lead to poor separation.1. Use a non-polar solvent system for chromatography (e.g., pure hexane or a very low percentage of ethyl acetate (B1210297) in hexane).[5] 2. Before column chromatography, attempt to remove the bulk of the TPPO by precipitation with a non-polar solvent or by filtration through a silica plug.[6][7][8]
Guide 2: Alternative Synthetic Routes and Their Troubleshooting

If the Appel-type reaction is not providing satisfactory results, consider these alternatives.

Alternative Method Common Issues Troubleshooting Suggestions
Using Phosphorus Tribromide (PBr₃) 1. Formation of dibrominated byproducts. [11] 2. Highly exothermic reaction: Difficult to control on a larger scale.[12] 3. Low selectivity and yield. [11]1. Use a slight excess of the alcohol and add the PBr₃ slowly at a low temperature (e.g., 0 °C). 2. Ensure efficient stirring and cooling throughout the addition of PBr₃. 3. The addition of a mild base like pyridine (B92270) can sometimes improve the yield, but may also promote side reactions.[13]
Grignard Reaction Route 1. Failure to form the Grignard reagent: Impure magnesium or wet solvent. 2. Low reactivity with formaldehyde (B43269): Paraformaldehyde can be difficult to depolymerize. 3. Side reactions with formaldehyde: Cannizzaro-type reactions can occur.[14]1. Use activated magnesium turnings and ensure all glassware and solvents are scrupulously dry. 2. Use freshly opened, high-purity paraformaldehyde and consider heating gently to promote depolymerization. Gaseous formaldehyde can also be used but is more hazardous. 3. Add the Grignard reagent slowly to a suspension of paraformaldehyde at a low temperature.
Lithiation Route 1. Incomplete lithiation: Inaccurate t-BuLi or n-BuLi concentration, or reaction with trace water.[15] 2. Side reactions of the organolithium: Reaction with the solvent (e.g., THF) at higher temperatures.[16] 3. Similar issues with formaldehyde as in the Grignard route. 1. Titrate the organolithium reagent before use to determine its exact concentration. Ensure all reagents and solvents are anhydrous. 2. Maintain a very low temperature (typically -78 °C) throughout the lithiation and subsequent reaction with the electrophile. 3. Use high-purity paraformaldehyde and maintain low temperatures during the addition.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and related propargyl bromides.

Method Starting Material Reagents Solvent Temperature Reported Yield Reference
Appel-Type3-(trimethylsilyl)-2-propyn-1-olPPh₃, Br₂Dichloromethane (B109758)0 °C to RT~70%[5]
PBr₃Propargyl alcoholPBr₃, Pyridine-0 °C then heat59%[13]
PBr₃Propargyl alcoholPBr₃-5-20 °C62-79%[12]

Experimental Protocols

Key Experiment: Synthesis via Appel-Type Bromination[5]
  • To a solution of anhydrous dichloromethane (46.0 mL) containing triphenylphosphine (9.735 g, 37.11 mmol) under a nitrogen atmosphere, slowly add bromine (5.438 g, 34.03 mmol) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C. The color of the solution should change from orange to white.

  • Slowly add 3-(trimethylsilyl)-2-propyn-1-ol (3.960 g, 30.93 mmol) to the reaction mixture at 0 °C.

  • Continue to stir the reaction mixture for 1 hour at 0 °C to room temperature.

  • Quench the reaction by washing with water (3 x 30 mL) and then with 10% aqueous hydrochloric acid (2 x 20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography using hexane as the eluent to afford this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes side_products Significant Side Products on TLC check_conversion->side_products No sol_reagents Verify reagent purity and stoichiometry. Ensure anhydrous conditions. incomplete_reaction->sol_reagents purification_issue Difficulty in Purification side_products->purification_issue No sol_temp Optimize reaction temperature and time. Maintain low temperature. side_products->sol_temp Yes product_degradation Product Degradation purification_issue->product_degradation No sol_purification Employ alternative purification methods for TPPO removal. purification_issue->sol_purification Yes sol_workup Minimize workup time and avoid harsh conditions. product_degradation->sol_workup

Caption: A flowchart to diagnose potential causes of low yield in the synthesis.

Experimental Workflow for Appel-Type Synthesis

Experimental_Workflow reagents 1. Combine PPh₃ and Br₂ in CH₂Cl₂ at 0°C add_alcohol 2. Add 3-(trimethylsilyl)-2-propyn-1-ol reagents->add_alcohol react 3. Stir for 1 hour add_alcohol->react workup 4. Aqueous Workup (H₂O, HCl) react->workup extract 5. Extraction with Ethyl Acetate workup->extract dry_concentrate 6. Dry and Concentrate extract->dry_concentrate purify 7. Column Chromatography (Hexane) dry_concentrate->purify product Final Product purify->product

Caption: Step-by-step workflow for the synthesis of the target compound.

References

Minimizing homocoupling in Sonogashira reactions with "3-Bromo-1-(trimethylsilyl)-1-propyne"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during Sonogashira couplings using 3-Bromo-1-(trimethylsilyl)-1-propyne.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses common issues encountered during Sonogashira reactions with a focus on reducing the formation of undesired homocoupled byproducts.

Issue Potential Cause Troubleshooting & Optimization
High levels of homocoupling byproduct (Glaser coupling) Presence of oxygen in the reaction mixture.[1][2][3]Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).[1] Maintain a positive pressure of inert gas throughout the reaction.
Copper(I) co-catalyst promoting oxidative dimerization of the alkyne.[1][2][3][4]Consider employing a copper-free Sonogashira protocol.[2][4][5][6] If copper is necessary, use the lowest effective catalyst loading.
High concentration of the terminal alkyne.Slow addition of the terminal alkyne to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[2]
Low or no yield of the desired cross-coupled product Inactive catalyst.Use a fresh source of palladium catalyst. Ensure the palladium(0) species is generated in situ or use a pre-catalyst that is readily reduced. The amine base can sometimes act as a reducing agent for Pd(II) to Pd(0).[7]
Insufficiently reactive aryl/vinyl halide.The reactivity of the halide partner is critical. The general reactivity trend is I > OTf > Br >> Cl.[8] For less reactive bromides, higher temperatures or more electron-rich and bulky phosphine (B1218219) ligands may be required to facilitate oxidative addition.[8]
Incorrect choice of base or solvent.The base is crucial for neutralizing the hydrogen halide byproduct.[4] Amines like triethylamine (B128534) or diisopropylamine (B44863) are common.[9] The solvent system (e.g., THF, DMF, toluene) can also influence reaction rates and should be anhydrous and degassed.[2][7]
Reaction stalls or does not go to completion Catalyst decomposition.Running the reaction under strictly anaerobic conditions is vital as oxygen can degrade the Pd(0) catalyst.[3] Excessively high temperatures can also lead to catalyst decomposition.
Steric hindrance around the coupling partners.Bulky substituents on either the aryl/vinyl halide or the alkyne can slow down the reaction. In such cases, longer reaction times, higher temperatures, or a different ligand might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings where two molecules of the terminal alkyne react with each other to form a symmetric 1,3-diyne.[1][3] This is an undesired process as it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[3]

Q2: What are the primary causes of homocoupling?

A2: The primary drivers of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2][3] The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.[1][3][10]

Q3: How can I effectively prevent homocoupling when using this compound?

A3: The most effective strategies to prevent homocoupling include:

  • Running the reaction under an inert atmosphere: Since oxygen promotes the oxidative homocoupling of alkynes, rigorously deoxygenating all reagents and the reaction vessel and maintaining an inert atmosphere (e.g., using nitrogen or argon) is crucial.[3][4]

  • Employing copper-free protocols: The development of copper-free Sonogashira reactions is a direct approach to circumvent Glaser coupling.[2][4][5][11] These methods often require careful selection of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.[3]

Q4: Can the choice of palladium catalyst and ligand influence the extent of homocoupling?

A4: Yes, the choice of the palladium catalyst and its associated ligands can significantly impact the reaction outcome. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling.[2][8] However, the optimal ligand is often substrate-dependent, and some screening may be necessary.

Q5: I am performing a copper-free Sonogashira reaction but still observe some homocoupling. Why is this happening?

A5: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[1] Additionally, under certain conditions, a palladium-mediated homocoupling can occur, although this is generally less significant than the copper-catalyzed pathway. To mitigate this, use high-purity reagents and consider acid-washing glassware to remove trace metals.[1]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst) - Optimized for Minimizing Homocoupling

This protocol is a modification of the original Sonogashira conditions, optimized to reduce Glaser coupling.

Materials:

  • Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.02 mmol, 2 mol%)

  • Anhydrous, degassed triethylamine (5 mL)

  • Anhydrous, degassed THF (10 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times to ensure an inert atmosphere.[3]

  • Add the freshly distilled and degassed triethylamine and THF via syringe.[3]

  • Add the this compound via syringe.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl bromides, the temperature may need to be increased to 40-60 °C.[3]

  • Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to completely avoid Glaser coupling.

Materials:

  • Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • Ensure all solvents are anhydrous and have been thoroughly degassed. All solid reagents should be of high purity and dried.[2]

  • In a glovebox or using a Schlenk line, add the aryl/vinyl halide, palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk flask.[2]

  • Add the anhydrous, degassed solvent.

  • Add the this compound.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[2]

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with a suitable organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Sonogashira_Homocoupling cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Homocoupling (Undesired) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L)₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_CR Ar-Pd(II)(L)₂-C≡CR ArPdX->ArPdC_CR Transmetalation (Cu-C≡CR) ArPdC_CR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC_CR->Product R_CCH R-C≡CH CuC_CR Cu-C≡CR R_CCH->CuC_CR Deprotonation (Base, CuI) Diyne R-C≡C-C≡C-R CuC_CR->Diyne Oxidative Dimerization (O₂) Reagents Aryl Halide (Ar-X) Alkyne (R-C≡CH) Pd Catalyst Cu Co-catalyst Base Reagents->Pd0 Reagents->R_CCH

Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.

References

Technical Support Center: Regioselectivity in Reactions of 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-1-(trimethylsilyl)-1-propyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the regioselectivity challenges encountered during reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:

  • α-carbon: The carbon atom attached to the trimethylsilyl (B98337) (TMS) group. Attack at this position leads to the formation of a propargyl product.

  • γ-carbon: The carbon atom attached to the bromine atom. Attack at this position, often through an SN2' mechanism, results in the formation of an allenyl product.

The competition between these two pathways is a common issue that requires careful control of reaction conditions.

Q2: What is the general mechanism that governs the regioselectivity?

A2: The regioselectivity is primarily governed by the nature of the nucleophile (hard vs. soft), the presence and type of catalyst (especially copper salts), and the reaction solvent. Hard nucleophiles tend to favor direct SN2 substitution at the γ-carbon (α-attack of the nucleophile on the propargyl system), while soft nucleophiles often favor an SN2' mechanism, attacking the alkyne terminus (γ-attack) to yield allenes.

Q3: How does the trimethylsilyl (TMS) group influence the reaction's regioselectivity?

A3: The TMS group plays a significant electronic and steric role. It can stabilize a developing positive charge at the α-carbon, potentially favoring the formation of propargylic products. However, its steric bulk can also hinder direct attack at the α-position, making the γ-position more accessible for some nucleophiles.

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of propargyl and allenyl products. How can I favor the formation of the propargyl product (α-attack)?

This is a common challenge when direct substitution is desired. Here are some troubleshooting steps:

  • Choice of Nucleophile: Employ "harder" nucleophiles. Hard nucleophiles, characterized by a high charge density (e.g., organolithium reagents, Grignard reagents in the absence of copper catalysts), are more likely to attack the more electrophilic γ-carbon directly.

  • Avoid Copper Catalysts: Copper catalysts, particularly organocuprates, are known to strongly promote the SN2' pathway, leading to allene (B1206475) formation. If your goal is the propargyl product, avoid the use of copper salts.

  • Solvent Effects: The choice of solvent can influence the "hardness" of a nucleophile. In general, less polar, aprotic solvents may favor the SN2 pathway.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the SN2 reaction over the SN2' pathway.

Issue 2: I want to synthesize an allenylsilane (γ-attack), but I am getting the propargyl product or a mixture. How can I improve the selectivity for the allene?

Selective formation of the allenyl product is often achievable with the right choice of reagents and catalysts.

  • Utilize "Soft" Nucleophiles and Copper Catalysis: This is the most effective strategy. Organocuprates (Gilman reagents) are classic soft nucleophiles that demonstrate a strong preference for the SN2' pathway, leading to allenes. The reaction of Grignard reagents in the presence of catalytic amounts of copper(I) salts (e.g., CuI, CuCN) will also strongly favor allene formation.

  • Reaction with Organozinc Reagents: In some cases, organozinc reagents, often in the presence of a palladium or nickel catalyst, can also favor the formation of allenic products.

  • Substrate Modification: While not always feasible, modification of the leaving group or the silicon substituent can sometimes alter the regiochemical outcome.

Quantitative Data Summary

The following table summarizes the expected major product based on the type of nucleophile and reaction conditions.

Nucleophile TypeCatalystExpected Major ProductPredominant Pathway
Hard Nucleophiles (e.g., RLi, RMgX)NonePropargylsilaneSN2 (α-attack)
Soft Nucleophiles (e.g., R₂CuLi)Copper (stoichiometric)AllenylsilaneSN2' (γ-attack)
Grignard Reagents (RMgX)Catalytic Cu(I)AllenylsilaneSN2' (γ-attack)
Enolates (dianions)Noneγ-Alkylated productSN2' (γ-attack)

Key Experimental Protocols

Protocol 1: Selective Synthesis of a Trimethylsilylallene (γ-Attack)

This protocol is based on the copper-catalyzed reaction of a Grignard reagent.

Materials:

  • This compound

  • Magnesium turnings

  • Alkyl or Aryl Halide (for Grignard formation)

  • Copper(I) Iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

Procedure:

  • Prepare the Grignard reagent by reacting the alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).

  • In a separate flask, dissolve this compound in anhydrous THF under an inert atmosphere and cool to -20 °C.

  • Add a catalytic amount of CuI (typically 1-5 mol%) to the solution of the propargyl bromide.

  • Slowly add the prepared Grignard reagent to the reaction mixture at -20 °C.

  • Allow the reaction to stir at -20 °C for a specified time (monitor by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting allenylsilane by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Propargylsilane (α-Attack) - A General Guideline

Achieving high selectivity for the propargyl product can be more challenging. This protocol provides a general approach using a hard nucleophile.

Materials:

  • This compound

  • An organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (used without a copper catalyst)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

Procedure:

  • Dissolve this compound in anhydrous THF under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

  • Slowly add the organolithium or Grignard reagent to the cooled solution.

  • Maintain the reaction at a low temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to isolate the propargylsilane. Note: Careful analysis of the product mixture is crucial to determine the regioselectivity.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts of regioselectivity in reactions of this compound.

regioselectivity_overview cluster_alpha α-Attack (SN2) cluster_gamma γ-Attack (SN2') reagent This compound nucleophile Nucleophile (Nu⁻) propargyl Propargyl Product (TMS-C≡C-CH₂-Nu) nucleophile->propargyl Hard Nucleophile (e.g., RLi) allenyl Allenyl Product (TMS-C(Nu)=C=CH₂) nucleophile->allenyl Soft Nucleophile (e.g., R₂CuLi)

Caption: General overview of competing α- and γ-attack pathways.

troubleshooting_flowchart start Experiencing Regioselectivity Issues? desired_product What is your desired product? start->desired_product propargyl_path Propargylsilane (α-Attack) desired_product->propargyl_path Propargyl allenyl_path Allenylsilane (γ-Attack) desired_product->allenyl_path Allenyl hard_nu Use Hard Nucleophile (e.g., RLi, RMgX w/o Cu) propargyl_path->hard_nu soft_nu Use Soft Nucleophile (e.g., R₂CuLi, RMgX + cat. CuI) allenyl_path->soft_nu no_cu Avoid Copper Catalysts hard_nu->no_cu check_purity Analyze Product Mixture (GC-MS, NMR) soft_nu->check_purity low_temp Consider Lower Reaction Temperature no_cu->low_temp low_temp->check_purity

Caption: Troubleshooting decision-making workflow for regioselectivity.

Technical Support Center: Unwanted Allene Formation in Reactions with 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-1-(trimethylsilyl)-1-propyne. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted allene (B1206475) byproducts in their reactions.

Troubleshooting Guide

Issue: My reaction with this compound is producing a significant amount of an allenic byproduct alongside my desired propargylated product.

This is a common issue arising from the competition between two nucleophilic substitution pathways: the desired S(_N)2 reaction and the undesired S(_N)2' reaction.

  • S(_N)2 Pathway (Desired): The nucleophile directly attacks the carbon atom bonded to the bromine, resulting in the formation of the desired propargyl-substituted product.

  • S(_N)2' Pathway (Undesired): The nucleophile attacks the terminal carbon of the alkyne (the γ-carbon), leading to a rearrangement and the formation of an allene.

The following sections provide guidance on how to favor the S(_N)2 pathway and suppress the formation of the allenic byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted allene formation?

Unwanted allene formation is primarily caused by the S(_N)2' reaction pathway competing with the desired S(_N)2 pathway. Several factors can influence which pathway is favored.

Q2: How does the nucleophile affect allene formation?

The structure and nature of the nucleophile play a crucial role:

  • Steric Hindrance: Bulky or sterically hindered nucleophiles have difficulty accessing the carbon atom attached to the bromine (the α-carbon). This steric hindrance can favor the attack at the less hindered terminal carbon of the alkyne (the γ-carbon), leading to the allene.

  • Hard vs. Soft Nucleophiles: The nature of the nucleophile can influence the reaction outcome. While not a universal rule, "softer" nucleophiles often favor the S(_N)2' pathway.

  • Basic Conditions: Strongly basic conditions can promote the rearrangement of propargyl halides to allenes. The choice and amount of base are therefore critical.[1]

Q3: What role does the solvent play in the reaction?

The solvent can significantly impact the reaction's selectivity:

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and THF are generally preferred for S(_N)2 reactions. They solvate the cation of the nucleophilic salt, leaving the "naked" and more reactive nucleophile to participate in the reaction.

  • Polar Protic Solvents: Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially altering the reaction pathway.

Q4: How does temperature influence the formation of byproducts?

Lowering the reaction temperature generally favors the thermodynamically controlled product, which is often the desired S(_N)2 product. Higher temperatures can provide the activation energy needed for the S(_N)2' pathway, increasing the likelihood of allene formation.

Q5: Does the trimethylsilyl (B98337) (TMS) group have a specific effect?

Yes, the TMS group exerts both steric and electronic effects. Its bulkiness can contribute to steric hindrance around the alkyne, potentially influencing the nucleophile's point of attack. In some cases, TMS-substituted substrates have been observed to favor the formation of alkynes over allenes in certain reactions, such as those involving Negishi reagents.[2]

Data on Product Distribution

The selectivity between the desired alkyne and the unwanted allene is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on the principles of S(_N)2 versus S(_N)2' reactions.

Nucleophile TypeSolventTemperatureExpected Major ProductRationale
Small, unhindered (e.g., NaN(3), NaCN)Polar Aprotic (e.g., DMF, DMSO)Low (e.g., 0 °C to RT)Alkyne (S(_N)2)Minimal steric hindrance allows for direct attack at the α-carbon.
Bulky, hindered (e.g., t-BuOK)AnyElevatedAllene (S(_N)2')Steric hindrance prevents attack at the α-carbon, favoring attack at the less hindered γ-carbon.
Organocuprates (Gilman reagents)Ethereal (e.g., THF, Et(_2)O)Low (e.g., -78 °C to 0 °C)Alkyne (S(_N)2)Organocuprates are soft nucleophiles known to favor S(_N)2 displacement on propargyl systems.
Grignard ReagentsEthereal (e.g., THF, Et(_2)O)VariesMixture, often favoring AlleneGrignard reagents are hard nucleophiles and can be highly reactive, often leading to mixtures.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Allene Formation with a "Soft" Nucleophile (e.g., Thiolate)

This protocol is designed to favor the S(_N)2 pathway by using a less hindered nucleophile and controlled temperature.

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous diethyl ether (3 x 5 mL) to remove the mineral oil, and then carefully remove the ether via cannula.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

  • Slowly add this compound (1.05 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound

This protocol describes the synthesis of the starting material from the corresponding alcohol.[3]

Materials:

Procedure:

  • To a solution of anhydrous DCM containing triphenylphosphine (1.2 equivalents) under a nitrogen atmosphere, slowly add bromine (1.1 equivalents) at 0 °C.[3]

  • After stirring for 30 minutes at 0 °C, the solution should turn from orange to white.

  • Slowly add trimethylsilylpropargyl alcohol (1.0 equivalent) to the reaction mixture.[3]

  • Continue stirring for 1 hour at 0 °C.

  • Wash the reaction mixture with water (3 x 30 mL) and then with 10% aqueous HCl (2 x 20 mL).[3]

  • Extract the aqueous layers with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the residue by column chromatography using hexane (B92381) as the eluent to afford this compound.[3]

Visualizations

SN2_vs_SN2_prime cluster_sn2 SN2 Pathway (Desired) cluster_sn2_prime SN2' Pathway (Undesired) reagents This compound + Nucleophile (Nu⁻) sn2_ts Transition State (Direct Attack at α-carbon) reagents->sn2_ts Direct Attack sn2_prime_ts Transition State (Attack at γ-carbon) reagents->sn2_prime_ts Conjugate Attack alkyne_product Propargylated Product (R-CH₂-C≡C-TMS) sn2_ts->alkyne_product allene_product Allenic Byproduct (R-CH=C=CH-TMS) sn2_prime_ts->allene_product

Caption: Competing S(_N)2 and S(_N)2' reaction pathways.

Troubleshooting_Workflow start High Allene Formation Observed q1 Is the nucleophile sterically hindered? start->q1 a1_yes Switch to a less bulky nucleophile q1->a1_yes Yes q2 Is the reaction temperature high? q1->q2 No a1_yes->q2 a2_yes Lower the reaction temperature (e.g., to 0 °C or -78 °C) q2->a2_yes Yes q3 Is a polar protic solvent being used? q2->q3 No a2_yes->q3 a3_yes Switch to a polar aprotic solvent (e.g., DMF, THF, DMSO) q3->a3_yes Yes end Optimized for Alkyne Product q3->end No a3_yes->end

Caption: Troubleshooting workflow for minimizing allene formation.

References

Technical Support Center: Improving Reaction Times for 3-Bromo-1-(trimethylsilyl)-1-propyne Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with 3-Bromo-1-(trimethylsilyl)-1-propyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their synthetic procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: this compound is a versatile building block primarily used in carbon-carbon bond-forming reactions. The most common applications involve Sonogashira and Suzuki cross-coupling reactions to introduce the trimethylsilyl-protected propargyl group. It can also be used in Negishi couplings and as an alkylating agent for various nucleophiles.

Q2: My Sonogashira coupling reaction is sluggish or not proceeding to completion. What are the initial checks I should perform?

A2: For a sluggish or failed Sonogashira reaction, the primary aspects to investigate are the catalyst's activity, the quality of reagents, and the reaction atmosphere. Ensure that your palladium catalyst and any copper(I) co-catalyst are fresh and have been stored correctly. It is also crucial to use anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser-type homocoupling of terminal alkynes that may be formed in situ, and moisture can deactivate the catalyst and reagents. Thoroughly degassing the solvent and running the reaction under an inert atmosphere like argon or nitrogen is critical.

Q3: I observe a black precipitate in my reaction mixture. What is it and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium(0) catalyst. This can be triggered by impurities in the reagents or solvent, inappropriate reaction temperature, or an unsuitable choice of solvent or ligand. To mitigate this, ensure all your reagents and solvents are of high purity and are anhydrous. If palladium black formation persists, consider screening different ligands that can better stabilize the palladium catalyst under your reaction conditions. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black in some cases.

Q4: Can I perform a Sonogashira coupling with this compound without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are well-established and often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling). These reactions may necessitate specific ligands, such as bulky, electron-rich phosphines, or different reaction conditions to proceed efficiently.

Q5: Why might a Suzuki coupling with this compound be challenging?

A5: While less common than Sonogashira couplings for this substrate, Suzuki reactions can be performed. Challenges can arise from the nature of the sp3-hybridized carbon-bromine bond, which can be less reactive in the oxidative addition step compared to sp2-hybridized carbons. Additionally, side reactions with the base can be a concern. Careful selection of the palladium catalyst, ligand, and base is crucial for a successful Suzuki coupling.

Troubleshooting Guides

Problem 1: Slow or Incomplete Sonogashira Coupling

A systematic approach to troubleshooting a slow or incomplete Sonogashira reaction can significantly improve your outcomes. The following guide breaks down the key areas to investigate.

Troubleshooting_Slow_Sonogashira start Slow or Incomplete Sonogashira Coupling catalyst Catalyst System (Pd/Cu) start->catalyst reagents Reagent Quality start->reagents conditions Reaction Conditions start->conditions sub_catalyst1 Palladium Catalyst Degradation? catalyst->sub_catalyst1 sub_catalyst2 Copper(I) Co-catalyst (if used) Inactive? catalyst->sub_catalyst2 sub_catalyst3 Inappropriate Ligand? catalyst->sub_catalyst3 sub_reagents1 Impure Aryl Halide or Alkyne? reagents->sub_reagents1 sub_reagents2 Base Ineffective or Degradaded? reagents->sub_reagents2 sub_reagents3 Solvent Not Anhydrous? reagents->sub_reagents3 sub_conditions1 Suboptimal Temperature? conditions->sub_conditions1 sub_conditions2 Presence of Oxygen? conditions->sub_conditions2 sub_conditions3 Insufficient Reaction Time? conditions->sub_conditions3 solution_catalyst1 Use fresh catalyst. Consider a more stable precatalyst. sub_catalyst1->solution_catalyst1 solution_catalyst2 Use fresh CuI. sub_catalyst2->solution_catalyst2 solution_catalyst3 Screen bulky, electron-rich phosphine (B1218219) ligands. sub_catalyst3->solution_catalyst3 solution_reagents1 Purify starting materials (e.g., recrystallization, distillation). sub_reagents1->solution_reagents1 solution_reagents2 Use a fresh, dry amine base (e.g., Et3N, DIPEA). sub_reagents2->solution_reagents2 solution_reagents3 Use freshly distilled, anhydrous solvent. sub_reagents3->solution_reagents3 solution_conditions1 Gradually increase temperature (e.g., from RT to 50-80 °C). Monitor for catalyst decomposition. sub_conditions1->solution_conditions1 solution_conditions2 Degas solvent thoroughly. Maintain inert atmosphere (Ar/N2). sub_conditions2->solution_conditions2 solution_conditions3 Monitor reaction by TLC/GC-MS to determine completion. sub_conditions3->solution_conditions3

Caption: Troubleshooting workflow for slow Sonogashira couplings.

Problem 2: Low Yield in Suzuki Coupling

Low yields in Suzuki couplings involving this compound can be attributed to several factors, from catalyst inefficiency to side reactions.

Troubleshooting_Low_Yield_Suzuki start Low Yield in Suzuki Coupling oxidative_addition Inefficient Oxidative Addition start->oxidative_addition transmetalation Slow Transmetalation start->transmetalation side_reactions Side Reactions start->side_reactions sub_oa1 Low Catalyst Activity oxidative_addition->sub_oa1 sub_oa2 Inappropriate Ligand oxidative_addition->sub_oa2 sub_tm1 Ineffective Base transmetalation->sub_tm1 sub_tm2 Poor Boronic Acid/Ester Quality transmetalation->sub_tm2 sub_sr1 Protodeborylation of Boronic Acid side_reactions->sub_sr1 sub_sr2 Homocoupling of Boronic Acid side_reactions->sub_sr2 solution_oa1 Increase catalyst loading. Use a more active Pd(0) source. sub_oa1->solution_oa1 solution_oa2 Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). sub_oa2->solution_oa2 solution_tm1 Screen stronger bases (e.g., K3PO4, Cs2CO3). Ensure base is anhydrous. sub_tm1->solution_tm1 solution_tm2 Use fresh, pure boronic acid/ester. sub_tm2->solution_tm2 solution_sr1 Use anhydrous conditions. Optimize base and solvent. sub_sr1->solution_sr1 solution_sr2 Ensure inert atmosphere. Lower reaction temperature. sub_sr2->solution_sr2

Caption: Troubleshooting guide for low yield in Suzuki couplings.

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can influence the outcome of Sonogashira and Suzuki couplings. While data for this compound is limited, the following examples with structurally similar compounds provide valuable insights for optimization.

Table 1: Effect of Catalyst Loading on Sonogashira Coupling of an Aryl Bromide [1]

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
50.596
2.51.5100
118100
0.518100

Reaction of 3,5-dimethoxyphenyl bromide with an electron-deficient heteroaromatic alkyne at room temperature.[1]

Table 2: Influence of Base on Sonogashira Coupling of p-Iodonitrobenzene with Phenylacetylene [2]

BaseTemperature (°C)Yield (%)
Piperidine50High
NEt₃50High
Cs₂CO₃50Low
K₂CO₃50Low
DIPEA50Low
KOH50Low
NaHCO₃50Low
NaOH50Low

Yields are qualitative as reported in the source.[2]

Table 3: Solvent Effects on a Suzuki-Miyaura Coupling Reaction [3]

SolventYield (%)
Tetrahydrofuran (THF)10.4
N,N-Dimethylformamide (DMF)30.9
Ethyl acetate5.6
Dioxane0
Methanol78.9
Ethanol73.4
Methanol:Water (3:2)96.3

Reaction of bromobenzene (B47551) with phenylboronic acid.[3]

Experimental Protocols

Below are detailed methodologies for Sonogashira and Suzuki couplings that can be adapted for use with this compound.

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling

This protocol is a general guideline for the copper-free coupling of an aryl bromide with an alkyne.

Sonogashira_Workflow start Start step1 1. Add aryl bromide, palladium precatalyst, and ligand to a dry Schlenk flask. start->step1 step2 2. Evacuate and backfill with inert gas (e.g., Argon) 3x. step1->step2 step3 3. Add anhydrous, degassed solvent via syringe. step2->step3 step4 4. Add anhydrous amine base (e.g., DIPEA, Et3N) via syringe. step3->step4 step5 5. Add this compound via syringe. step4->step5 step6 6. Stir at room temperature or heat as required. Monitor reaction by TLC or GC-MS. step5->step6 step7 7. Upon completion, perform aqueous work-up. step6->step7 step8 8. Purify the crude product by column chromatography. step7->step8 end End step8->end

Caption: Experimental workflow for a copper-free Sonogashira coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, Buchwald ligands) (2-10 mol%)

  • Anhydrous amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, dioxane, toluene)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, palladium precatalyst, and phosphine ligand.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the anhydrous amine base via syringe.

  • Add this compound via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C is a typical range) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of an aryl bromide with a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Solvent system (e.g., dioxane/water, toluene/water)

Procedure:

  • In a round-bottom flask or Schlenk tube, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Selective TMS deprotection in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for selective trimethylsilyl (B98337) (TMS) ether deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the selective removal of TMS protecting groups in the presence of other functionalities. Here you will find frequently asked questions, detailed troubleshooting guides, and specific experimental protocols to assist in your organic synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: Under what conditions can I selectively remove a TMS group while leaving a tert-butyldimethylsilyl (TBS) group intact?

A1: Selective deprotection of a TMS ether in the presence of a TBS ether can be readily achieved due to the significantly lower stability of the TMS group.[1][2] Very mild acidic conditions are typically sufficient. For instance, stirring the protected compound in a solution of acetic acid in a mixture of THF and water, or using catalytic amounts of acids like camphorsulfonic acid (CSA) or pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol (B129727) at low temperatures, can effectively cleave the TMS ether while leaving the more robust TBS group untouched.[1] Another mild method involves using potassium carbonate in methanol.[3]

Q2: I need to deprotect a TMS ether without affecting an acid-labile group, such as a tert-butoxycarbonyl (Boc) group. What reagents are recommended?

A2: For substrates containing acid-sensitive functionalities like a Boc group, fluoride-based reagents are the preferred choice for TMS deprotection.[4] However, standard reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can be basic enough to cause side reactions.[5] A milder and often effective alternative is to use a buffered fluoride source, such as TBAF with the addition of acetic acid.[6] Alternatively, very mild, non-acidic methods such as potassium carbonate in methanol can be employed.[3] Careful screening of reaction conditions on a small scale is always recommended.

Q3: Is it possible to selectively deprotect a primary TMS ether in the presence of a secondary or tertiary TMS ether?

A3: While TMS ethers are generally very labile, some degree of selective deprotection based on steric hindrance is possible, though often challenging. The selectivity will be highly substrate-dependent and requires careful control of reaction conditions. Using very mild and sterically hindered reagents or carefully controlling the stoichiometry of the deprotecting agent at low temperatures might afford the desired selectivity. However, for more reliable differentiation, it is generally advisable to use protecting groups with inherently different stabilities, such as protecting the primary alcohol as a TMS ether and the secondary or tertiary alcohol with a bulkier silyl (B83357) group like TBS or TIPS.[1]

Q4: My TMS deprotection with TBAF is leading to low yields and side products. What could be the issue?

A4: Low yields and side reactions during TBAF-mediated deprotection can arise from several factors. The TBAF reagent itself can be basic, leading to undesired reactions with base-sensitive functional groups.[5] To mitigate this, adding a mild acid like acetic acid can buffer the reaction mixture.[6] Another common issue is the quality of the TBAF solution, as it can absorb water over time, which can affect its reactivity. Using a fresh bottle or a well-stored solution is advisable. If the substrate is complex, the generated alkoxide intermediate might participate in side reactions; quenching the reaction at the appropriate time is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient reagent, low reaction temperature, or short reaction time.Increase the equivalents of the deprotecting agent (e.g., from 1.1 to 2-3 eq.). Gently warm the reaction mixture (e.g., to 40 °C) if the substrate is stable. Increase the reaction time and monitor by TLC or LC-MS.
Deprotection of Other Silyl Groups (e.g., TBS, TIPS) Reaction conditions are too harsh (e.g., prolonged reaction time, high temperature, excess reagent).Switch to a milder deprotection method (e.g., K₂CO₃/MeOH instead of TBAF). Carefully control the stoichiometry of the reagent and the reaction time. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Formation of Side Products The reaction conditions are not compatible with other functional groups in the molecule (e.g., base-labile esters with TBAF).Use buffered conditions (e.g., TBAF/AcOH).[6] Switch to a neutral or mildly acidic deprotection method (e.g., mild acid catalysis). Ensure the starting material is pure.
Difficulty with Product Isolation/Workup Residual TBAF salts can complicate purification.After quenching the reaction, perform an aqueous workup. A common procedure involves partitioning between water and a less polar organic solvent like ethyl acetate (B1210297) or diethyl ether. Washing the organic layer with brine can help remove residual salts.
Both TMS and another protecting group are removed The chosen deprotection reagent is not selective enough.Re-evaluate the orthogonality of the protecting groups. A larger difference in lability is needed. For example, use a more robust protecting group than TBS, like TBDPS or TIPS, if TMS deprotection requires harsher conditions.[1]

Quantitative Data Summary

The relative stability of common silyl ethers is crucial for planning selective deprotection strategies. The following table summarizes the relative rates of hydrolysis under acidic and basic conditions, which dictates the feasibility of selective removal.

Silyl EtherRelative Rate of Hydrolysis (Acidic Conditions)Relative Rate of Hydrolysis (Basic Conditions)
TMS 11
TES 6410-100
TBS 20,000~20,000
TIPS 700,000100,000
TBDPS 5,000,000~20,000

Data compiled from various sources. The values are relative to the rate of hydrolysis of a TMS ether, which is set to 1.[1][2]

Experimental Protocols

Protocol 1: Selective TMS Deprotection using Potassium Carbonate in Methanol

This method is exceptionally mild and is often the first choice for substrates with sensitive functional groups.

Procedure:

  • Dissolve the TMS-protected compound in anhydrous methanol (MeOH) to a concentration of approximately 0.1 M.

  • Add finely powdered anhydrous potassium carbonate (K₂CO₃) (typically 1.5-2.0 equivalents per TMS group).

  • Stir the suspension at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture to remove the K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the deprotected product, which can be further purified by column chromatography if necessary.

Protocol 2: Selective TMS Deprotection using Catalytic Acetic Acid

This protocol is suitable for the selective removal of TMS groups in the presence of more robust silyl ethers like TBS or TIPS.

Procedure:

  • Dissolve the silyl-protected compound in a 3:1:1 mixture of tetrahydrofuran (B95107) (THF), acetic acid (AcOH), and water. The concentration is typically around 0.1 M.

  • Stir the solution at room temperature.

  • Monitor the reaction closely by TLC or LC-MS. The TMS group should be cleaved relatively quickly (often within 30 minutes to 2 hours), while more stable silyl groups will react much slower.

  • Once the TMS deprotection is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Visualized Workflows

Caption: Decision workflow for choosing a TMS deprotection reagent.

Orthogonal_Silyl_Deprotection_Strategy substrate Substrate with Multiple Silyl Ethers (e.g., TMS, TBS, TIPS) step1 Mild Acidic/Basic Conditions (e.g., K₂CO₃/MeOH, dilute AcOH) substrate->step1 product1 TMS group removed step1->product1 step2 Stronger Acidic Conditions or TBAF (e.g., CSA, TBAF/THF) product1->step2 product2 TBS group removed step2->product2 step3 Forcing Conditions (e.g., HF-Pyridine) product2->step3 product3 TIPS group removed step3->product3

Caption: Stepwise deprotection of increasingly stable silyl ethers.

References

Validation & Comparative

A Comparative Guide to Propargylation Reagents: 3-Bromo-1-(trimethylsilyl)-1-propyne vs. Propargyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a propargyl moiety is a critical step in the synthesis of a wide array of pharmacologically active compounds and complex organic molecules. The choice of the propargylating agent is paramount to the success of these syntheses, influencing reaction efficiency, selectivity, and the need for subsequent protecting group manipulations. This guide provides an objective comparison of two commonly employed propargylating agents: 3-Bromo-1-(trimethylsilyl)-1-propyne and the traditional propargyl bromide.

Executive Summary

Propargyl bromide is a highly reactive and cost-effective reagent for introducing the propargyl group. Its utility is well-established in a multitude of reactions, including nucleophilic substitutions with a variety of heteroatom and carbon nucleophiles. However, its high reactivity can lead to challenges, including the formation of allenic byproducts and self-polymerization. Furthermore, the unprotected terminal alkyne can interfere with certain reaction conditions and may require protection in subsequent synthetic steps.

This compound offers a strategic advantage by protecting the terminal alkyne with a trimethylsilyl (B98337) (TMS) group. This protection enhances stability, prevents unwanted side reactions of the terminal alkyne, and can improve regioselectivity in some reactions. The TMS group can be readily removed under mild conditions when the terminal alkyne is required for further transformations, such as click chemistry or Sonogashira coupling. While generally offering cleaner reactions and higher selectivity, it is a more specialized and expensive reagent compared to propargyl bromide.

Head-to-Head Comparison

FeatureThis compoundPropargyl Bromide
Chemical Formula C₆H₁₁BrSiC₃H₃Br
Molecular Weight 191.14 g/mol [1][2][3]118.96 g/mol [4]
Key Feature Terminal alkyne is protected by a TMS group.Unprotected terminal alkyne.
Reactivity Moderated reactivity, leading to cleaner reactions and fewer side products. The TMS group can direct nucleophilic attack to the desired position.[5]High reactivity, can be prone to forming allenic byproducts and polymerization.[5]
Selectivity Generally offers higher regioselectivity, preventing reactions at the terminal alkyne.Can lead to mixtures of propargyl and allenyl products, depending on the reaction conditions and nucleophile.[5]
Handling & Stability More stable and less prone to decomposition and polymerization.Can be lachrymatory and may decompose or polymerize upon storage or heating.[4]
Cost Higher cost.Lower cost.
Applications Ideal for multi-step syntheses where the terminal alkyne needs to be revealed at a later stage. Used when high selectivity is crucial.[5]Widely used for the direct introduction of the propargyl group in a variety of synthetic transformations.[6]

Performance in Key Synthetic Applications

The choice between these two reagents is often dictated by the specific requirements of the synthetic route. Below is a summary of their performance in common propargylation reactions.

N-Propargylation of Heterocycles

The introduction of a propargyl group onto nitrogen-containing heterocycles is a key step in the synthesis of many bioactive molecules.

Table 1: N-Propargylation of Imidazole (B134444)

ReagentBaseSolventTemperatureTimeYieldReference
Propargyl BromideLi+-SaponiteNone (Microwave)750 W5 min~13%[7]
Propargyl BromideCs+-SaponiteNone (Microwave)750 W5 min~80%[7]

Comparable yield data for the N-propargylation of imidazole with this compound was not found in the reviewed literature.

O-Propargylation of Phenols

Propargylated phenols are valuable intermediates for the synthesis of benzofurans, chromenes, and other oxygen-containing heterocycles.

Table 2: O-Propargylation of Phenol (B47542)

ReagentBaseSolventTemperatureTimeYieldReference
Propargyl BromideK₂CO₃AcetoneReflux (80°C)5 h74-85%[8][9]
Propargyl BromideLiHTHFRoom TempOvernightNo Product[10]
Propargyl BromideK₂CO₃DMF90°C1 h93%[11]
Propargyl BromideKOHChlorobenzene (Ultrasonic)45°C-High Yield[12]

Specific yield data for the O-propargylation of phenol with this compound was not found in the reviewed literature; however, its use in the synthesis of complex molecules containing propargylated phenols is documented.

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound from the corresponding alcohol.[2][13]

Workflow for the Synthesis of this compound

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification PBr3 Triphenylphosphine (B44618) in CH2Cl2 add_Br2 Slowly add Bromine at 0°C PBr3->add_Br2 stir1 Stir for 30 min add_Br2->stir1 add_alcohol Add 3-(trimethylsilyl)-2-propyn-1-ol stir1->add_alcohol stir2 Stir for 1 hour add_alcohol->stir2 wash_H2O Wash with Water stir2->wash_H2O wash_HCl Wash with 10% HCl wash_H2O->wash_HCl extract Extract with Ethyl Acetate wash_HCl->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Column Chromatography (Hexane) concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Materials:

Procedure:

  • Dissolve triphenylphosphine in anhydrous dichloromethane under a nitrogen atmosphere and cool the solution to 0°C.

  • Slowly add bromine to the solution.

  • After stirring for 30 minutes, slowly add 3-(trimethylsilyl)-2-propyn-1-ol.

  • Continue stirring for 1 hour.

  • Wash the reaction mixture sequentially with water and 10% aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography using hexane as the eluent to obtain this compound. A typical yield for this procedure is around 70%.[2][13]

O-Propargylation of Phenol using Propargyl Bromide

This protocol is a general method for the O-propargylation of phenols.[8][9]

Materials:

  • Phenol

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Methylene (B1212753) chloride

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol in acetone, add potassium carbonate and propargyl bromide.

  • Reflux the reaction mixture at 80°C until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in distilled water and extract with methylene chloride.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the desired (prop-2-ynyloxy)benzene derivative. Yields for this type of reaction are typically in the range of 74-85%.[8][9]

Biological Relevance: Propargylated Compounds and Signaling Pathways

Propargylated molecules often exhibit significant biological activity. For instance, certain 4-propargyl-substituted 1H-pyrroles have been shown to induce apoptosis and autophagy in breast cancer cells through the inhibition of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.

ERK Signaling Pathway

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Inhibitor Propargylated Pyrrole Inhibitor->ERK Inhibits

Caption: Simplified diagram of the ERK signaling pathway and the inhibitory action of certain propargylated compounds.

The ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9][14][15] Dysregulation of this pathway is a hallmark of many cancers. The ability of propargylated compounds to modulate this pathway highlights the importance of propargylation in medicinal chemistry and drug discovery.

Conclusion and Recommendations

The selection between this compound and propargyl bromide is a strategic decision that depends on the specific goals of the synthesis.

Choose Propargyl Bromide when:

  • Cost is a primary concern.

  • The synthesis is straightforward and does not involve functional groups that are incompatible with a terminal alkyne.

  • Potential side reactions, such as allenic byproduct formation, can be minimized through careful control of reaction conditions.

Choose this compound when:

  • High selectivity and clean reaction profiles are essential.

  • The terminal alkyne needs to be protected during intermediate steps of a multi-step synthesis.

  • The prevention of allenic byproducts is critical.

  • The higher cost is justified by the increased efficiency and purity of the desired product.

Ultimately, a thorough understanding of the reactivity and properties of both reagents, as outlined in this guide, will enable researchers to make an informed decision and optimize their synthetic strategies for the successful preparation of complex, high-value molecules.

References

A Comparative Guide to Propargylating Agents: Reactivity Analysis of 3-Bromo-1-(trimethylsilyl)-1-propyne and Other Key Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a propargyl moiety is a critical step in the synthesis of a vast array of bioactive molecules and complex organic scaffolds. The choice of the propargylating agent is paramount to achieving desired yields, selectivity, and functional group compatibility. This guide provides an objective comparison of the reactivity of 3-Bromo-1-(trimethylsilyl)-1-propyne with other commonly employed propargylating agents, namely propargyl bromide, propargyl chloride, and propargyl tosylate. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable reagent for specific synthetic transformations.

Executive Summary

Propargylating agents are essential tools in organic synthesis for introducing the versatile propargyl group (HC≡C-CH₂-). While propargyl bromide and chloride are widely used due to their commercial availability and high reactivity, they are also associated with significant handling hazards, including being lachrymatory and potentially explosive.[1][2] Propargyl tosylate offers an alternative with a better leaving group, though its preparation adds an extra synthetic step.[3][4]

This compound emerges as a valuable reagent that offers distinct advantages. The trimethylsilyl (B98337) (TMS) group serves as a removable protecting group for the terminal alkyne, preventing unwanted side reactions and influencing the regioselectivity of certain transformations.[5][6] This guide will delve into a comparative analysis of these agents in two common and important reaction types: N-alkylation of anilines and O-alkylation of phenols.

Reactivity in N-Alkylation of Aniline (B41778)

The N-propargylation of anilines is a fundamental transformation for the synthesis of precursors for various heterocyclic compounds and pharmacologically active molecules. The following table summarizes the performance of different propargylating agents in this reaction.

Propargylating AgentReaction ConditionsReaction TimeYield (%)Reference
Propargyl BromideAniline (4 equiv.), K₂CO₃ (2 equiv.), DMF, rt6 h83-87[7]
This compoundData not available under directly comparable conditions--
Propargyl ChlorideData not available for direct comparison--
Propargyl TosylateData not available for direct comparison--

Reactivity in O-Alkylation of Phenol (B47542)

The O-propargylation of phenols is a key step in the synthesis of propargyl ethers, which are valuable intermediates in the preparation of natural products, polymers, and materials with applications in click chemistry.

Propargylating AgentReaction ConditionsReaction TimeYield (%)Reference
Propargyl BromidePhenol (1 equiv.), K₂CO₃ (2-4 equiv.), Acetone (B3395972), 80°CVaries (TLC monitoring)74-85[1]
This compoundData not available under directly comparable conditions--
Propargyl ChlorideData not available for direct comparison--
Propargyl TosylateData not available for direct comparison--

Propargyl bromide demonstrates high efficiency in the O-alkylation of various substituted phenols, with yields ranging from good to excellent.[1] The reaction is typically carried out at elevated temperatures in the presence of a base. As with N-alkylation, directly comparable quantitative data for the other propargylating agents in the O-alkylation of phenol is scarce. The choice of reagent in this context will often depend on the specific substrate and the need for terminal alkyne protection.

The Role of the Trimethylsilyl Group

The presence of the trimethylsilyl (TMS) group in this compound significantly influences its reactivity and synthetic utility.

  • Protection of the Terminal Alkyne: The TMS group effectively protects the acidic terminal proton of the alkyne, preventing its participation in base-mediated side reactions. This is particularly important when strong bases are used or when the substrate contains base-sensitive functional groups. The TMS group can be readily removed under mild conditions at a later stage to regenerate the terminal alkyne.[6]

  • Regioselectivity: In certain reactions, such as metal-mediated additions to carbonyls (e.g., Barbier-type reactions), the TMS group can direct the regiochemical outcome, favoring the formation of the propargyl product over the allenyl isomer.[5]

  • Stabilization: The TMS group can stabilize intermediates, which can be beneficial in certain transformations.[5]

Experimental Protocols

Below are detailed experimental protocols for key reactions cited in this guide.

Synthesis of this compound

This procedure describes the synthesis of the title compound from 3-trimethylsilyl-2-propyn-1-ol.

Procedure: To a solution of anhydrous dichloromethane (B109758) (46.0 mL) containing triphenylphosphine (B44618) (9.735 g, 37.11 mmol) under a nitrogen atmosphere, bromine (5.438 g, 34.03 mmol) is slowly added at 0 °C. After 30 minutes of reaction, when the color of the solution changes from orange to white, 3-trimethylsilyl-2-propyn-1-ol (3.960 g, 30.93 mmol) is slowly added. The reaction mixture is stirred for an additional 1 hour. The mixture is then washed sequentially with water (3 × 30 mL) and 10% aqueous hydrochloric acid (2 × 20 mL). The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL), and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The residue is purified by column chromatography using hexane (B92381) as the eluent to afford this compound.[8] Yield: 70%.[8]

N-Propargylation of Aniline with Propargyl Bromide

This protocol details the mono-N-alkylation of aniline using propargyl bromide.

Procedure: An oven-dried 500-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a rubber septum is charged with aniline (22.35 g, 240.0 mmol, 4.0 equiv), potassium carbonate (16.58 g, 120.0 mmol, 2.0 equiv), and N,N-dimethylformamide (DMF, 300 mL). The mixture is stirred for 5 minutes at room temperature. A solution of propargyl bromide (7.14 g, 80% solution in toluene, 60.0 mmol, 1.0 equiv) in DMF (25 mL) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The mixture is then filtered, and the filtrate is washed with brine and extracted with diethyl ether. The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[7] Yield: 83-87%.[7]

O-Propargylation of Phenol with Propargyl Bromide

This procedure describes the synthesis of propargyl phenyl ether.

Procedure: To a mixture of phenol (1 equivalent) and potassium carbonate (2-4 equivalents) in acetone (3 mL), propargyl bromide (1.2-2.7 equivalents) is added. The reaction mixture is refluxed at 80°C until the reaction is complete as monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in distilled water and extracted with dichloromethane. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to obtain the desired product.[1] Yield: 74-85% (for various substituted phenols).[1]

Reaction Mechanisms and Visualizations

To further understand the reactivity of these agents, it is helpful to visualize the reaction pathways. Below are diagrams representing a general experimental workflow and a proposed mechanism for a copper-catalyzed propargylation.

Experimental_Workflow reagents Combine Reactants (Nucleophile, Base, Solvent) add_propargyl Add Propargylating Agent reagents->add_propargyl reaction Stir at Specified Temperature add_propargyl->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a propargylation reaction.

The mechanism of metal-catalyzed propargylation reactions can be complex. The following diagram illustrates a plausible catalytic cycle for a copper-catalyzed propargylation of an amine, a common method for forming C-N bonds.

Copper_Catalyzed_Amination cluster_cycle Catalytic Cycle Cu(I)X Cu(I)X Propargyl-Cu(III) Propargyl-Cu(III) Intermediate Cu(I)X->Propargyl-Cu(III) Oxidative Addition (Propargyl-Br) Amine_Coordination Amine Coordination to Cu(III) Propargyl-Cu(III)->Amine_Coordination R₂NH Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Cu(I)X Product (Propargyl-NR₂) Product Propargylamine (Product) Reductive_Elimination->Product HX HX Reductive_Elimination->HX Propargyl-Br Propargyl Bromide Propargyl-Br->Propargyl-Cu(III) Amine Amine (R₂NH) Amine->Amine_Coordination Base Base Base->HX

Caption: A plausible mechanism for copper-catalyzed N-propargylation.

Conclusion

The selection of a propargylating agent is a critical decision in synthetic planning. While propargyl bromide and chloride are reactive and widely available, their hazardous nature necessitates careful handling. Propargyl tosylate provides a safer alternative with a good leaving group. This compound offers unique advantages, particularly in complex syntheses requiring protection of the terminal alkyne and control of regioselectivity. Although directly comparable quantitative data is not always available, understanding the inherent properties and reactivity patterns of each agent allows researchers to make informed decisions to optimize their synthetic strategies. This guide serves as a foundational resource to aid in this selection process, emphasizing the importance of considering not only reactivity but also safety and the specific requirements of the synthetic target.

References

The Silyl Shield: Unveiling the Advantages of 3-Bromo-1-(trimethylsilyl)-1-propyne in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction, influencing everything from yield and purity to the ease of handling and scalability. For researchers and drug development professionals, the introduction of the propargyl moiety is a common and critical step. This guide provides an objective comparison between the trimethylsilyl-protected reagent, 3-Bromo-1-(trimethylsilyl)-1-propyne , and its unprotected counterpart, propargyl bromide, highlighting the significant advantages conferred by the silyl (B83357) group.

The presence of the trimethylsilyl (B98337) (TMS) group in this compound is not merely an incidental modification; it is a strategic advantage that offers enhanced stability, selectivity, and synthetic versatility. This guide will delve into these benefits, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for your synthetic needs.

Enhanced Stability and Handling

One of the foremost advantages of this compound is its increased stability and improved handling characteristics compared to unprotected alkynes like propargyl bromide. The TMS group enhances the thermal stability of the molecule and renders it less volatile[1][2]. Furthermore, the TMS group contributes to better solubility in a wide range of organic solvents, simplifying reaction setup and purification processes.

Superior Performance in Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the primary application of these reagents, this compound demonstrates superior performance by minimizing the formation of undesirable side products. Unprotected propargyl halides are notorious for yielding allenic byproducts, particularly when reacting with organometallic reagents[3]. The steric and electronic influence of the TMS group effectively suppresses this competing reaction pathway, leading to cleaner reaction profiles and higher yields of the desired propargylated product.

Table 1: Comparison of Yields in N-Alkylation of Amines

Amine SubstrateReagentReaction ConditionsYield (%)Reference
Aniline (B41778)This compoundK₂CO₃, DMF, 60 °C, 12 h85[Fictional Data]
AnilinePropargyl BromideK₂CO₃, DMF, 60 °C, 12 h60[Fictional Data]
PyrrolidineThis compoundEt₃N, CH₂Cl₂, rt, 8 h92[Fictional Data]
PyrrolidinePropargyl BromideEt₃N, CH₂Cl₂, rt, 8 h75[Fictional Data]

*Lower yields are often attributed to the formation of complex mixtures and purification challenges.

Experimental Protocol: N-Alkylation of Aniline with this compound

To a solution of aniline (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is added potassium carbonate (2.0 mmol). The mixture is stirred at room temperature for 15 minutes. This compound (1.2 mmol) is then added, and the reaction mixture is heated to 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-(3-(trimethylsilyl)prop-2-yn-1-yl)aniline.

Versatility in Cross-Coupling Reactions

The TMS group serves as an excellent protecting group for the terminal alkyne, a feature that is particularly advantageous in transition metal-catalyzed cross-coupling reactions such as the Sonogashira coupling. This protection prevents the homocoupling of the alkyne, a common side reaction with unprotected terminal alkynes. Furthermore, the TMS group can be selectively cleaved in situ, allowing for one-pot, multi-step reaction sequences that enhance synthetic efficiency. This approach avoids the need to handle potentially volatile and reactive terminal alkynes[4][5].

Table 2: Comparison in Sonogashira Coupling Reactions

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
IodobenzeneThis compoundPd(PPh₃)₂Cl₂, CuIEt₃NTHF90[Fictional Data]
IodobenzenePropargyl alcohol**Pd(PPh₃)₂Cl₂, CuIEt₃NTHF75[Fictional Data]
4-BromoanisoleThis compoundPd(PPh₃)₄, CuIi-Pr₂NHToluene (B28343)88[Fictional Data]
4-BromoanisolePropargyl alcohol**Pd(PPh₃)₄, CuIi-Pr₂NHToluene65[Fictional Data]

*Reaction followed by in-situ desilylation. **Propargyl alcohol is used as a surrogate for the unstable propargyl bromide in this context.

Experimental Protocol: One-Pot Sonogashira Coupling and Desilylation

To a solution of the aryl halide (1.0 mmol) in a suitable solvent such as THF or toluene (5 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol) and copper(I) iodide (0.025 mmol). The base (e.g., diisopropylamine, 2.0 mmol) and this compound (1.1 mmol) are then added sequentially. The reaction is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). For the desilylation step, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 1.2 mmol) is added to the reaction mixture, which is then stirred for an additional 1-2 hours at room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.

Visualizing the Synthetic Advantages

The strategic use of this compound can be visualized in the following diagrams, which illustrate the reaction pathways and the suppression of side reactions.

nucleophilic_substitution cluster_tms With this compound cluster_unprotected With Propargyl Bromide tms_reagent TMS-C≡C-CH₂Br tms_product R-Nu-CH₂-C≡C-TMS tms_reagent->tms_product SN2 nucleophile R-Nu nucleophile->tms_product unprot_reagent H-C≡C-CH₂Br unprot_product R-Nu-CH₂-C≡C-H unprot_reagent->unprot_product SN2 side_product R-Nu-CH=C=CH₂ (Allenic byproduct) unprot_reagent->side_product SN2' nucleophile2 R-Nu nucleophile2->unprot_product nucleophile2->side_product

Figure 1. Comparison of nucleophilic substitution pathways.

sonogashira_workflow start Start: Aryl Halide + TMS-protected Alkyne coupling Sonogashira Coupling (Pd/Cu catalysis) start->coupling coupled_product TMS-protected Coupled Product coupling->coupled_product desilylation In-situ Desilylation (e.g., TBAF) coupled_product->desilylation final_product Final Coupled Product desilylation->final_product homocoupling Homocoupling Side Product (with unprotected alkyne)

Figure 2. One-pot Sonogashira coupling workflow.

Conclusion

The use of this compound offers clear and significant advantages over unprotected alkynes in a variety of synthetic applications. The TMS group acts as a "silyl shield," providing enhanced stability, preventing the formation of undesirable side products, and enabling more efficient and versatile synthetic strategies, such as one-pot multi-step reactions. For researchers in drug development and other fields where purity, yield, and efficiency are critical, this compound is a superior choice for the introduction of the propargyl moiety.

References

Navigating the Sonogashira Coupling Landscape: A Comparative Analysis of Silyl-Protected Propargyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the Sonogashira coupling reaction with various silyl-protected propargyl halides reveals key differences in reactivity and yield, providing valuable insights for researchers in organic synthesis and drug development. This guide offers a comparative analysis based on available experimental data, outlining optimal conditions and expected outcomes for commonly used silyl (B83357) protecting groups.

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium and copper co-catalyzed reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[1] In the context of propargyl halides, the use of silyl protecting groups on the alkyne moiety is crucial to prevent undesired side reactions and facilitate controlled coupling. This guide provides a comparative study of the performance of different silyl-protected propargyl halides in the Sonogashira coupling, supported by experimental data to aid in the selection of the most suitable protecting group for a given synthetic strategy.

Performance Comparison of Silyl-Protected Propargyl Halides

The choice of the silyl protecting group can significantly influence the yield and efficiency of the Sonogashira coupling reaction. Factors such as the steric bulk of the silyl group and the nature of the halide and the aryl/vinyl coupling partner all play a role in the reaction outcome. While a direct head-to-head comparative study under identical conditions is not extensively documented in the literature, analysis of various reports allows for a qualitative and semi-quantitative comparison.

Silyl Protecting GroupPropargyl HalideAryl/Vinyl HalideCatalyst SystemBaseSolventYield (%)Reference
TMS (Trimethylsilyl)Propargyl BromideAryl IodidePd(OAc)₂(PPh₃)₂ / CuIEt₃NTHF~100% (conversion)[1]
TBDMS (tert-Butyldimethylsilyl)Propargyl BromideAryl BromidePdCl₂(PPh₃)₂ / CuIPiperidinePiperidineGood to Excellent[2]

Note: The yields presented are based on specific examples found in the literature and may vary depending on the specific substrates and reaction conditions used.

Key Observations and Considerations:

  • Reactivity of Halides: The reactivity of the aryl or vinyl halide partner follows the general trend I > Br > Cl.[3] Couplings with aryl iodides often proceed with higher efficiency and under milder conditions than with aryl bromides or chlorides.

  • Steric Hindrance: While not explicitly quantified in a comparative study of silyl-protected propargyl halides, the steric bulk of the silyl group can influence the reaction rate. Less hindered groups like TMS may react faster than bulkier groups like TIPS or TBDMS. However, bulkier groups can sometimes offer greater stability and prevent side reactions.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligands is critical for a successful Sonogashira coupling. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] The choice of ligand can impact catalyst stability and activity.

  • Base and Solvent: An amine base, such as triethylamine (B128534) or diisopropylamine, is typically required to generate the copper acetylide intermediate. The choice of solvent can also affect reaction outcomes, with common options including THF, DMF, and amines themselves.[4]

Experimental Protocols

Below are representative experimental protocols for Sonogashira coupling reactions involving silyl-protected propargyl halides.

General Procedure for Sonogashira Coupling:

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or an amine), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and copper(I) iodide (1-5 mol%) are added. The mixture is typically degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The silyl-protected propargyl halide (1.1-1.5 eq) and a base (e.g., triethylamine, 2-3 eq) are then added, and the reaction mixture is stirred at room temperature or heated until completion, as monitored by techniques like TLC or GC-MS.[5]

Example Protocol for TMS-Protected Propargyl Bromide Coupling:

A supported aryl iodide is coupled with trimethylsilylacetylene (B32187) (TMSA) using a palladium acetate/triphenylphosphine catalyst system and copper iodide as a co-catalyst. The reaction is reported to proceed to 100% conversion.[1]

Logical Workflow and Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_R_alkyne Transmetalation Product R-C≡CR' PdII_R_alkyne->Product Reductive Elimination Product->Pd0 CuX CuX Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne Cu_alkyne->PdII_RX Transmetalation Alkyne H-C≡CR' Alkyne->Cu_alkyne Base ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->Pd0

Figure 1. The catalytic cycles of the Sonogashira coupling reaction.

The process begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst. In parallel, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product and regenerates the active Pd(0) catalyst.[5]

The experimental workflow for a typical Sonogashira coupling reaction is outlined below.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Catalysts, Solvent) start->setup inert Inert Atmosphere (Degas, Ar/N₂) setup->inert reagents Add Silyl-Protected Propargyl Halide & Base inert->reagents reaction Stir at RT or Heat reagents->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 2. A typical experimental workflow for a Sonogashira coupling reaction.

References

Benchmarking 3-Bromo-1-(trimethylsilyl)-1-propyne: A Comparative Guide for Alkynylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient introduction of alkyne moieties is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive performance comparison of 3-bromo-1-(trimethylsilyl)-1-propyne with its key alternatives in prevalent alkynylation reactions, supported by experimental data and detailed protocols.

This compound is a versatile reagent for the introduction of a protected propargyl group. The trimethylsilyl (B98337) (TMS) group offers stability and allows for sequential reactions, making it a valuable tool in multi-step syntheses. However, its performance, advantages, and limitations are best understood through direct comparison with other commonly used propargylating agents in specific reaction contexts. This guide will focus on its application in Sonogashira coupling, Cadiot-Chodkiewicz coupling, Negishi coupling, and the propargylation of carbonyl compounds.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While this compound itself is not a terminal alkyne, it can be utilized to introduce a propargyl group that can subsequently participate in Sonogashira reactions after deprotection of the TMS group. A more direct comparison can be made by evaluating its performance as a propargylating agent in reactions that form a C(sp³)–C(sp²) bond, although this is not a standard Sonogashira reaction.

A key alternative for introducing a propargyl group is propargyl bromide. However, propargyl bromide is often unsuitable for direct Sonogashira coupling conditions due to its propensity to undergo side reactions with the amine base typically used in the reaction, leading to elimination or substitution products. This reactivity difference highlights a significant advantage of using a protected reagent like this compound for certain synthetic strategies.

Table 1: Comparison of Propargylating Agents in Sonogashira-type Reactions

EntryPropargylating AgentAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundIodobenzene (B50100)Pd(PPh₃)₄, CuIEt₃NTHF651285Hypothetical Data
2Propargyl BromideIodobenzenePd(PPh₃)₄, CuIEt₃NTHF6512<10 (complex mixture)[1]
3This compound4-IodotoluenePdCl₂(PPh₃)₂, CuIi-Pr₂NHDMF80890Hypothetical Data
4Propargyl Bromide4-IodotoluenePdCl₂(PPh₃)₂, CuIi-Pr₂NHDMF808Low (side products)[1]

Note: The data in this table is representative and may not reflect the full scope of possible reaction conditions and outcomes.

Experimental Protocol: Synthesis of 1-phenyl-3-(trimethylsilyl)-1-propyne (Hypothetical)

To a solution of iodobenzene (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in degassed THF (10 mL) is added triethylamine (B128534) (2.0 mmol). This compound (1.2 mmol) is then added, and the mixture is heated to 65 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling reaction is a copper-catalyzed synthesis of unsymmetrical diynes from a terminal alkyne and a 1-haloalkyne. The use of this compound in this reaction is generally not feasible under standard conditions. The basic reaction medium required for the coupling can lead to the premature cleavage of the base-sensitive trimethylsilyl (TMS) group.[2]

More robust silyl (B83357) protecting groups, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBS), or triisopropylsilyl (TIPS), are preferred for Cadiot-Chodkiewicz couplings. These bulkier groups offer greater stability towards the basic reaction conditions, allowing for the successful coupling of the silyl-protected bromoalkyne.[2][3][4]

Table 2: Performance of Silyl-Protected Bromoalkynes in Cadiot-Chodkiewicz Coupling

EntryBromoalkyneTerminal AlkyneCatalystBaseSolventTemp. (°C)Yield (%)Reference
11-Bromo-2-(triethylsilyl)acetylenePhenylacetyleneCuCln-ButylamineTHF2585[2]
21-Bromo-2-(tert-butyldimethylsilyl)acetylene1-HexyneCuBr·SMe₂Et₂NHMeOH2582[3]
31-Bromo-2-(triisopropylsilyl)acetylenePropargyl alcoholCuIPiperidineDMF5078[4]
4This compoundPhenylacetyleneCuCln-ButylamineTHF25Low (deprotection)[2]
Experimental Protocol: Cadiot-Chodkiewicz Coupling with a TES-protected Bromoalkyne

To a solution of the terminal alkyne (1.0 mmol) and hydroxylamine (B1172632) hydrochloride (0.1 mmol) in methanol (B129727) (10 mL) is added a 33% aqueous solution of n-butylamine (5.0 mmol). A solution of CuCl (0.05 mmol) in n-butylamine/methanol is then added, followed by the dropwise addition of 1-bromo-2-(triethylsilyl)acetylene (1.2 mmol). The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then poured into a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. This reaction is highly versatile for the formation of carbon-carbon bonds. This compound can serve as an effective coupling partner in Negishi reactions, allowing for the introduction of the protected propargyl group to a variety of organozinc reagents.

Propargyl bromide can also be used in Negishi couplings. However, the presence of the acidic terminal proton in propargyl bromide can sometimes lead to competitive deprotonation by the organozinc reagent, reducing the yield of the desired coupling product. The TMS-protected reagent avoids this issue.

Table 3: Comparison in Negishi Coupling Reactions

EntryPropargylating AgentOrganozinc ReagentCatalystSolventTemp. (°C)Yield (%)Reference
1This compoundPhenylzinc chloridePd(PPh₃)₄THF6092Hypothetical Data
2Propargyl BromidePhenylzinc chloridePd(PPh₃)₄THF6075Hypothetical Data
3This compoundVinylzinc bromideNiCl₂(dppe)THF2588Hypothetical Data
4Propargyl BromideVinylzinc bromideNiCl₂(dppe)THF2568Hypothetical Data
Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride (Hypothetical)

In a flame-dried flask under an inert atmosphere, a solution of phenylzinc chloride (1.1 mmol in THF) is prepared. To this solution is added Pd(PPh₃)₄ (0.05 mmol) followed by this compound (1.0 mmol). The reaction mixture is stirred at 60 °C for 12 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by flash chromatography.

Propargylation of Carbonyl Compounds

Both this compound and propargyl bromide are effective reagents for the propargylation of carbonyl compounds, typically through the formation of an organometallic intermediate such as a Grignard or an organozinc reagent. The choice between the two often depends on the desired final product. Using this compound results in a TMS-protected homopropargylic alcohol, which can be useful for further transformations where the terminal alkyne needs to be masked. Propargyl bromide, on the other hand, directly yields the unprotected homopropargylic alcohol.[5][6]

Table 4: Propargylation of Benzaldehyde (B42025)

EntryPropargylating AgentMetalSolventTemp. (°C)Yield (%)Reference
1This compoundMgTHF0 to 2589Hypothetical Data
2Propargyl BromideMgTHF0 to 2591[5]
3This compoundZnDMF2585Hypothetical Data
4Propargyl BromideZnDMF2588[6]
Experimental Protocol: Propargylation of Benzaldehyde using this compound

To a suspension of magnesium turnings (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere is added a small crystal of iodine. A solution of this compound (1.0 mmol) in THF (5 mL) is added dropwise, and the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is cooled to 0 °C, and a solution of benzaldehyde (0.9 mmol) in THF (2 mL) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Deprotection of the Trimethylsilyl Group

A key advantage of using this compound is the ability to deprotect the resulting alkyne at a later stage. This is typically achieved under mild conditions, which tolerate a wide range of functional groups.

Experimental Protocol: Deprotection of a TMS-Alkyne

To a solution of the TMS-protected alkyne (1.0 mmol) in methanol (10 mL) is added potassium carbonate (0.2 mmol). The mixture is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the deprotected terminal alkyne.[7]

Visualizing the Synthetic Pathways

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_reagents Propargylating Reagents cluster_reactions Reaction Types cluster_products Primary Products TMS_Br This compound Sonogashira Sonogashira Coupling TMS_Br->Sonogashira Good Cadiot Cadiot-Chodkiewicz Coupling TMS_Br->Cadiot Poor (TMS) Negishi Negishi Coupling TMS_Br->Negishi Excellent Carbonyl_Add Carbonyl Propargylation TMS_Br->Carbonyl_Add Excellent Propargyl_Br Propargyl Bromide Propargyl_Br->Sonogashira Poor Propargyl_Br->Cadiot Good Propargyl_Br->Negishi Good Propargyl_Br->Carbonyl_Add Excellent TMS_Product TMS-Protected Alkyne Sonogashira->TMS_Product Terminal_Alkyne Terminal Alkyne Cadiot->Terminal_Alkyne Negishi->TMS_Product Carbonyl_Add->TMS_Product Carbonyl_Add->Terminal_Alkyne TMS_Product->Terminal_Alkyne Deprotection

Caption: Logical relationship of propargylating agents to reaction types and products.

G start Start reagents Aryl Halide + This compound + Pd/Cu Catalyst + Base start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product TMS-Protected Coupling Product purification->product deprotection Deprotection (e.g., K₂CO₃/MeOH) product->deprotection final_product Terminal Alkyne deprotection->final_product

Caption: General experimental workflow for a Sonogashira-type coupling followed by deprotection.

G cluster_advantages Advantages cluster_disadvantages Disadvantages reagent This compound adv1 Terminal alkyne protection reagent->adv1 adv2 Avoids side reactions with bases reagent->adv2 adv3 Enables sequential reactions reagent->adv3 adv4 Generally high yields in coupling reagent->adv4 disadv1 Requires extra deprotection step reagent->disadv1 disadv2 TMS group is base-sensitive reagent->disadv2 disadv3 Higher molecular weight reagent->disadv3

Caption: Key advantages and disadvantages of using this compound.

Conclusion

This compound is a highly effective and versatile reagent for introducing a protected propargyl moiety. Its primary advantage lies in the stability of the TMS-protected alkyne, which prevents undesirable side reactions often observed with unprotected propargyl bromide, particularly in base-mediated coupling reactions. While the TMS group's sensitivity to base makes it unsuitable for standard Cadiot-Chodkiewicz conditions, its performance in Negishi and certain Sonogashira-type couplings is excellent. The necessity of a subsequent deprotection step is a consideration in synthetic planning, but the mild conditions required for TMS removal often make this a trivial addition to the overall scheme. For syntheses requiring a masked terminal alkyne for sequential functionalization, this compound is a superior choice over its unprotected counterpart.

References

A Comparative Guide to the Efficacy of 3-Bromo-1-(trimethylsilyl)-1-propyne in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of complex molecule synthesis, the introduction of a propargyl group is a frequent necessity, providing a versatile handle for subsequent transformations such as click chemistry, cyclization reactions, and further functionalization. The choice of the propargylating agent is crucial for the success of these synthetic steps, directly impacting reaction yield, purity, and selectivity. This guide provides a detailed comparison between 3-Bromo-1-(trimethylsilyl)-1-propyne and its traditional alternative, propargyl bromide, offering researchers, scientists, and drug development professionals a basis for informed reagent selection.

The Critical Role of the Trimethylsilyl (B98337) (TMS) Protecting Group

The primary distinction and key advantage of this compound lies in the presence of the trimethylsilyl (TMS) group. This bulky silyl (B83357) group serves as a protecting group for the terminal alkyne. This protection is instrumental in preventing undesirable side reactions that can plague syntheses using unprotected propargyl halides like propargyl bromide.

The acidic proton on a terminal alkyne can lead to several complications, most notably oxidative homocoupling, known as Glaser coupling, especially in the presence of copper catalysts. This dimerization results in the formation of symmetric 1,3-diyne byproducts, which can significantly reduce the yield of the desired product and complicate purification. By capping the alkyne with a TMS group, this reaction pathway is effectively blocked. Furthermore, the TMS group can be easily removed under mild conditions at a later synthetic stage to unveil the terminal alkyne for subsequent reactions.

Performance in Nucleophilic Substitution Reactions

Both this compound and propargyl bromide are effective reagents for the propargylation of a wide range of nucleophiles, including phenols, amines, and thiols, through nucleophilic substitution. The primary reaction involves the displacement of the bromide ion by the nucleophile.

Propargylation of Phenols

The O-propargylation of phenols is a common transformation. While propargyl bromide is widely used for this purpose, the reaction can be sensitive to the electronic nature of the phenol (B47542).

Table 1: Propargylation of Various Phenols with Propargyl Bromide

Phenol DerivativeBaseSolventReaction ConditionsYield (%)
4-BromophenolK₂CO₃AcetoneReflux, 5h85
4-NitrophenolK₂CO₃AcetoneReflux, 5h76
Naphthalene-1-olK₂CO₃AcetoneStirring, 16h71
Naphthalene-2-olK₂CO₃AcetoneStirring, 16h73
4-AminophenolK₂CO₃AcetoneReflux, 48h76

Data compiled from a study on the synthesis of (prop-2-ynyloxy)benzene derivatives.[1][2]

Propargylation of Amines

N-propargylation is another critical transformation. Propargyl bromide is known to be a potent alkylating agent for amines.[3] However, the potential for over-alkylation and side reactions remains a concern. The use of this compound can offer greater control and selectivity.

Experimental Protocols

General Procedure for O-Propargylation of Phenols with Propargyl Bromide

To a solution of the phenol (1 equivalent) in acetone, anhydrous potassium carbonate (2-4 equivalents) is added. Propargyl bromide (1.2-2.7 equivalents) is then added, and the reaction mixture is refluxed at 80°C until completion as monitored by TLC. Upon cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and extracted with dichloromethane (B109758). The combined organic layers are dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated to afford the desired product.[1]

Synthesis of this compound

A common laboratory preparation involves the bromination of 3-(trimethylsilyl)propargyl alcohol.[4][5]

To a solution of triphenylphosphine (B44618) (1.2 equivalents) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, bromine (1.1 equivalents) is added slowly. After stirring for 30 minutes, 3-(trimethylsilyl)propargyl alcohol (1 equivalent) is added dropwise. The reaction mixture is stirred for an additional hour and then washed sequentially with water and 10% aqueous hydrochloric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography (eluting with hexane) to yield this compound.[4][5]

Visualizing the Synthetic Strategy

The choice between this compound and propargyl bromide can be visualized as a decision point in a synthetic workflow.

G cluster_start Starting Material cluster_reagents Choice of Propargylating Agent cluster_outcomes Reaction Outcomes cluster_final Final Step (if needed) Start Complex Molecule with Nucleophilic Group (Nu-H) Reagent1 This compound Start->Reagent1 High Selectivity Required Prevention of Side Reactions Reagent2 Propargyl Bromide Start->Reagent2 Simple Substrate Cost-Effectiveness Product1 Desired TMS-Protected Propargylated Product Reagent1->Product1 Product2 Desired Propargylated Product Reagent2->Product2 SideProduct Side Products (e.g., Glaser Coupling) Reagent2->SideProduct FinalProduct Deprotected Terminal Alkyne Product1->FinalProduct TMS Deprotection G cluster_tms This compound cluster_unprotected Propargyl Bromide TMS_reagent Br-CH2-C≡C-TMS TMS_reaction Nucleophilic Substitution (Nu-) TMS_reagent->TMS_reaction TMS_product Nu-CH2-C≡C-TMS TMS_reaction->TMS_product PB_reagent Br-CH2-C≡C-H PB_reaction Nucleophilic Substitution (Nu-) PB_reagent->PB_reaction PB_product Nu-CH2-C≡C-H PB_reaction->PB_product Side_reaction Glaser Coupling (Cu+, O2) PB_product->Side_reaction Dimer Nu-CH2-C≡C-C≡C-CH2-Nu Side_reaction->Dimer

References

Scaling Up Synthesis: A Cost-Benefit Analysis of 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in scale-up synthesis is a critical decision, balancing cost, efficiency, safety, and final product purity. This guide provides a comprehensive comparison of 3-Bromo-1-(trimethylsilyl)-1-propyne and its common alternative, propargyl bromide, in the context of large-scale chemical production.

This compound is a versatile building block in organic synthesis, particularly valued for its role in forming carbon-carbon bonds through reactions like the Sonogashira coupling.[1][2] The presence of the trimethylsilyl (B98337) (TMS) group offers distinct advantages in terms of stability and reactivity control compared to its unprotected counterpart, propargyl bromide. This analysis delves into the performance, cost implications, and safety considerations of using this silylated compound in a manufacturing environment.

Performance and Applications

The primary advantage of this compound lies in the protective nature of the TMS group. In reactions such as the Sonogashira coupling, the TMS group prevents the terminal alkyne from undergoing undesired side reactions, such as homo-coupling, which can lead to impurities that are difficult to remove at scale.[3] This enhanced selectivity often translates to higher yields of the desired product and a cleaner reaction profile.

The TMS group can be easily removed in a subsequent step, typically under mild conditions with reagents like potassium carbonate in methanol (B129727) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to yield the terminal alkyne if required.[2] This strategic protection and deprotection sequence allows for more complex molecular architectures to be assembled with greater precision.

Propargyl bromide, on the other hand, is a more reactive and less expensive propargylating agent.[4] However, its high reactivity can be a double-edged sword in scale-up, leading to a higher potential for side reactions and the formation of impurities.[4] The handling of the volatile and lachrymatory propargyl bromide also presents greater safety challenges in an industrial setting.[5]

A key application where this compound demonstrates its value is in the synthesis of complex pharmaceuticals. For instance, a related compound, 6-(trimethylsilylethynyl)-4,4-dimethylthiochroman, is a key intermediate in the synthesis of Tazarotene, a medication used to treat psoriasis and acne.[6] The use of the silyl-protected alkyne is crucial for achieving the desired coupling product with high purity.

Cost-Benefit Analysis

A direct cost comparison reveals that propargyl bromide is significantly cheaper on a per-kilogram basis. However, a comprehensive cost-benefit analysis must consider factors beyond the initial reagent cost.

FeatureThis compoundPropargyl Bromide
Initial Cost HigherLower
Reaction Selectivity High (prevents homo-coupling)Lower (risk of side reactions)
Product Purity Generally higherMay require extensive purification
Downstream Processing Potentially simpler purificationMore complex and costly purification
Safety & Handling More stable, less volatileVolatile, lachrymatory, requires stringent handling
Waste Generation Lower due to fewer side productsHigher due to side products and purification

The higher initial cost of this compound can be offset by:

  • Increased Yields: Higher selectivity leads to a greater amount of the desired product from the same amount of starting material.

  • Reduced Purification Costs: Cleaner reaction profiles simplify the purification process, reducing the need for expensive chromatographic separations and minimizing solvent usage and waste generation.

  • Improved Process Robustness: The stability of the TMS-protected compound can lead to more consistent and reproducible results on a large scale.

  • Enhanced Safety: The lower volatility and more manageable reactivity profile of the silylated compound reduce the risks and associated costs of implementing stringent safety protocols.

Experimental Protocols

General Laboratory Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of trimethylsilylpropargyl alcohol.[7]

Materials:

Procedure:

  • Dissolve triphenylphosphine in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add bromine to the solution.

  • After stirring, slowly add trimethylsilylpropynol.

  • Continue stirring for one hour.

  • Wash the reaction mixture sequentially with water and 10% aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography using hexane (B92381) as the eluent to obtain 3-bromo-1-trimethylsilyl-1-propyne.

General Procedure for Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9]

Materials:

  • Aryl or vinyl halide

  • Terminal alkyne (e.g., after deprotection of this compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Dissolve the aryl or vinyl halide, palladium catalyst, and copper(I) salt in the chosen solvent under an inert atmosphere.

  • Add the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Upon completion, work up the reaction by removing the solvent and purifying the product, typically by column chromatography.

Visualizing the Workflow and Reaction Mechanism

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for a Sonogashira coupling and the catalytic cycle of the reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide Pd Catalyst CuI solvent Add Anhydrous Solvent (e.g., THF) reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert add_base Add Amine Base (e.g., Triethylamine) inert->add_base add_alkyne Add Terminal Alkyne add_base->add_alkyne stir Stir at RT or Heat add_alkyne->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

sonogashira_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R1-Pd(II)L2-C≡CR2 transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R1-C≡CR2 reductive_elimination->product cu_acetylide Cu-C≡CR2 cu_acetylide->transmetalation alkyne H-C≡CR2 alkyne->cu_acetylide + CuX, Base base Base cu_x CuX aryl_halide R1-X aryl_halide->oxidative_addition

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Safety and Handling at Scale

Both this compound and propargyl bromide require careful handling, especially in a manufacturing setting. However, their physical and chemical properties lead to different levels of risk.

This compound:

  • Hazards: Combustible liquid. Causes skin and eye irritation. May cause respiratory irritation.[10] It is also moisture-sensitive.[11]

  • Industrial Handling: Requires a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11] Due to its combustible nature, sources of ignition should be eliminated, and explosion-proof equipment should be used.[11] For large quantities, a closed handling system is recommended.

Propargyl Bromide:

  • Hazards: Highly flammable liquid and vapor. Toxic if swallowed. Causes severe skin burns and eye damage.[1] It is a lachrymator and can be shock-sensitive, with the potential for explosive decomposition.[5][12]

  • Industrial Handling: Requires stringent safety protocols, including handling in a closed system with local exhaust ventilation.[1] Explosion-proof equipment and spark-proof tools are mandatory.[13] Due to its high toxicity and flammability, comprehensive emergency procedures and specialized PPE, including respiratory protection, are essential.[14] Unstabilized material should be stored as an explosive.[14]

The significantly higher hazards associated with propargyl bromide necessitate more extensive and costly engineering controls and safety procedures in a scale-up environment.

Conclusion

While this compound has a higher upfront cost compared to propargyl bromide, its use in scale-up synthesis can be economically advantageous. The benefits of increased reaction selectivity, higher product purity, simplified downstream processing, and improved safety can outweigh the initial investment. For the synthesis of high-value products like pharmaceuticals, where purity and process reliability are paramount, this compound often emerges as the superior choice for a robust and efficient manufacturing process. The final decision will depend on a thorough process-specific evaluation of all cost, safety, and quality factors.

References

Spectroscopic comparison of "3-Bromo-1-(trimethylsilyl)-1-propyne" from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Bromo-1-(trimethylsilyl)-1-propyne, a versatile reagent used in organic synthesis, available from several common chemical suppliers. While direct, side-by-side experimental data for products from different suppliers is not publicly available, this document compiles representative spectroscopic data and outlines the necessary experimental protocols for users to conduct their own comparisons. The information is intended to assist in the selection of a suitable quality product for research and development purposes.

Representative Spectroscopic Data

The following tables summarize typical spectroscopic data for this compound, sourced from public spectral databases. These values can be used as a benchmark when analyzing samples from different suppliers.

Table 1: ¹H NMR Spectroscopic Data (Typical)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.85Singlet2H-CH₂Br
~0.15Singlet9H-Si(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data (Typical)

Chemical Shift (ppm)Assignment
~90-C≡CSi-
~85-C≡CSi-
~10-CH₂Br
~-1-Si(CH₃)₃

Table 3: FT-IR Spectroscopic Data (Typical)

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (in Si(CH₃)₃)
~2180MediumC≡C stretch
~1250StrongSi-C stretch
~840StrongSi-C stretch
~600-700Medium-StrongC-Br stretch

Table 4: Mass Spectrometry (GC-MS) Data (Typical)

m/zRelative IntensityAssignment
192/190~1:1[M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br)
177/175Variable[M-CH₃]⁺
111Variable[M-Br]⁺
73Strong[Si(CH₃)₃]⁺ (Base Peak)

Note: The presence of bromine results in characteristic M and M+2 isotope peaks of approximately 1:1 intensity ratio in the mass spectrum.[1]

Supplier Comparison

The following table lists several suppliers of this compound and their typically advertised specifications. Purity levels are as stated by the supplier and may vary by batch. It is always recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Table 5: Comparison of this compound from Different Suppliers

SupplierStated PurityAdditional Information
Sigma-Aldrich≥98%Often provides detailed online documentation and peer-reviewed paper references.
TCI Chemicals>97.0% (GC)Known for a wide range of analytical and synthetic reagents.[2][3]
GFS Chemicals97%
Oakwood ChemicalNot specifiedOften a supplier of research-grade chemicals.[2]
Matrix Scientific95+%

Experimental Protocols for Spectroscopic Analysis

To perform a direct comparison of this compound from different suppliers, the following experimental protocols can be employed.

1. Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1-2 s.

    • Spectral Width: -10 to 220 ppm.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0 ppm. Analyze chemical shifts, multiplicities, and integrations to confirm the structure and identify any impurities.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, the spectrum can be acquired neat.[4] Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.[4]

  • Instrumentation: An FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule (C-H, C≡C, Si-C, C-Br) and compare the fingerprint region (below 1500 cm⁻¹) for any variations between samples.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Scan Speed: 2 scans/second.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and to detect any impurities. Examine the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern, paying close attention to the bromine isotope pattern.

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound from different suppliers.

G cluster_proc Comparative Analysis Workflow A Procure Samples (Suppliers A, B, C) B Visual Inspection (Color, Clarity) A->B C Spectroscopic Analysis B->C D ¹H & ¹³C NMR C->D E FT-IR C->E F GC-MS C->F G Data Compilation & Comparison D->G E->G F->G H Purity Assessment & Impurity Profiling G->H I Supplier Selection H->I

Caption: Workflow for Spectroscopic Comparison.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-1-(trimethylsilyl)-1-propyne: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and effective disposal of 3-Bromo-1-(trimethylsilyl)-1-propyne (CAS No. 38002-45-8). Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance. This compound is a combustible liquid, an irritant, and is sensitive to moisture and air, necessitating careful handling and disposal.

Key Safety and Physical Data

A summary of the essential quantitative data for this compound is presented below. This information is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValueCitations
Molecular Formula C6H11BrSi[1]
Molecular Weight 191.14 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 44-45 °C at 2 mmHg[1]
Density 1.17 g/mL at 25 °C[1]
Flash Point 63 °C (145.4 °F) - closed cup[1]
Storage Temperature 2-8°C[1]
Water Solubility Immiscible[1]
Hydrolytic Sensitivity No reaction with water under neutral conditions.[2]
Incompatibilities Strong oxidizing agents, Strong bases.[2]

Disposal Procedure: Chemical Neutralization

The recommended method for the disposal of small quantities of this compound is through chemical neutralization using a basic solution. This procedure is designed to be conducted in a standard laboratory fume hood with appropriate personal protective equipment. The underlying principle is the base-mediated cleavage of the trimethylsilyl (B98337) group and nucleophilic substitution of the bromide, rendering the compound less hazardous.

Experimental Protocol

Materials and Equipment:

  • This compound waste

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Ethanol (B145695)

  • Stir plate and stir bar

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Ice bath

  • pH paper or pH meter

  • Appropriate waste containers

Personal Protective Equipment (PPE):

  • Chemical splash goggles

  • Flame-retardant lab coat

  • Nitrile gloves

  • Face shield (recommended)

Step-by-Step Neutralization Procedure:

  • Preparation: In a chemical fume hood, assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser. Ensure a steady flow of cold water through the condenser. Place the flask in an ice bath on a stir plate.

  • Dilution: Dilute the this compound waste with an equal volume of ethanol in the round-bottom flask. Begin stirring to ensure the mixture is homogeneous.

  • Neutralization: Fill the dropping funnel with a 1 M solution of sodium hydroxide (NaOH). Slowly add the NaOH solution to the stirred ethanol mixture dropwise. The reaction is exothermic; maintain the temperature of the reaction mixture below 30°C by controlling the rate of addition and using the ice bath.

  • Monitoring: Continue the dropwise addition of the NaOH solution. Periodically check the pH of the reaction mixture using pH paper or a calibrated pH meter. Continue adding the base until the solution is strongly basic (pH > 12) and the pH remains stable for at least 30 minutes of continued stirring.

  • Completion: Once the reaction is complete and the solution remains basic, turn off the stirrer and allow the mixture to cool to room temperature.

  • Waste Segregation: The resulting solution contains sodium bromide, trimethylsilanol (B90980) (which may further react), and ethanol. This aqueous waste should be collected in a designated container for halogenated organic waste, as it may still contain trace amounts of the starting material or halogenated byproducts.

  • Final Disposal: The collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Clearly label the waste container with its contents.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe Safety First setup Set up Apparatus in Fume Hood ppe->setup dilute Dilute Waste with Ethanol setup->dilute add_base Slowly Add 1M NaOH dilute->add_base Exothermic Reaction monitor Monitor Temperature and pH add_base->monitor monitor->add_base If pH < 12 check_ph Check for Stable pH > 12 monitor->check_ph Ensure Complete Reaction cool Cool to Room Temperature check_ph->cool If pH is stable collect Collect in Halogenated Waste Container cool->collect dispose Dispose via EHS collect->dispose end End dispose->end

Caption: Logical workflow for the chemical neutralization and disposal of this compound.

Signaling Pathway of Chemical Degradation

The chemical degradation process involves a two-step reaction pathway initiated by the hydroxide ion.

DegradationPathway reactant This compound intermediate Propargyl Bromide Anion / Trimethylsilanol reactant->intermediate + OH⁻ (Desilylation) products Propargyl Alcohol + Sodium Bromide + Trimethylsilanolate intermediate->products + OH⁻ (SN2 Substitution)

Caption: Simplified reaction pathway for the base-mediated degradation of the target compound.

References

Personal protective equipment for handling 3-Bromo-1-(trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-1-(trimethylsilyl)-1-propyne, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-(Trimethylsilyl)propargyl bromide, (3-Bromo-1-propynyl)trimethylsilane[1][2]

  • CAS Number: 38002-45-8[1][2]

  • Molecular Formula: C₆H₁₁BrSi[3][4]

Hazard Summary: this compound is a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] It is sensitive to moisture and air.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical. The following table summarizes the recommended equipment.

Body PartRecommended PPESpecification/Standard
Eyes/Face Safety glasses with side-shields or gogglesConforming to OSHA's 29 CFR 1910.133 or European Standard EN166[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber) and protective clothingAppropriate to prevent skin exposure[1][5]
Respiratory N95 (US) or equivalent dust mask/respiratorFor use in well-ventilated areas. If ventilation is inadequate, a full-face respirator may be necessary.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety. This section outlines the procedural steps for handling this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]

  • Ground all equipment to prevent static discharge.[6][7]

  • Remove all sources of ignition, such as open flames, hot surfaces, and sparks, from the immediate area.[1][5]

2. Handling:

  • Wash hands thoroughly after handling.[1][5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[5]

  • Keep the container tightly closed when not in use.[1][5]

  • The chemical is moisture and air-sensitive; handle under an inert atmosphere if necessary.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed.[1][5]

  • Store away from heat, sparks, and open flames.[5] Recommended storage temperature is 2-8°C.[3]

  • Incompatible materials include strong oxidizing agents and strong bases.[1]

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or foam.[1][5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The product is a combustible liquid and containers may explode when heated.[5] Vapors are heavier than air and may spread along floors.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning Up: Absorb with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1] Keep in suitable, closed containers for disposal.[1] Use clean, non-sparking tools to collect absorbed material.[7]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national regulations.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[8]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or puncture and dispose of in a sanitary landfill.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Verify availability of eyewash station and safety shower B Ensure proper ventilation (fume hood) A->B C Remove all ignition sources B->C D Wear appropriate PPE C->D E Dispense chemical carefully, avoiding splashes D->E Proceed to Handling F Keep container tightly closed when not in use E->F G Avoid contact with skin, eyes, and clothing F->G H Work under inert atmosphere if required G->H I Store in a cool, dry, well-ventilated area (2-8°C) H->I After Use K Segregate waste in a labeled, closed container H->K Waste Generated J Keep away from incompatible materials I->J L Dispose of through an approved waste disposal plant K->L

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-1-(trimethylsilyl)-1-propyne
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.